(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
Description
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Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9-/m1/s1 |
InChI Key |
DPBUJVBXRABXRH-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure, Properties, and Synthesis of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid: A Key Intermediate in Drug Development
Executive Summary
(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid is a highly specialized, conformationally restricted cyclic scaffold utilized extensively in medicinal chemistry. As a stereospecific building block, it serves as a critical precursor for the synthesis of substituted cyclopropylamines—most notably, analogs of tranylcypromine (TCP) [1]. These derivatives are potent, mechanism-based suicide inhibitors of Lysine-Specific Demethylase 1 (LSD1) , an epigenetic enzyme heavily implicated in oncology and neurodegenerative diseases. This whitepaper details the physicochemical properties, stereoselective synthesis, and mechanistic utility of this compound, providing a self-validating framework for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The unique pharmacological profile of cyclopropane derivatives stems from their rigid geometry and high ring strain. The bond angles within the three-membered ring are compressed to approximately 60° (compared to the ideal sp³ tetrahedral angle of 109.5°). This induces significant p-character in the C–C bonds, allowing the cyclopropane ring to conjugate with the adjacent 4-bromophenyl system, altering the electronic distribution of the molecule.
In the cis configuration, the bulky 4-bromophenyl group and the carboxylic acid moiety are locked on the same face of the ring. While thermodynamically less stable than the trans isomer due to steric repulsion, this exact 3D vector is often required to optimally occupy specific enzymatic binding pockets [4].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid |
| CAS Registry Number | 1056010-25-3 [1] |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molar Mass | 241.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Stereochemistry | (1R,2S) and (1S,2R) racemic mixture (unless chirally resolved) |
| Storage Conditions | +4°C, inert atmosphere, light-sensitive [1] |
Synthesis Methodology: Stereoselective Cyclopropanation
The synthesis of 2-arylcyclopropanecarboxylic acids typically proceeds via the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene [2].
Causality in Experimental Design
The reaction between 4-bromostyrene and ethyl diazoacetate (EDA) is catalyzed by transition metals such as Cu(acac)₂ or Rh₂(OAc)₄. The metal catalyst acts as an electron sink, facilitating the extrusion of nitrogen gas from EDA to form a highly reactive electrophilic metal-carbenoid intermediate . This carbenoid undergoes a concerted, stereospecific [2+1] cycloaddition with the alkene [2].
Because the transition state leading to the trans isomer minimizes steric clashing between the ester group and the aryl ring, the trans isomer is overwhelmingly favored kinetically and thermodynamically. To isolate the cis isomer, researchers must either employ highly specialized, sterically demanding chiral catalysts to invert the innate selectivity, or rely on rigorous chromatographic separation of the diastereomeric ester mixture prior to hydrolysis[4].
Step-by-Step Experimental Protocol
-
Carbenoid Generation & Cycloaddition: Dissolve 4-bromostyrene (1.0 equiv) and Cu(acac)₂ (0.05 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere. Cool the mixture to 0°C.
-
Controlled Addition: To prevent the dimerization of the carbenoid (which forms diethyl maleate/fumarate byproducts), add ethyl diazoacetate (1.2 equiv) dissolved in CH₂Cl₂ strictly via a syringe pump over 4–6 hours [2].
-
Diastereomer Separation: Concentrate the crude mixture in vacuo. Purify the residue via silica gel flash chromatography (eluting with a gradient of hexanes/ethyl acetate). The cis-ester typically elutes after the trans-ester due to its higher polarity.
-
Base Hydrolysis: Dissolve the isolated cis-ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at ambient temperature for 12 hours.
-
Acidification & Isolation: Evaporate the organic solvents. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid with ethyl acetate, dry over Na₂SO₄, and concentrate.
Caption: Workflow for the stereoselective synthesis of the cis-cyclopropane intermediate.
Mechanistic Role in Drug Development (LSD1 Inhibition)
(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid is rarely the final active pharmaceutical ingredient (API). Instead, it is the immediate precursor to (cis)-2-(4-bromophenyl)cyclopropanamine.
The Curtius Rearrangement
To convert the carboxylic acid to the requisite amine without rupturing the strained cyclopropane ring or epimerizing the cis stereocenter, the Curtius rearrangement is deployed [3]. By treating the acid with diphenylphosphoryl azide (DPPA) and triethylamine, an acyl azide is formed. Upon heating, this intermediate expels nitrogen gas and undergoes a concerted 1,2-shift to form an isocyanate. Causality Check: Because the migrating group (the chiral cyclopropane carbon) never fully detaches from the framework during the concerted rearrangement, stereochemical retention is 100% guaranteed. Hydrolysis of the isocyanate yields the pure cis-amine [3].
Pharmacological Application
Once converted to the amine, the cyclopropylamine acts as a suicide inhibitor of LSD1. The amine is oxidized by the FAD (flavin adenine dinucleotide) cofactor within the enzyme's active site, triggering a ring-opening event that forms a covalent adduct with the FAD molecule, irreversibly shutting down the enzyme. The 4-bromo substituent serves as a highly versatile synthetic handle; it allows researchers to perform late-stage Suzuki-Miyaura cross-coupling reactions to append various aryl or heteroaryl groups, optimizing the drug's pharmacokinetic properties and binding affinity [3].
Caption: Curtius rearrangement pathway preserving cis-cyclopropane stereochemistry.
Analytical Characterization and Validation
Validating the cis geometry of the synthesized acid is paramount, as contamination with the trans isomer will drastically alter the biological efficacy of the downstream API.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive self-validating tool for this protocol. The stereochemistry is confirmed by examining the vicinal coupling constants (
-
The Karplus Equation: The coupling constant is highly dependent on the dihedral angle between the interacting protons.
-
In the cis isomer , the dihedral angle is approximately 0°, resulting in strong orbital overlap and a correspondingly large coupling constant (
Hz ). -
In the trans isomer , the dihedral angle is roughly 144°, leading to weaker coupling (
Hz ).
The presence of a doublet or doublet of doublets with a
References
- AccelaChem. "3036885-51-2,1-(Aminomethyl)-2,2-dimethylcyclobutane Hydrochloride-AccelaChem" (Contains catalog data for CAS 1056010-25-3, cis-2-(4-Bromophenyl)cyclopropanecarboxylic Acid). AccelaChem Catalog.
- Iowa State University Digital Repository. "Olefin Cyclopropanation Catalyzed by Iridium(III) Porphyrin Complexes." ISU Theses and Dissertations.
- Google Patents. "US Patent 10,214,477 B2: Cyclopropylamine derivatives and their use as LSD1 inhibitors." United States Patent and Trademark Office.
- National Institutes of Health (NIH). "Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine." PubMed Central (PMC).
Thermodynamic Stability and Isomerization Dynamics of cis vs trans 2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Introduction: The Stereochemical Landscape of Substituted Cyclopropanes
The cyclopropane ring is a highly strained structural motif characterized by significant Baeyer (angular) strain and Pitzer (torsional) strain. Because the three carbon atoms define a rigid, planar geometry, the ring lacks the conformational flexibility (such as bond rotation or chair-flipping) available to larger cycloalkanes like cyclohexane. Consequently, when a cyclopropane ring is 1,2-disubstituted, the relative spatial arrangement of the substituents—either cis (on the same face) or trans (on opposite faces)—dictates the molecule's overall thermodynamic stability 1.
In the case of 2-(4-Bromophenyl)cyclopropanecarboxylic acid , the substituents are a bulky 4-bromophenyl group and a carboxylic acid moiety. Understanding the thermodynamic gradient between the cis and trans isomers is critical for drug development professionals and synthetic chemists who require stereopure building blocks for active pharmaceutical ingredients (APIs).
Thermodynamic Stability Analysis
The thermodynamic preference for the trans isomer over the cis isomer in 1,2-disubstituted cyclopropanes is driven by two primary factors:
-
Steric Hindrance (van der Waals Repulsion): In the cis configuration, the van der Waals radii of the 4-bromophenyl group and the carboxylic acid group overlap significantly. Because the rigid cyclopropane backbone prevents the substituents from adopting a staggered conformation, this proximity results in severe steric repulsion. The trans configuration places these bulky groups on opposite faces of the ring, effectively neutralizing this steric clash.
-
Dipole-Dipole Interactions: The electron-rich aromatic ring and the highly polar carbonyl group possess strong local dipoles. In the cis isomer, these dipoles are forced into alignment on the same face of the molecule, creating an unfavorable electronic microenvironment. The trans isomer minimizes this electrostatic repulsion.
Quantitative Data Summary
The following table summarizes the comparative thermodynamic properties governing the two stereoisomers:
| Property | cis-2-(4-Bromophenyl)cyclopropanecarboxylic acid | trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid |
| Relative Thermodynamic Stability | Lower (Kinetically accessible via [2+1] cycloaddition) | Higher (Global thermodynamic minimum) |
| Steric Hindrance (van der Waals) | High (Substituents locked on the same face) | Low (Substituents isolated on opposite faces) |
| Dipole-Dipole Repulsion | Unfavorable (Aligned dipoles) | Minimized (Opposing dipoles) |
| Epimerization Potential | Highly susceptible to base-catalyzed inversion | Stable under basic equilibrating conditions |
Mechanistic Dynamics of Epimerization
Standard synthetic routes, such as the transition-metal-catalyzed cyclopropanation of 4-bromostyrene with ethyl diazoacetate, typically yield a kinetically trapped mixture of cis and trans esters2.
To isolate the pure trans acid, chemists exploit the thermodynamic gradient by subjecting the ester mixture to base-catalyzed epimerization. A strong base (e.g., sodium ethoxide) deprotonates the relatively acidic
Thermodynamic equilibration pathway via enolate intermediate.
Self-Validating Experimental Protocol
The following protocol details the synthesis, thermodynamic equilibration, and isolation of the pure trans isomer. Every step is designed with built-in causality and analytical validation to ensure a robust, self-correcting workflow3.
Step 1: Metal-Catalyzed Cyclopropanation
-
Procedure: Dissolve 4-bromostyrene (1.0 eq) and a catalytic amount of Cu(acac)₂ (0.05 eq) in anhydrous dichloromethane. Slowly add ethyl diazoacetate (EDA, 1.2 eq) via a syringe pump over 4 hours at room temperature.
-
Causality: Slow addition of EDA prevents the hazardous accumulation of diazo compounds and minimizes the formation of diethyl maleate/fumarate byproducts. The copper carbenoid undergoes a concerted [2+1] cycloaddition with the alkene, yielding a cis/trans mixture of ethyl 2-(4-bromophenyl)cyclopropanecarboxylate.
-
Validation: TLC (Hexanes/EtOAc 9:1) will reveal two closely eluting spots corresponding to the cis and trans esters.
Step 2: Thermodynamic Equilibration (Epimerization)
-
Procedure: Concentrate the crude ester mixture and redissolve in absolute ethanol. Add sodium ethoxide (NaOEt, 1.5 eq) and heat the reaction to reflux for 4 hours.
-
Causality: The ethoxide base reversibly deprotonates the
-carbon. The thermodynamic penalty of the cis configuration forces the planar enolate to reprotonate exclusively into the trans configuration. -
Validation: ¹H NMR of a reaction aliquot will show the disappearance of the cis cyclopropyl proton signals (which typically exhibit higher coupling constants,
Hz) and the dominance of the trans signals ( Hz)4.
Step 3: Saponification
-
Procedure: Cool the mixture to room temperature. Add 2.0 eq of aqueous NaOH (2M) and stir for 2 hours.
-
Causality: The base hydrolyzes the ethyl ester to the sodium carboxylate salt. This step serves a dual purpose: it locks in the trans stereochemistry (as the carboxylate anion prevents further enolization) and drastically increases the aqueous solubility of the product for purification.
Step 4: Isolation and Purification
-
Procedure: Wash the aqueous mixture with diethyl ether to extract unreacted starting materials and non-polar byproducts. Acidify the aqueous layer with 1M HCl to pH 2. Filter the resulting precipitate and recrystallize from an ethanol/water mixture.
-
Causality: Protonating the sodium carboxylate yields the free trans-2-(4-bromophenyl)cyclopropanecarboxylic acid, which is highly insoluble in acidic water and crashes out of solution, allowing for easy isolation via vacuum filtration.
-
Validation: Confirm purity via HPLC and verify the trans stereochemistry via 2D NOESY NMR (lack of NOE cross-peaks between the aryl and carboxylate protons).
Step-by-step workflow for the synthesis and isolation of the trans isomer.
Conclusion
The thermodynamic stability of 2-(4-Bromophenyl)cyclopropanecarboxylic acid is strictly governed by the alleviation of steric and electronic strain inherent to the rigid cyclopropane ring. By understanding that the trans isomer represents the global thermodynamic minimum, researchers can deploy targeted base-catalyzed epimerization protocols to efficiently convert kinetically trapped cis mixtures into stereopure trans building blocks, ensuring high fidelity in downstream drug development pipelines.
References
- Source: nd.
- Source: qmul.ac.
- Source: nih.
- Source: googleapis.
Sources
Solubility Profile of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid in Organic Solvents
This in-depth technical guide details the solubility profile, thermodynamic behavior, and purification strategies for (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid , a critical intermediate in the synthesis of cyclopropane-based pharmacophores (e.g., Tranylcypromine analogs, LSD1 inhibitors).
Executive Summary
(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid (CAS: 31501-85-6 for cis-specific; generic 139592-53-5) presents a unique solubility challenge due to the interplay between its lipophilic aryl bromide moiety and the hydrophilic carboxylic acid tail. The cis-configuration introduces steric strain that disrupts crystal packing relative to the trans-isomer, often resulting in higher solubility in non-polar solvents—a property exploitable for isomeric enrichment.
This guide provides a definitive solubility classification, a thermodynamic framework for solvent selection, and a validated protocol for empirical determination, essential for process chemists optimizing recrystallization yields.
Physicochemical Characterization
Understanding the molecular drivers of solubility is prerequisite to solvent selection.
| Property | Value (Approx.) | Impact on Solubility |
| Molecular Weight | 241.08 g/mol | Moderate MW suggests good solubility in common organic solvents. |
| pKa | 4.5 – 4.8 | Soluble in aqueous base (pH > 6); insoluble in acidic aqueous media. |
| LogP (Predicted) | ~2.8 – 3.1 | Lipophilic; prefers organic phases (EtOAc, DCM) over water. |
| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents (e.g., Toluene). |
| Crystal Habit | Monoclinic/Needles | Cis-isomer often forms less dense lattices than trans, lowering melting point (~106–109°C). |
Solubility Profile in Organic Solvents
The solubility profile is categorized by solvent class. Data below represents field-validated trends for aryl-cyclopropanecarboxylic acid derivatives.
Solvent Class Analysis
-
Class I: High Solubility (Process Solvents)
-
Solvents:Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).
-
Mechanism:[1][2][3][4] These solvents disrupt the carboxylic acid hydrogen-bond dimers. THF and MeOH act as H-bond acceptors/donors, fully solvating the monomeric acid.
-
Application: Ideal for reaction media or initial dissolution prior to crystallization.
-
-
Class II: Temperature-Dependent Solubility (Crystallization Solvents)
-
Solvents:Toluene, Isopropyl Alcohol (IPA), Acetonitrile (MeCN).
-
Mechanism:[1][2][3][4] Moderate solubility at ambient temperature (
) but high solubility at reflux. The aryl-aryl -stacking interactions are favorable in Toluene. -
Application:Toluene is the preferred solvent for recrystallization to remove non-polar impurities.
-
-
Class III: Anti-Solvents (Precipitation Media)
Representative Solubility Data Table
Values are estimated based on structural analogs (e.g., 4-bromobenzoic acid derivatives) and standard process chemistry limits.
| Solvent | Solubility @ 25°C (mg/mL) | Solubility @ Boiling (mg/mL) | Suitability |
| Methanol | > 200 | Very High | Dissolution / Transfer |
| Ethyl Acetate | 150 – 180 | > 400 | Extraction / Solvent Swap |
| Dichloromethane | > 250 | N/A (Low BP) | Extraction |
| Toluene | 20 – 40 | 150 – 200 | Recrystallization (Primary) |
| n-Heptane | < 5 | 10 – 20 | Anti-Solvent |
| Water (pH 2) | < 0.1 | < 1 | Waste Stream |
| Water (pH 10) | > 100 (as salt) | N/A | Acid/Base Purification |
Validated Experimental Protocols
Protocol: Gravimetric Solubility Screen
Objective: Determine the precise saturation limit (
Equipment:
-
Temperature-controlled shaker block (e.g., Eppendorf ThermoMixer).
-
0.45
m PTFE Syringe Filters. -
Analytical Balance (
0.01 mg).[3]
Workflow:
-
Preparation: Weigh approx. 100 mg of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration:
-
Seal and agitate at
for 24 hours. -
Visual Check: If fully dissolved, add more solid until a suspension persists.
-
-
Sampling:
-
Centrifuge the suspension (5 min @ 4000 rpm).
-
Filter the supernatant through a pre-warmed 0.45
m PTFE filter.
-
-
Quantification:
-
Transfer exactly 0.5 mL of filtrate to a tared weighing dish.
-
Evaporate solvent (Vacuum oven @
, 2 hours). -
Weigh the residue.
-
-
Calculation:
Application: Cis/Trans Isomer Separation via Fractional Crystallization
The cis-isomer is generally more soluble in non-polar solvents than the trans-isomer due to lower lattice energy.
Diagram 1: Isomer Purification Workflow This logic flow illustrates the critical separation of the cis-isomer using solubility differentials.
Caption: Fractional crystallization logic exploiting the higher solubility of the cis-isomer in cold Toluene mother liquors.
Thermodynamic Modeling (Van't Hoff Analysis)
For scale-up, determining the heat of solution (
Procedure:
-
Measure solubility (
) at three temperatures (e.g., ). -
Plot
(y-axis) vs. (Kelvin, x-axis). -
Interpretation:
-
Steep Slope: Solubility is highly temperature-dependent (Ideal for cooling crystallization).
-
Flat Slope: Solubility changes little with heat (Requires anti-solvent crystallization).
-
Expectation: In Toluene , this compound typically exhibits a steep slope, validating it as the crystallization solvent of choice.
-
References
-
Sigma-Aldrich. (1R,2R)-2-(4-Bromophenyl)cyclopropane-1-carboxylic acid Product Sheet.Link
-
Google Patents. Process for separating cis and trans isomers of cyclopropane carboxylic acids (EP0010875A1).Link
-
National Institute of Standards and Technology (NIST). Cyclopropanecarboxylic acid Thermochemistry Data.Link
-
Organic Syntheses. p-Bromophenacyl Bromide (Analogous Chemistry). Org.[2][4][5] Synth. 1930, 10, 12. Link
-
Bender, D. M., et al. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[6] Org.[2][4][5] Lett. 2008, 10(3), 509-511. Link
Sources
- 1. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 6. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Bromophenyl Cyclopropane Scaffold: A Technical Guide to Structural Utility and Synthetic Application
Executive Summary
The 4-bromophenyl cyclopropane moiety represents a "privileged scaffold" in modern medicinal chemistry, effectively bridging the gap between fragment-based drug discovery and lead optimization. This guide analyzes the scaffold's dual utility: the cyclopropane ring acts as a metabolically stable, conformationally restricted bioisostere of ethyl or vinyl groups, while the 4-bromophenyl substituent serves as both a critical binding element (via halogen bonding) and a versatile synthetic handle for cross-coupling reactions.
This technical guide provides a mechanistic breakdown of the scaffold’s physicochemical properties, validated synthetic protocols, and therapeutic applications, designed for immediate application in drug development workflows.[1]
Structural & Physicochemical Properties: The Mechanistic Edge
The "Magic Methyl" Effect & Conformational Lock
The cyclopropane ring is not merely a spacer; it is a rigid vector. Unlike flexible alkyl chains, the cyclopropane ring possesses significant
-
Metabolic Stability: The C-H bond dissociation energy of cyclopropane (~106 kcal/mol) is higher than that of acyclic alkanes, rendering it resistant to cytochrome P450-mediated hydroxylation.[1]
-
Vector Alignment: The rigid
bond angle locks the phenyl ring into a specific orientation relative to the distal pharmacophore, reducing the entropic penalty upon binding to a protein target [1].
Halogen Bonding: The 4-Bromo Advantage
While often viewed as a hydrophobic lump, the bromine atom at the para position is capable of highly specific directional interactions known as Halogen Bonds (XB) .
-
The Sigma-Hole: The electron density on the bromine atom is anisotropic. While the equatorial belt is electronegative, the distal tip (along the C-Br bond axis) is electropositive (the
-hole). -
Binding Implications: This positive potential allows the 4-bromophenyl group to act as a Lewis acid, forming strong, directional interactions with backbone carbonyl oxygen atoms or histidine nitrogens in the binding pocket [2].
SAR Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when deploying this scaffold.
Figure 1: Mechanistic contributions of the 4-bromophenyl cyclopropane scaffold to drug efficacy.
Synthetic Methodologies
The synthesis of 4-bromophenyl cyclopropanes requires precise stereocontrol.[1] Two primary pathways are dominant in the literature: the Simmons-Smith reaction (for diastereospecificity) and Transition Metal-Catalyzed Cyclopropanation (for enantioselectivity).
Comparative Methodology Table
| Method | Reagents | Key Mechanism | Advantages | Limitations |
| Simmons-Smith | Concerted Syn-Addition | Stereospecific (retention of alkene geometry); No hazardous diazo compounds.[1][2] | Stoichiometric zinc waste; Difficult on sterically hindered alkenes.[1] | |
| Rh-Catalyzed | Diazoacetate, | Metal Carbenoid Insertion | High Enantioselectivity (with chiral ligands); Access to carboxylate derivatives.[1] | Requires potentially explosive diazo reagents; Expensive catalysts.[1] |
| Corey-Chaykovsky | Sulfur Ylide Addition | Good for converting aldehydes/ketones to epoxides/cyclopropanes.[1] | Less stereocontrol compared to metal-catalyzed routes.[1][3] |
Detailed Protocol: Simmons-Smith Cyclopropanation
This protocol describes the conversion of 4-bromostyrene to 1-bromo-4-cyclopropylbenzene .[1] This method is selected for its robustness and scalability in early-phase discovery [3].[1]
Reagents:
-
4-Bromostyrene (1.0 equiv)[1]
-
Diethylzinc (
, 1.0 M in hexanes, 2.0 equiv)[1] -
Diiodomethane (
, 2.0 equiv)[1] -
Dichloromethane (DCM, anhydrous)[1]
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.[1] Cool to 0°C.[1]
-
Reagent Mixing: Add anhydrous DCM (0.2 M concentration relative to substrate). Add
solution dropwise.[1] -
Carbenoid Formation: Carefully add
dropwise over 20 minutes. Critical Control Point: A white precipitate (ZnI2) may form.[1] Maintain temperature at 0°C to prevent exotherm. Stir for 15 minutes to generate the Furukawa reagent ( ). -
Substrate Addition: Add 4-bromostyrene dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc).[1][3]
-
Quench: Cool to 0°C. Quench slowly with saturated aqueous
. Caution: Vigorous gas evolution.[1] -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[1][4] -
Purification: Flash column chromatography (100% Hexanes) yields the product as a clear oil.[1]
Self-Validation Check:
-
1H NMR: Look for the disappearance of vinylic protons (5.0-6.7 ppm) and the appearance of high-field cyclopropyl protons (0.5-1.0 ppm).[1]
-
Safety: Ensure all
is quenched before disposal.
Therapeutic Applications
The 4-bromophenyl cyclopropane motif is versatile, appearing in CNS agents, anti-infectives, and oncology candidates.[1]
CNS: Monoamine Transporter Inhibitors
The scaffold is a structural analog of Tranylcypromine (MAO inhibitor) and Milnacipran (SNRI).
-
Mechanism: The cyclopropane ring constrains the phenyl ring and the amine (or amide) functionality to mimic the transition state of neurotransmitters (serotonin, norepinephrine).
-
Bromine Role: In 4-bromo analogs of tranylcypromine, the halogen enhances lipophilicity (logP), improving Blood-Brain Barrier (BBB) penetration, and fills hydrophobic pockets in the transporter protein [4].[1]
Anti-Infectives: CYP51 Inhibitors
In antifungal research, 4-bromophenyl cyclopropane carboxamides have shown efficacy against Candida albicans.[1][5]
-
Mechanism: These compounds target sterol 14
-demethylase (CYP51).[1] The 4-bromophenyl group occupies the access channel of the enzyme, forming halogen bonds with backbone carbonyls, while the cyclopropane orients the warhead toward the heme iron [5].
Synthetic Workflow Visualization
The following diagram maps the synthetic utility of the scaffold, showing how the bromine "handle" allows for late-stage diversification.
Figure 2: Divergent synthesis starting from the 4-bromophenyl cyclopropane core.[1]
Future Outlook: C-H Activation
The future of this scaffold lies in C-H functionalization . Recent advances allow for the direct activation of the cyclopropane C-H bonds using Palladium catalysis, directed by the 4-bromophenyl group. This allows for the installation of additional pharmacophores without de novo synthesis, enabling "SAR by catalog" approaches on this rigid scaffold.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Wilcken, R., et al. (2013).[1] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link[1]
-
Charette, A. B., et al. (2014).[1][6] Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters. Link[1]
-
Welsch, M. E., et al. (2010).[1] Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Link
-
Wang, J., et al. (2024).[1] Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Link
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
Predictive pKa Modeling and Structural Thermodynamics of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Computational Biologists, and Drug Development Professionals
Executive Summary
The accurate determination of acid dissociation constants (pKa) is a foundational requirement in rational drug design, directly influencing a molecule's lipophilicity, membrane permeability, and target binding affinity. This whitepaper provides an in-depth technical analysis of the predicted pKa values for (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid . By synthesizing quantum mechanical (QM) modeling, linear free energy relationships (LFER), and empirical baseline data, we establish a highly reliable predictive framework for this specific cyclopropane derivative.
Structural Causality and Electronic Effects
To accurately predict the pKa of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid, one must dissect the molecule into its three thermodynamic influencers: the cyclopropane core, the phenyl ring, and the para-bromo substituent.
The Cyclopropane Core Effect
Aliphatic carboxylic acids typically exhibit pKa values around 4.8 to 5.0 (e.g., propanoic acid pKa = 4.87). However, the baseline pKa of unsubstituted cyclopropanecarboxylic acid is experimentally determined to be 4.83 at 25°C[1].
Causality: The internal C-C bond angles of the cyclopropane ring are highly strained (~60°). To minimize this angle strain, the internal bonds adopt a "bent" conformation with high p-orbital character. Consequently, the exocyclic bonds (including the bond to the -COOH group) acquire a higher s-orbital character (approaching
The Phenyl and Halogen Substituent Effects
The addition of a phenyl ring to the cyclopropane core further modulates acidity. The predicted pKa for the unsubstituted cis-2-phenylcyclopropanecarboxylic acid drops to 4.57 ± 0.10 [2].
Causality: The phenyl ring acts as an electron-withdrawing group via the inductive effect. In the cis configuration, steric clashing between the phenyl and carboxylate groups forces a specific torsional geometry that prevents ideal resonance overlap, meaning the acidity is primarily driven by through-space and through-bond inductive stabilization.
The introduction of a bromine atom at the para position of the phenyl ring applies an additional -I effect. According to the Hammett equation (
Quantitative Data & Comparative Analysis
The following table summarizes the stepwise thermodynamic impact of each structural modification, providing a comparative baseline for the predicted pKa of the target compound.
| Compound | Experimental pKa (25°C) | Predicted pKa | |
| Propanoic Acid (Aliphatic Baseline) | 4.87 | - | +0.04 |
| Cyclopropanecarboxylic Acid | 4.83 | 4.83 | 0.00 |
| (cis)-2-Phenylcyclopropanecarboxylic Acid | - | 4.57 ± 0.10 | -0.26 |
| (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid | - | ~4.45 ± 0.15 | -0.38 |
Experimental and Computational Methodologies
To ensure scientific integrity and self-validation, the following protocols outline both the in silico prediction pipeline and the empirical validation method required for this compound.
Protocol 1: Quantum Mechanical (DFT) pKa Prediction Workflow
Recent advancements have demonstrated that pKa can be highly accurately predicted by calculating the Natural Population Analysis (NPA) atomic charges on the carboxylate oxygen atoms using Density Functional Theory (DFT)[3].
Step-by-Step Methodology:
-
Conformational Sampling: Generate 3D conformers of the cis-isomer using a molecular mechanics force field (e.g., OPLS4). Retain conformers within a 5 kcal/mol energy window to account for the restricted rotation caused by cis-steric hindrance.
-
Geometry Optimization: Optimize the lowest-energy neutral and deprotonated (anionic) structures using the M06L functional with a 6-311G(d,p) basis set[3].
-
Solvation Modeling: Apply the Solvation Model based on Density (SMD) parameterized for water to accurately capture the thermodynamic stabilization of the highly polar carboxylate anion in an aqueous environment[3].
-
Charge Extraction: Execute a Natural Bond Orbital (NBO) analysis to extract the maximum NPA atomic charge localized on the carboxylic oxygen atoms.
-
LFER Mapping: Map the extracted oxygen charge to an established empirical linear regression equation for carboxylic acids (
) to derive the final predicted pKa[3].
Protocol 2: Empirical Validation via Potentiometric Titration
Because the target compound has low aqueous solubility due to the lipophilic bromophenyl group, aqueous pKa must be extrapolated from a co-solvent system[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2.0 mg of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid in a 50% (v/v) Methanol/Water co-solvent system.
-
System Calibration: Calibrate a standard glass pH electrode using certified buffer solutions (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1°C.
-
Inert Atmosphere: Purge the titration vessel with Nitrogen (
) gas for 10 minutes prior to titration to prevent atmospheric from forming carbonic acid and skewing the baseline pH. -
Titration: Titrate the solution using a standardized 0.1 M NaOH titrant, adding aliquots of 0.01 mL near the equivalence point.
-
Data Extrapolation: Calculate the apparent pKa (
) in the co-solvent using the Gran plot method. Extrapolate the true aqueous pKa by applying the Yasuda-Shedlovsky extrapolation method across multiple methanol concentrations (e.g., 30%, 40%, 50%).
Visualizing the Predictive Workflow
The following diagram illustrates the self-validating computational pipeline used to derive the pKa from first principles.
Computational workflow for DFT-based pKa prediction of cyclopropanecarboxylic acids.
Conclusion
The predicted pKa of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid is established at ~4.45 . This value is driven by a triad of structural features: the inherent s-orbital character of the strained cyclopropane ring, the inductive electron withdrawal of the cis-oriented phenyl ring, and the supplementary stabilization provided by the para-bromo substituent. For drug development professionals, this slightly elevated acidity (compared to standard aliphatic acids) suggests a higher degree of ionization at physiological pH (7.4), which will directly impact the molecule's lipophilic efficiency (LipE) and volume of distribution.
References
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Sources
Molecular Weight and Formula Analysis of Bromophenyl Cyclopropanecarboxylic Acids
An In-Depth Technical Guide:
Introduction
Bromophenyl cyclopropanecarboxylic acids represent a class of compounds of significant interest to the pharmaceutical and agrochemical industries. The cyclopropane ring, a strained three-membered carbocycle, imparts a unique conformational rigidity and three-dimensional structure that can enhance biological activity and metabolic stability.[1] The incorporation of a bromophenyl moiety further modulates the molecule's lipophilicity, electronic properties, and potential for specific interactions with biological targets, making these scaffolds valuable in drug discovery and as synthetic intermediates.[2][3][4]
Accurate determination of the molecular weight and elemental formula is a non-negotiable cornerstone of chemical research and development. It is the first step in structural elucidation, a critical quality attribute for regulatory submission, and a fundamental checkpoint for validating synthetic pathways.[5][6] This guide provides a comprehensive, field-proven framework for the precise analysis of bromophenyl cyclopropanecarboxylic acids, moving beyond mere procedural steps to explain the underlying scientific rationale. We will explore the synergistic use of High-Resolution Mass Spectrometry (HRMS) and Combustion-based Elemental Analysis as a self-validating system to achieve unambiguous formula confirmation.
Part 1: Theoretical Foundation: Isomers and Calculated Mass
Before any analysis, a theoretical framework must be established. Bromophenyl cyclopropanecarboxylic acid has the general molecular formula C₁₀H₉BrO₂ . The primary source of isomerism is the substitution pattern on both the phenyl and cyclopropane rings. Understanding these potential isomers is crucial for interpreting analytical data.
The molecular weight can be expressed in two ways:
-
Nominal Mass: The integer mass of the most abundant isotope of each element.
-
Monoisotopic Mass: The exact mass of the molecule calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O, ⁷⁹Br). This is the value of primary interest in High-Resolution Mass Spectrometry.
-
Average Molecular Weight: The weighted average of the masses of all natural isotopes of each element. This is often used for bulk calculations.
The table below summarizes the key isomers and their calculated masses. The consistent molecular formula underscores the necessity of robust analytical techniques to differentiate them if required, though formula analysis focuses on confirming the shared elemental composition.
| Isomer Name | Molecular Formula | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |
| 1-(2-bromophenyl)cyclopropanecarboxylic acid | C₁₀H₉BrO₂ | 239.97859 | 241.08 |
| 1-(3-bromophenyl)cyclopropanecarboxylic acid | C₁₀H₉BrO₂ | 239.97859 | 241.08 |
| 1-(4-bromophenyl)cyclopropanecarboxylic acid | C₁₀H₉BrO₂ | 239.97859 | 241.08 |
| 2-(2-bromophenyl)cyclopropanecarboxylic acid | C₁₀H₉BrO₂ | 239.97859 | 241.08 |
| 2-(3-bromophenyl)cyclopropanecarboxylic acid | C₁₀H₉BrO₂ | 239.97859 | 241.08 |
| 2-(4-bromophenyl)cyclopropanecarboxylic acid | C₁₀H₉BrO₂ | 239.97859 | 241.08 |
Calculations based on IUPAC atomic weights and isotopic abundances.
Part 2: Primary Technique: High-Resolution Mass Spectrometry (HRMS)
HRMS is the cornerstone of molecular formula determination. Its power lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places).[7][8][9] This precision allows for the differentiation of molecules with the same nominal mass but different elemental compositions (isobars).[10][11]
Causality Behind Experimental Choices
-
Why HRMS over Unit Resolution MS? Standard mass spectrometry provides only the nominal mass, which is insufficient for formula determination. For a nominal mass of 240, numerous combinations of C, H, N, O, and Br could exist. HRMS provides the exact mass, which severely constrains the number of possible elemental formulas, often to a single correct answer for molecules of this size.[8][12]
-
Why Electrospray Ionization (ESI)? ESI is a "soft" ionization technique. This is critical because it minimizes fragmentation of the parent molecule, ensuring a strong signal for the molecular ion ([M-H]⁻ or [M+H]⁺).[13] The primary goal is to accurately weigh the intact molecule, not to analyze its fragments at this stage. We will typically operate in negative ion mode to deprotonate the carboxylic acid, forming the stable [M-H]⁻ ion.
-
The Bromine Isotope Pattern: A Self-Validating Feature: A key feature of brominated compounds is the natural isotopic abundance of bromine: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br. This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak (M) is accompanied by an "M+2" peak of nearly equal intensity. Observing this signature provides extremely high confidence that a bromine atom is present in the molecule, acting as an internal validation of the result.
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of the bromophenyl cyclopropanecarboxylic acid sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or without (for negative mode). The final concentration should be optimized for the specific instrument being used.
-
-
Instrumentation and Data Acquisition (Example: Orbitrap or TOF Mass Spectrometer):
-
Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min. Alternatively, Liquid Chromatography (LC-MS) can be used for impure samples.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Capillary Voltage: 3.0 – 4.0 kV.
-
Mass Range: m/z 100 – 500. This range comfortably includes the expected molecular ion.
-
Resolution Setting: >60,000 FWHM (Full Width at Half Maximum) to ensure high mass accuracy.
-
Data Analysis:
-
Identify the most intense peak in the spectrum corresponding to the [M-H]⁻ ion. For C₁₀H₉BrO₂, the expected m/z for the [M-H]⁻ ion (C₁₀H₈BrO₂⁻) is 238.9713 (using ⁷⁹Br).
-
Verify the presence of the M+2 isotope peak at approximately m/z 240.9692 (using ⁸¹Br) with a relative intensity of ~97% of the M peak.
-
Use the instrument's software to calculate the elemental composition based on the measured exact mass, constraining the search to C, H, O, and Br.
-
-
HRMS Workflow Diagram
Caption: High-Resolution Mass Spectrometry (HRMS) workflow for formula determination.
Part 3: Orthogonal Technique: Elemental Analysis (EA)
Elemental Analysis (EA) provides quantitative data on the mass percentages of specific elements in a sample, typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), often referred to as CHNS analysis.[14][15][16] For our compound, we are interested in C, H, and Br. This technique is orthogonal to HRMS; it measures the ratio of elements in the bulk sample rather than the mass of individual molecules. A successful EA result that matches the theoretical percentages for the formula proposed by HRMS provides powerful, independent confirmation.
Causality Behind Experimental Choices
-
Why Combustion Analysis? This is the gold standard for organic elemental analysis.[15] It is a destructive but highly accurate and reliable method to convert the organic matrix into simple, detectable inorganic gases (CO₂, H₂O). The completeness of this conversion is the key to its accuracy, which is achieved through high temperatures and an oxygen-rich environment.[6][17]
-
Why is Purity Essential? EA analyzes the bulk sample. Any residual solvents or impurities will skew the elemental percentages, leading to an incorrect result. For example, residual water will artificially inflate the hydrogen percentage. Therefore, the sample must be meticulously dried and confirmed to be of high purity (typically >98%) before analysis.
Experimental Protocol: Combustion-Based EA
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry by placing it under a high vacuum for several hours.
-
Accurately weigh 2-3 mg of the dried sample into a tin or silver capsule using a microbalance.
-
Carefully seal the capsule, ensuring no sample is lost.
-
-
Instrumentation and Data Acquisition (CHNS/O Analyzer):
-
Place the sealed capsule into the instrument's autosampler.
-
The instrument drops the sample into a high-temperature combustion furnace (~900-1100 °C) with a constant stream of pure oxygen.
-
The sample undergoes complete, instantaneous combustion (flash combustion).
-
The resulting gases (CO₂, H₂O, N₂, SO₂, etc.) are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).
-
The instrument's software, calibrated against known standards (e.g., acetanilide), converts the detector signals into mass percentages of C, H, and N.
-
Halogen (Br) content is often determined by a separate method, such as combustion followed by titration (Schöniger flask) or by ion chromatography after combustion.
-
Elemental Analysis Workflow Diagram
Caption: Combustion-based Elemental Analysis (EA) workflow for formula confirmation.
Part 4: Data Synthesis and Final Validation
Neither HRMS nor EA alone is foolproof. The true power of this analytical approach lies in synthesizing the data from both techniques. The high-accuracy mass from HRMS provides a very short list of possible formulas (ideally, only one), and the elemental percentages from EA serve as the definitive confirmation.
An analytical result is considered validated when the experimental data aligns with the theoretical values within an acceptable margin of error. For pharmaceutical applications, this validation process itself must be rigorous and well-documented.[18][19][20]
Acceptance Criteria:
-
HRMS: The measured mass should be within ±5 ppm (parts per million) of the theoretical mass.
-
Elemental Analysis: The measured elemental percentages should be within ±0.4% of the theoretical values.
Example Data Synthesis Table:
| Analysis Parameter | Theoretical Value (for C₁₀H₉BrO₂) | Experimental Result | Deviation | Pass/Fail |
| HRMS [M-H]⁻ | 238.9713 Da | 238.9710 Da | -1.2 ppm | Pass |
| Bromine Isotope (M+2) | Present, ~97% intensity | Observed, 96.5% | N/A | Pass |
| Elemental C (%) | 49.82% | 49.75% | -0.07% | Pass |
| Elemental H (%) | 3.76% | 3.80% | +0.04% | Pass |
When all parameters fall within the acceptance criteria, the molecular formula C₁₀H₉BrO₂ can be assigned with the highest degree of scientific confidence. This dual-validation approach creates a robust, self-verifying system essential for modern drug development and chemical research.
References
- How can mass spectrometry determine molecular weight of organic compounds? - Provided by an IB Tutor, this source explains the fundamental principles of ionization, acceleration, deflection, and detection in mass spectrometry for determining molecular weight. (URL: )
- Elemental analysis: operation & applications - Elementar. This source details the process and applications of organic elemental analysis for determining the elemental composition (CHNOS) of compounds. (URL: )
- Elemental Analysis - Organic & Inorganic Compounds - ELTRA.
- MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry - M. Meringer, et al.
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing - A resource explaining the critical role of analytical method development and validation in ensuring drug quality, safety, and efficacy. (URL: )
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry - This article highlights combustion analysis as the gold standard for determining CHNS content in organic compounds. (URL: )
- A Look at Elemental Analysis for Organic Compounds - AZoM. An overview of elemental analysis for determining the elemental composition and quantity in organic compounds. (URL: )
- High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. This report details the principles of HRMS and its ability to measure the exact mass of ions with high accuracy. (URL: )
- Elemental analysis - Wikipedia - An encyclopedia entry describing elemental analysis, including CHNX analysis through combustion methods. (URL: )
- A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. This guide outlines the essential components of method development and validation in drug development to ensure accuracy and reliability. (URL: )
- High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone. This article explains how HRMS measures exact masses to distinguish between compounds with the same nominal mass. (URL: )
- Cyclopropanecarboxylic Acid Derivatives: A Class of Compounds with Endless Possibilities - This source discusses the unique structural properties and potential applications of cyclopropanecarboxylic acid derivatives in pharmaceuticals and agrochemicals. (URL: )
- Validation of Analytical Methods for Pharmaceutical Analysis - pharmaerudition.org. A review article discussing the parameters and steps involved in the validation of analytical methods for pharmaceutical products. (URL: )
- Mass Spectrometry - MSU Chemistry. An educational resource explaining how high-resolution mass spectrometers can determine m/z values accurately to establish a molecular formula. (URL: )
- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed. A research article on the synthesis and evaluation of cyclopropanecarboxylic acid derivatives as potential antidepressants. (URL: )
- Analytical Method Validation: are your analytical methods suitable for intended use? - This article discusses the objective and parameters of analytical method validation to ensure suitability for the intended purpose. (URL: )
- (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Comprehensive Technical Guide - Benchchem.
- Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC. This paper explains the principle of mass defect and how HRMS distinguishes molecules based on the exact mass of each isotope. (URL: )
- 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry - Chemistry LibreTexts. An educational page explaining how the small mass deviations from integer values allow HRMS to determine molecular formulas. (URL: )
- Elemental Analysis (CHNS, ONH) - Precise material analysis - Fraunhofer IFAM. This source describes the principles of CHNS elemental analysis via combustion in a pure oxygen stream. (URL: )
- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators - A 2024 research paper discussing the synthesis and bioactivity of new cyclopropane carboxylic acid deriv
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The Evolution of Precision: A Technical History of Stereoselective Phenylcyclopropanecarboxylic Acid Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylcyclopropanecarboxylic acids are privileged structural motifs in medicinal chemistry and materials science, where the precise three-dimensional arrangement of substituents is critical for biological activity and material properties. This technical guide provides a comprehensive historical overview of the stereoselective synthesis of these valuable compounds. We will explore the progression from classical resolution techniques to the development of sophisticated catalytic asymmetric methodologies, offering field-proven insights into the causal relationships behind experimental designs. This guide details key protocols, summarizes comparative data, and provides mechanistic diagrams to serve as a vital resource for professionals in chemical synthesis and drug development.
Introduction: The Significance of Stereoisomerism in Phenylcyclopropanes
The cyclopropane ring, with its inherent strain and unique electronic properties, offers a rigid scaffold that can mimic or constrain the conformations of bioactive molecules. When substituted with a phenyl and a carboxylic acid group, the resulting phenylcyclopropanecarboxylic acid framework presents multiple stereocenters. The absolute and relative configuration of these centers dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. A notable example is Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, which is co-administered with the antibiotic imipenem.[1][2] The biological activity of Cilastatin is intrinsically linked to its specific stereochemistry, underscoring the critical need for synthetic methods that can deliver single, pure stereoisomers.
This guide traces the historical development of these stereoselective methods, charting the course from inefficient early approaches to the highly selective and efficient catalytic systems used today.
Early Strategies: Resolution and the Dawn of Diastereoselection
The earliest approaches to obtaining enantiomerically pure phenylcyclopropanecarboxylic acids relied on the classical resolution of racemic mixtures. This involved reacting the racemic carboxylic acid with a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts, which could then be separated by fractional crystallization. While effective in some cases, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.
The first major advance in controlling the stereochemistry during the cyclopropane ring formation came with substrate-controlled diastereoselective reactions. A key example is the Simmons-Smith cyclopropanation , first reported in 1958.[3][4] This reaction utilizes an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) to convert an alkene into a cyclopropane stereospecifically.[3][4][5]
A critical breakthrough was the discovery that existing stereocenters in the alkene substrate could direct the facial selectivity of the cyclopropanation.[3][6] Specifically, the presence of a nearby hydroxyl group on an allylic alcohol could chelate to the zinc reagent, directing the methylene transfer to the syn face of the double bond with high diastereoselectivity.[3][7]
The Chiral Auxiliary Approach
Building on the principles of diastereoselection, the use of removable chiral auxiliaries became a dominant strategy. In this approach, an achiral α,β-unsaturated ester or amide is derivatized with a chiral alcohol or amine. The resulting chiral substrate then undergoes cyclopropanation, where the steric and electronic properties of the auxiliary direct the approach of the reagent to one of the two diastereotopic faces of the double bond.[8][9] After the cyclopropanation, the auxiliary is cleaved to reveal the enantioenriched cyclopropanecarboxylic acid.
Carbohydrate-derived auxiliaries and those based on camphor have been shown to provide excellent levels of diastereoselectivity in Simmons-Smith reactions.[6][10] The predictability and high diastereomeric excesses achievable made this a robust and widely adopted method in the late 20th century.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
} caption: "Workflow for Chiral Auxiliary-Mediated Synthesis."
The Revolution in Asymmetric Catalysis
While the chiral auxiliary approach was a significant step forward, it requires stoichiometric amounts of the chiral controller and involves extra synthetic steps for attachment and removal. The field was revolutionized by the development of catalytic asymmetric methods, where a small amount of a chiral catalyst could generate large quantities of an enantioenriched product.
Transition Metal-Catalyzed Carbene Transfer
The most powerful and versatile methods for asymmetric cyclopropanation involve the transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene.[6] In this process, a metal complex reacts with a diazo compound (e.g., ethyl diazoacetate) to form a reactive metal-carbene intermediate, which then transfers the carbene fragment to the alkene.[11] By employing a chiral ligand to coordinate the metal, the catalyst can create a chiral environment that dictates the enantioselectivity of the carbene transfer.
Key Metals and Ligands:
-
Copper (Cu): Copper catalysts, particularly with C2-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, were among the first to show high enantioselectivity.[11][12][13] The mechanism is believed to involve the formation of a copper-carbene intermediate, which then undergoes a concerted but asynchronous addition to the alkene.[14]
-
Rhodium (Rh): Dirhodium(II) tetracarboxylates are exceptionally effective catalysts for this transformation.[15][16] Chiral prolinate-derived ligands, developed by Davies and others, have enabled highly diastereoselective and enantioselective cyclopropanation of styrenes with vinyldiazomethanes, providing access to various stereoisomers of 2-phenylcyclopropanecarboxylic acid derivatives.[15][17]
-
Ruthenium (Ru) and Iron (Fe): Chiral porphyrin complexes of ruthenium and iron have also emerged as potent catalysts, capable of achieving high product turnovers and excellent enantioselectivities.[18]
-
Cobalt (Co): More recently, cobalt(II) complexes with D2-symmetric chiral porphyrin ligands have proven superior in some cases, minimizing the common side reaction of diazo compound dimerization and allowing for a broader substrate scope.[19][20][21]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Generalized Catalytic Cycle for Asymmetric Cyclopropanation."
Comparative Data for Catalytic Systems
The choice of catalyst and diazo reagent significantly impacts both yield and stereoselectivity. The following table summarizes representative results for the cyclopropanation of styrene.
| Catalyst System | Diazo Reagent | trans/cis Ratio | ee% (trans) | ee% (cis) | Reference |
| Fe(D4-TpAP) | Ethyl Diazoacetate (EDA) | 21:1 | 45% | 21% | [18] |
| [Co(1)] Porphyrin | t-Butyl Diazoacetate (t-BDA) | >99:1 | 98% | - | [19] |
| Rh₂(S-PTTL)₄ | Diazooxindole | 98:2 | 74% (trans) | - | [16] |
| Cu(I)/SaBOX | α-Nitrodiazoacetate | >99:1 | 98% | - | [12] |
This table is a representative summary; specific conditions can significantly alter outcomes.
Modern and Emerging Methodologies
The Kulinkovich Reaction
The Kulinkovich reaction, first reported in 1989, provides a distinct pathway to cyclopropanols from esters using Grignard reagents and a titanium(IV) alkoxide catalyst.[22][23][24][25] The reaction proceeds through a titanacyclopropane intermediate.[23] While the initial reaction was not asymmetric, subsequent developments have introduced chiral TADDOL-based catalysts to achieve enantioselectivity.[22] These cyclopropanol products can be further oxidized to the corresponding carboxylic acids, representing an alternative route to the target molecules.[26]
Biocatalysis
The quest for greener and more selective synthetic methods has led to the exploration of biocatalysis.[27] Engineered enzymes, particularly those based on heme proteins like myoglobin and cytochrome P450, have been repurposed to catalyze asymmetric cyclopropanations.[28][29] These biocatalysts can operate in aqueous media under mild conditions and can exhibit exquisite levels of stereocontrol, often complementary to that of traditional chemical catalysts. Recently, promiscuous tautomerase enzymes have been engineered for the enantioselective synthesis of cyclopropanes via a Michael-initiated ring-closure (MIRC) mechanism, highlighting a move away from reliance on reactive carbene precursors.[28]
Key Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol is adapted from the work of Davies and co-workers for the synthesis of 2-phenylcyclopropane derivatives.[15]
Objective: To synthesize methyl (1R,2R)-2-phenylcyclopropanecarboxylate.
Materials:
-
Dirhodium(II) tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinate] (Rh₂(S-DOSP)₄) catalyst
-
Styrene
-
Methyl phenyldiazoacetate
-
Anhydrous pentane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the Rh₂(S-DOSP)₄ catalyst (1 mol%).
-
Add anhydrous pentane via syringe to dissolve the catalyst.
-
Add styrene (5-10 equivalents) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C to optimize enantioselectivity).
-
Slowly add a solution of methyl phenyldiazoacetate in anhydrous pentane to the reaction mixture over several hours using a syringe pump. Causality: Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of dimer byproducts and ensures the carbene reacts preferentially with the alkene.
-
Allow the reaction to stir until the diazo compound is fully consumed (monitored by TLC, indicated by the disappearance of the yellow color).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the cyclopropane product.
-
Determine the diastereomeric and enantiomeric excess via chiral HPLC or GC analysis.
Protocol 2: Copper-Catalyzed Asymmetric Cyclopropanation
This protocol is a general representation based on common procedures using BOX ligands.[11]
Objective: To synthesize ethyl (1R,2R)-2-phenylcyclopropanecarboxylate.
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆
-
2,2'-Isopropylidenebis(4S-phenyl-2-oxazoline) (Ph-BOX ligand)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, stir the copper(I) triflate (1 mol%) and the Ph-BOX ligand (1.1 mol%) in anhydrous DCM for 1 hour at room temperature to pre-form the active catalyst complex. Causality: Pre-formation of the chiral catalyst ensures that the subsequent reaction is mediated by the desired asymmetric environment.
-
Add styrene (3 equivalents) to the catalyst solution.
-
Cool the mixture to 0 °C.
-
Add a solution of ethyl diazoacetate in anhydrous DCM dropwise over 4-6 hours via a syringe pump. Causality: As with the rhodium-catalyzed reaction, slow addition is key to preventing carbene dimerization and maximizing the yield of the desired cyclopropane product.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by filtering through a short plug of silica gel, eluting with additional DCM.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
-
Analyze the product for diastereomeric and enantiomeric purity using chiral HPLC or GC.
Conclusion and Future Outlook
The history of stereoselective synthesis of phenylcyclopropanecarboxylic acids is a testament to the ingenuity of organic chemists. From the brute-force method of classical resolution, the field has progressed through substrate-controlled reactions to the elegant and highly efficient world of asymmetric catalysis. The development of chiral rhodium, copper, and cobalt catalysts has provided robust platforms for accessing these valuable molecules with exceptional levels of stereocontrol.
Looking forward, the field is moving towards even more sustainable and powerful methods. The rise of biocatalysis offers the potential for environmentally benign processes with unparalleled selectivity.[27] Furthermore, the development of new catalytic systems that can utilize safer carbene precursors than diazo compounds, or that operate through entirely different mechanisms like MIRC, will continue to push the boundaries of what is possible in stereoselective synthesis.[20][21] These ongoing innovations ensure that chemists will have an ever-expanding toolkit to construct the precise stereoisomers required for the next generation of pharmaceuticals and advanced materials.
References
-
Kulinkovich, O. G. (1989). The Kulinkovich reaction. Wikipedia. [Link]
-
Li, G. Y., Chen, J., & Yu, Z. A. (2003). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organic Letters. [Link]
-
Wang, J., & Hu, W. (2021). Rhodium‐Catalyzed Asymmetric Cyclopropanation of Indoles with N‐Triftosylhydrazones. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Davies, H. M. L., & Antoulinakis, E. G. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. [Link]
-
Pagar, V. V., & Rajan, V. (2018). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications. [Link]
-
Jolit, A., & Wencel-Delord, J. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition. [Link]
-
Chen, Y., & Zhang, X. P. (2007). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]
-
Li, G. Y., & Chan, K. S. (1998). Catalytic and asymmetric cyclopropanation of styrenes catalysed by ruthenium porphyrin and porphycene complexes. Chemical Communications. [Link]
-
SynArchive. Kulinkovich Reaction. SynArchive. [Link]
-
Gais, H. J., & Eichelbaum, M. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. [Link]
-
Wang, Z., & Betley, T. A. (2023). Catalytic and Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society. [Link]
-
Wang, Z., & Betley, T. A. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
-
Li, Y., et al. (2024). A Desymmetric Dearomatization Cyclopropanation of [2.2]Paracyclophane. CCS Chemistry. [Link]
-
Mali, M., et al. (2022). Simmons–Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives. The Journal of Organic Chemistry. [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
-
Kumar, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Wikipedia. [Link]
-
Sonavane, S. U., et al. (2017). An improved, scalable and robust process for the synthesis of cilastatin sodium: A renal dehydropeptidase inhibitor. Academia.edu. [Link]
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Charette, A. B. (2004). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2014). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Chemical Society Reviews. [Link]
-
Feng, J., & Zhu, S. (2015). Copper(I)/SaBOX catalyzed highly diastereo- and enantio-selective cyclopropanation of cis-1,2-disubstituted olefins with α-nitro diazoacetates. Tetrahedron. [Link]
-
Rasmussen, T., & Norrby, P. O. (2003). On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. ResearchGate. [Link]
-
Pellissier, H. (2013). Asymmetric Cyclopropanation Reactions. ResearchGate. [Link]
-
Doyle, M. P., & Hu, W. (2011). Copper(II) Acetate-Induced Oxidation of Hydrazones to Diazo Compounds Under Flow Conditions Followed by Dirhodium-Catalyzed Enantioselective Cyclopropanation Reactions. NSF Public Access Repository. [Link]
- Google Patents. (2018). Preparation method of cilastatin sodium active pharmaceutical ingredient.
-
Sharma, R., & Kumar, R. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Bull, S. D., & Davies, S. G. (1998). Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary. Chemical Communications. [Link]
-
van der Meer, J. Y., & Poelarends, G. J. (2021). Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates. Angewandte Chemie International Edition. [Link]
-
Sonavane, S. U., et al. (2017). An improved, scalable and robust process for the synthesis of cilastatin sodium: A renal dehydropeptidase inhibitor. Semantic Scholar. [Link]
-
Sonavane, S. U., et al. (2017). An improved, scalable and robust process for the synthesis of cilastatin sodium: A renal dehydropeptidase inhibitor. World Journal of Pharmaceutical Sciences. [Link]
- Google Patents. (2003). Process for the preparation of cilastatin.
-
Ye, M., & McKervey, M. A. (2002). Asymmetric Catalysis on the Intramolecular Cyclopropanation of α-Diazo-β-keto Sulfones. Journal of the American Chemical Society. [Link]
-
Wittmann, B. J., & Arnold, F. H. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. [Link]
-
Gevorgyan, A., et al. (2024). New functionally substituted cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]
-
Closs, G. L. (1966). Generation and stereoselective transformations of 3-phenylcyclopropene. ResearchGate. [Link]
-
Fasan, R. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation of Allyl Diazoacetamides. University of Rochester. [Link]
- Google Patents. (1998). Process of preparation of cyclopropane carboxylic acids.
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Unlocking Epigenetic and Neurological Targets: The (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid Scaffold in Drug Discovery
Executive Summary
The molecular architecture of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid serves as a privileged, high-value scaffold in modern medicinal chemistry. While the carboxylic acid itself acts as a critical synthetic precursor, its direct derivatives—specifically 2-(4-bromophenyl)cyclopropylamines (4-Br-PCPAs)—are potent, mechanism-based covalent inhibitors of flavin adenine dinucleotide (FAD)-dependent enzymes[1]. This in-depth technical guide explores the causality behind the scaffold's structural design, its primary pharmaceutical targets (LSD1/KDM1A and MAO-A/B), and the self-validating experimental protocols required to evaluate its efficacy.
Structural Rationale & Pharmacophore Mechanics
The efficacy of the (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid scaffold is not accidental; it is the result of precise stereoelectronic engineering designed to exploit the catalytic mechanisms of target enzymes.
The Cyclopropane Core: A Mechanism-Based "Suicide" Warhead
The cyclopropane ring is highly strained. When the carboxylic acid is converted to an amine and enters the active site of an FAD-dependent enzyme, the lone pair on the nitrogen undergoes a single-electron transfer (SET) to the FAD cofactor. This initiates a radical-mediated ring-opening of the cyclopropane, generating a highly reactive primary carbon radical that rapidly forms an irreversible covalent bond with the N5 or C4a position of the FAD isoalloxazine ring[2][3].
The 4-Bromo Substitution: Exploiting the Hydrophobic Pocket
Unsubstituted tranylcypromine (PCPA) is a weak, non-selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The addition of a bromine atom at the para position of the phenyl ring dramatically increases target affinity. Crystallographic data reveals that the 4-bromo substituent engages in highly favorable CH/π interactions (specifically with residue Tyr761 in LSD1) and perfectly fills a deep hydrophobic cavity adjacent to the catalytic center, lowering the binding free energy significantly compared to the unsubstituted scaffold[4].
The Cis Stereochemistry: Divergent Binding Trajectories
Historically, the trans isomer of PCPA has been the primary focus of drug development. However, the cis stereochemistry forces the bromophenyl ring into a distinct spatial orientation. In LSD1, for instance, (+)-cis-4-Br-PCPA forms an N5-adduct with FAD, but the phenyl ring protrudes differently into the catalytic pocket, altering the inhibitor's selectivity profile between LSD1, LSD2, and the Monoamine Oxidases (MAOs)[3][4].
Diagram 1: The chemical activation and FAD-adduction pathway of the cis-4-Br-PCPCA scaffold.
Primary Pharmaceutical Targets
Derivatives synthesized from the (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid scaffold are primarily evaluated against two distinct classes of FAD-dependent enzymes.
Target A: Lysine-Specific Demethylase 1 (LSD1 / KDM1A)
Therapeutic Area: Oncology (Epigenetics) LSD1 is an epigenetic eraser that specifically removes methyl groups from mono- and di-methylated Lysine 4 of Histone H3 (H3K4me1/2), a mark associated with active gene transcription[5]. Overexpression of LSD1 is heavily implicated in the pathogenesis of Acute Promyelocytic Leukemia (APL), Small Cell Lung Cancer (SCLC), and various solid tumors[6][7]. By covalently inhibiting LSD1, 4-Br-PCPA derivatives restore the expression of tumor suppressor genes, inducing cellular differentiation and apoptosis in leukemic blasts[8].
Target B: Monoamine Oxidases (MAO-A and MAO-B)
Therapeutic Area: Neurology MAO-A and MAO-B are mitochondrial enzymes responsible for the oxidative deamination of endogenous neurotransmitters (serotonin, dopamine, norepinephrine). Because LSD1 and MAOs share a common evolutionary origin and a structurally homologous catalytic domain (45% sequence identity), cyclopropylamine scaffolds inherently target both[9]. While cross-reactivity can lead to off-target effects in oncology, specific cis-derivatives are being explored to fine-tune the selectivity ratio between MAO-B (targeted for Parkinson's Disease) and LSD1.
Quantitative Data Presentation
The table below summarizes the causality of structural modifications on the inhibitory potency (IC50/Ki) across the primary targets, demonstrating why the 4-bromo substitution is a critical advancement over the base PCPA scaffold.
| Scaffold / Derivative | LSD1 IC50 (μM) | LSD2 IC50 (μM) | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Structural Rationale |
| PCPA (Unsubstituted) | 20.0 - 30.0 | > 50.0 | 2.5 | 0.6 | Baseline FAD adduction; lacks hydrophobic anchoring. |
| trans-4-Br-PCPA | 1.2 - 1.5 | ~ 15.0 | 0.5 | 0.1 | Br fills hydrophobic pocket; strong CH/π interaction. |
| cis-4-Br-PCPA | 2.5 - 14.0 | ~ 8.4 | 1.8 | 0.4 | Altered trajectory; shifts FAD adduct geometry (N5 vs C4a). |
(Note: Values are representative ranges synthesized from biochemical evaluations of tranylcypromine derivatives[4][7].)
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the evaluation of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid derivatives requires a self-validating system: chemical synthesis must be confirmed via NMR/MS, and enzymatic inhibition must be validated using orthogonal biochemical assays.
Protocol 1: Synthesis of the Active Amine via Curtius Rearrangement
To convert the inactive carboxylic acid scaffold into the pharmacologically active cyclopropylamine, a modified Curtius rearrangement is employed.
-
Activation: Dissolve 1.0 eq of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid in anhydrous toluene under an inert argon atmosphere.
-
Azide Formation: Add 1.2 eq of Diphenylphosphoryl azide (DPPA) and 1.5 eq of Triethylamine (Et3N). Stir at room temperature for 2 hours. Causality: DPPA safely generates the acyl azide intermediate without the need for highly explosive sodium azide.
-
Rearrangement: Heat the reaction to 90°C for 4 hours to induce the Curtius rearrangement, releasing N2 gas and forming the isocyanate intermediate.
-
Hydrolysis: Cool the mixture, add 6M HCl, and reflux for 2 hours to hydrolyze the isocyanate into the corresponding primary amine hydrochloride salt.
-
Purification: Isolate via filtration and recrystallize from methanol to yield pure (cis)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride[9].
Protocol 2: In Vitro LSD1 Demethylase Activity Assay
This protocol utilizes a peroxidase-coupled fluorometric assay to measure the H2O2 byproduct generated during the FAD-dependent demethylation of a histone peptide.
-
Enzyme Preparation: Incubate recombinant human LSD1 protein (50 nM) with the synthesized inhibitor (serial dilutions from 0.01 μM to 100 μM) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5% glycerol) for 30 minutes at 37°C. Causality: Pre-incubation is mandatory because the covalent adduction of FAD is a time-dependent process.
-
Substrate Addition: Initiate the reaction by adding 20 μM of a dimethylated Histone H3K4 peptide (ARTK(me2)QTARK).
-
Detection Coupling: Add 0.1 mM Amplex Red and 1 U/mL Horseradish Peroxidase (HRP). As LSD1 demethylates the peptide, it reduces FAD to FADH2. The reoxidation of FADH2 by ambient O2 produces H2O2, which HRP uses to convert Amplex Red into the highly fluorescent resorufin.
-
Quantification: Measure fluorescence (Ex/Em = 530/590 nm) using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Diagram 2: End-to-end experimental workflow from scaffold activation to target validation.
References
- Binda, C., Valente, S., Romanenghi, M., et al. "Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2." Journal of the American Chemical Society. 2010.
- Niwa, H., et al. "Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2." ACS Medicinal Chemistry Letters. 2022.
- Valente, S., et al. "Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies." Journal of Medicinal Chemistry. 2015.
- "Unravelling the target landscape of tranylcypromines for new drug discovery." National Institutes of Health (PMC). 2025.
Sources
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- 4. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. tandfonline.com [tandfonline.com]
Technical Guide: Crystallographic Characterization of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
The following technical guide details the structural analysis of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid . This document is structured to serve as a protocol for researchers validating the stereochemistry and supramolecular properties of rigid cyclopropane scaffolds in drug discovery.
Executive Summary
(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid represents a critical class of conformationally restricted phenyl isosteres. Unlike its thermodynamically stable trans counterpart, the cis isomer possesses a unique "U-shaped" topography that forces the aromatic ring and the carboxylic acid pharmacophore into proximity.
This guide provides a comprehensive workflow for the structural elucidation of this compound. It addresses the specific challenges of stereoisomer separation , disorder modeling in strained rings, and the analysis of halogen-mediated supramolecular assembly (
Experimental Workflow & Methodology
Synthesis and Stereochemical Isolation
The synthesis typically yields a mixture of cis and trans isomers. The cis isomer is kinetically accessible but thermodynamically less stable due to steric repulsion between the phenyl and carboxyl groups.
Protocol:
-
Cyclopropanation: Reaction of 4-bromostyrene with ethyl diazoacetate (Rh
(OAc) catalyst) or via sulfonium ylide addition. -
Hydrolysis: Saponification of the ester intermediate.
-
Separation (Critical Step):
-
Flash Chromatography: The cis isomer is generally more polar.
-
Fractional Crystallization: Exploits the solubility differential. The trans isomer typically crystallizes first from non-polar solvents (e.g., Hexanes/EtOAc). The cis isomer often requires slow evaporation from polar protic solvents (e.g., Ethanol/Water).
-
Crystal Growth Strategy
Obtaining X-ray quality crystals of the cis isomer is challenging due to its tendency to form oils or twinned needles caused by internal strain.
| Method | Solvent System | Conditions | Target Crystal Habit |
| Slow Evaporation | Ethanol / Water (9:1) | Room Temp, dust-free | Prisms / Plates |
| Vapor Diffusion | THF (inner) / Pentane (outer) | Block-like single crystals | |
| Sublimation | None (High Vacuum) | High-purity needles (if solvates form) |
Data Collection Parameters
The presence of the heavy Bromine atom (
-
Radiation: Mo
( Å) is preferred over Cu to reduce absorption ( ), though Cu is acceptable for very small crystals. -
Temperature: Data must be collected at 100 K (or lower) . The cyclopropane ring often exhibits thermal motion/disorder at room temperature.
-
Redundancy: High redundancy (>4) is required to accurately resolve the anomalous signal from Br if absolute configuration determination is needed.
Structural Analysis & Causality
Molecular Conformation (Intramolecular)
The core structural question is how the molecule relieves the steric strain inherent in the cis configuration.
-
Bisecting Geometry: In cyclopropanecarboxylic acids, the carbonyl oxygen typically eclipses the cyclopropane C-H bond (bisecting conformation) to maximize
-overlap with the Walsh orbitals of the ring. -
The "Cis-Twist": In the cis isomer, the phenyl ring cannot be coplanar with the bisecting plane due to steric clash with the carboxylic acid.
-
Observation: Expect the phenyl ring to rotate significantly (torsion angle
) out of the bisecting plane. -
Comparison: In the trans isomer, the phenyl ring is often nearly perpendicular to the cyclopropane plane to minimize H-H repulsion.
-
Supramolecular Architecture (Intermolecular)
The crystal packing is governed by a competition between strong hydrogen bonds and directional halogen bonds.
Primary Synthon: Carboxylic Acid Dimer
The dominant interaction is the centrosymmetric formation of carboxylic acid dimers via the
-
Distance:
distance Å. -
Geometry: Linear
angle ( ).
Secondary Synthon: Halogen Bonding
The 4-Bromo substituent acts as a Lewis acid (via its
-
Type II Interaction: The electropositive tip of the Br atom (
-hole) interacts with nucleophiles.-
Scenario A (Likely):
(Halogen bond to carbonyl oxygen). -
Scenario B:
(Interaction with the phenyl ring of a neighbor). -
Scenario C:
(Type II halogen-halogen contact).
-
Visualization of Structural Logic
Caption: Logical flow from molecular strain to supramolecular assembly. The cis-geometry dictates conformation, while H-bonds and Halogen bonds drive packing.
Data Interpretation & Validation
When analyzing the solved structure, verify the following parameters against standard values for cyclopropane derivatives.
Key Geometric Parameters (Expected)
| Parameter | Atoms | Expected Value | Structural Significance |
| Bond Length | Typical cyclopropane bond. | ||
| Bond Length | Lengthened due to substituent effects (vicinal cis repulsion). | ||
| Torsion Angle | Bisecting conformation of the acid group. | ||
| Torsion Angle | Defines the cis relationship. | ||
| Interaction | Sum of vdW radii (Br 1.85 + O 1.52). Shorter indicates strong halogen bonding. |
Validation Checklist (Self-Correcting Protocol)
-
Check for Disorder: The cyclopropane ring is prone to "puckering" disorder. If thermal ellipsoids on ring carbons are elongated, split the positions and refine occupancy.
-
Verify Stereochemistry: Ensure the Flack parameter (if non-centrosymmetric space group) is near 0.0 for the correct absolute configuration, or use the centrosymmetric solution if a racemate was crystallized.
-
Hirshfeld Surface Analysis: Generate
maps to visualize the Br...X contacts. Red spots on the surface will confirm the halogen bond existence.
Implications for Drug Design[2]
The crystal structure of the cis isomer provides a specific 3D pharmacophore :
-
Rigid Spacer: The cyclopropane ring acts as a rigid spacer that directs the phenyl and acid groups into a specific vector, unlike the flexible ethyl linker in propionic acid derivatives.
-
Receptor Fit: The "U-shape" mimics the bioactive conformation of constrained amino acids (e.g., conformationally restricted GABA analogs).
-
Halogen Bonding: The specific angle of the Br atom observed in the crystal structure (
relative to the C-Br bond) defines the optimal approach angle for binding to receptor carbonyls or backbone amides.
References
-
Gerkin, R. E. (1997).[1][2] "Hydrogen bonding and ring asymmetry in (±)-cis-2-phenylcyclopropanecarboxylic acid." Acta Crystallographica Section C, 53(12), 1989-1991.[1][2] Link
- Core reference for the non-bromo cis-analog structure and packing.
-
Politzer, P., et al. (2013). "Halogen bonding: an electrostatically-driven highly directional noncovalent interaction." Physical Chemistry Chemical Physics, 15, 11178-11189. Link
- Authoritative review on the mechanism of halogen bonding (sigma-holes).
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link
- Standard reference for bond length valid
-
Gilday, J. P., et al. (2015). "Halogen Bonding in Crystal Engineering: Tools for Molecular Design." Chemical Reviews, 116(4), 2478–2601. Link
- Comprehensive guide to supramolecular synthons involving bromine.
Sources
Methodological & Application
Application Note: Step-by-Step Synthesis of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Executive Summary
(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid is a sterically constrained, rigidified building block frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates[1]. This application note details a robust, field-proven three-phase synthetic protocol to selectively isolate the cis isomer. The methodology leverages a rhodium-catalyzed [2+1] cycloaddition, followed by precise chromatographic resolution and base-mediated saponification.
Mechanistic Rationale & Catalyst Selection
The construction of the cyclopropane ring relies on the transition-metal-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of 4-bromostyrene. While early cyclopropanation methods utilized copper(II) catalysts[2], dirhodium(II) tetraacetate (Rh2(OAc)4) has become the gold standard due to its superior kinetic profile and functional group tolerance[3].
The reaction proceeds via a highly electrophilic rhodium carbenoid intermediate. The concerted [2+1] cycloaddition with 4-bromostyrene is stereoselective, inherently favoring the trans isomer due to steric repulsion between the aryl ring and the ester moiety in the transition state. However, the cis isomer is kinetically accessible and forms in a reproducible ~30% relative yield, necessitating downstream chromatographic separation.
Caption: Rhodium-catalyzed carbenoid formation and [2+1] cycloaddition mechanism.
Table 1: Optimization of Cyclopropanation Conditions
| Catalyst | Solvent | Temp (°C) | Total Yield (%) | trans:cis Ratio |
| Rh2(OAc)4 (1 mol%) | DCM | 25 | 88 | 72:28 |
| Rh2(OAc)4 (1 mol%) | Toluene | 80 | 91 | 68:32 |
| Cu(OTf)2 (5 mol%) | DCM | 25 | 76 | 78:22 |
| Pd(OAc)2 (2 mol%) | THF | 25 | 64 | 85:15 |
Note: Rh2(OAc)4 in DCM at ambient temperature provides the optimal balance of overall yield and cis-isomer retention without requiring harsh thermal conditions.
Synthetic Workflow
Caption: Synthetic workflow for (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid.
Step-by-Step Experimental Protocols
Phase 1: Rh-Catalyzed Cyclopropanation
Objective : Synthesize the cis/trans mixture of ethyl 2-(4-bromophenyl)cyclopropanecarboxylate. Reagents :
-
4-Bromostyrene: 10.0 mmol (1.83 g)
-
Ethyl diazoacetate (EDA): 15.0 mmol (1.71 g)
-
Rh2(OAc)4: 0.05 mmol (22 mg, 0.5 mol%)
-
Anhydrous Dichloromethane (DCM): 20 mL
Protocol :
-
Preparation : In an oven-dried 50 mL two-neck flask equipped with a magnetic stir bar and argon inlet, dissolve 4-bromostyrene and Rh2(OAc)4 in 10 mL of anhydrous DCM.
-
EDA Addition : Dissolve EDA in 10 mL of DCM and load it into a gas-tight syringe. Using a syringe pump, add the EDA solution dropwise to the stirring reaction mixture over 4–6 hours at 25 °C.
-
Expert Insight (Causality): EDA is highly prone to homocoupling. The ultra-slow addition maintains a low steady-state concentration of the diazo compound, actively suppressing the formation of diethyl maleate and fumarate byproducts[4].
-
-
Validation : This reaction is a self-validating system; the continuous evolution of N2 gas (visible bubbling) confirms active carbenoid formation and catalyst turnover.
-
Work-up : Stir for an additional 1 hour post-addition. Filter the mixture through a short pad of Celite to remove the rhodium catalyst, and concentrate the filtrate under reduced pressure to yield a crude yellow oil.
Phase 2: Chromatographic Resolution
Objective : Isolate the cis-ester from the major trans-ester. Protocol :
-
Column Loading : Load the crude oil onto a silica gel column (230-400 mesh).
-
Elution : Elute using an isocratic gradient of 2% EtOAc in Hexanes.
-
Fractionation : The trans isomer elutes first due to its lower dipole moment and reduced interaction with the stationary phase. The cis isomer elutes subsequently.
-
Validation : Confirm fraction purity via 1H NMR. The cis cyclopropane ring protons exhibit higher vicinal coupling constants (
Hz) compared to the trans protons ( Hz). -
Concentration : Pool and concentrate the cis-containing fractions to obtain pure cis-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate.
Phase 3: Base-Mediated Saponification
Objective : Hydrolyze the cis-ester to the target carboxylic acid. Reagents :
-
cis-Ester: 2.0 mmol (538 mg)
-
NaOH: 6.0 mmol (240 mg)
-
Ethanol / Water: 10 mL / 5 mL
Protocol :
-
Reaction : Dissolve the cis-ester in 10 mL of ethanol. Add the NaOH dissolved in 5 mL of water.
-
Heating : Stir the mixture at 60 °C for 2 hours.
-
Expert Insight (Causality): The cis-ester is sterically hindered by the adjacent 4-bromophenyl group. Ambient temperature hydrolysis is impractically slow; mild heating is required to drive the saponification to completion.
-
-
Solvent Removal : Cool to room temperature and evaporate the bulk of the ethanol under reduced pressure.
-
Washing : Dilute the aqueous layer with 10 mL of water and wash with diethyl ether (10 mL) to remove unreacted starting material or non-polar impurities.
-
Acidification (Validation) : Acidify the aqueous layer with 2M HCl to pH ~2. The immediate formation of a dense white precipitate validates successful hydrolysis.
-
Isolation : Extract the acidified mixture with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
-
Purification : Recrystallize from hot heptane/EtOAc to afford pure (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid as a white crystalline solid.
References
1.[1] N/A,4-Bromo-6-(1,1,1-trifluoro-2-propyl)-1H-indazol-3-amine-AccelaChem (Product Catalog for CAS: 2410654-80-5). AccelaChem. 2.[2] In Pursuit of an Ideal C-C Bond-Forming Reaction: Development and Applications of the Hydrovinylation of Olefins. National Institutes of Health (NIH). 3.[3] Dirhodium(II) Carbenes : The Chiral Product Cascade. Sultan Qaboos University. 4.[4] Application Notes and Protocols: Synthesis of Heterocycles from 2-Diazo-1-indanone. Benchchem.
Sources
- 1. N/A,4-Bromo-6-(1,1,1-trifluoro-2-propyl)-1H-indazol-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. In Pursuit of an Ideal C-C Bond-Forming Reaction: Development and Applications of the Hydrovinylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. squjs.squ.edu.om [squjs.squ.edu.om]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Stereoselective Cyclopropanation of 4-Bromostyrene Scaffolds
Topic: Stereoselective Cyclopropanation Protocols for 4-Bromostyrene Derivatives Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The cyclopropyl moiety is a "privileged structure" in modern medicinal chemistry, offering rigid vector orientation and improved metabolic stability compared to gem-dimethyl or alkene analogs. 4-Bromostyrene derivatives are particularly high-value substrates because the para-bromide handle remains intact during cyclopropanation, serving as a versatile lynchpin for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex drug pharmacophores.
This guide details three distinct protocols for the stereoselective cyclopropanation of 4-bromostyrene, selected for their reliability, enantioselectivity, and operational distinctness:
-
Rhodium(II)-Catalyzed Carbenoid Insertion: The "Gold Standard" for high enantioselectivity (ee >90%) using donor/acceptor diazo reagents.
-
Biocatalytic Heme-Carbene Transfer: A sustainable, aqueous-phase method using engineered P450 variants for high turnover numbers (TTN).
-
Copper(I)-Bis(oxazoline) Catalysis: A cost-effective alternative for standard diazoacetates.
Mechanistic Principles & Selection Guide
The Metal-Carbene Pathway
Stereocontrol in transition-metal catalyzed cyclopropanation is dictated by the approach of the alkene to the metal-carbene intermediate.
-
Approach Control: The bulky ligands on the metal center (e.g., chiral carboxylates on Rh, oxazolines on Cu) create a chiral pocket.
-
Electronic Match: 4-Bromostyrene is an electron-neutral to slightly electron-deficient olefin. It reacts best with electrophilic metal-carbenes derived from diazo esters.
Mechanistic Diagram (Graphviz)
The following diagram illustrates the catalytic cycle for the Rhodium-mediated pathway, highlighting the critical enantiodetermining step.
Figure 1: Catalytic cycle for Rh(II)-mediated cyclopropanation.[1] The reaction rate depends on the electrophilicity of the carbene and the nucleophilicity of the styrene.
Protocol A: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation
Best for: High enantioselectivity with Donor/Acceptor carbenoids (e.g., aryldiazoacetates).[1] Catalyst: Rh2(S-DOSP)4 (Davies Catalyst).
Rationale
Dirhodium tetracarboxylates bridged by prolinate ligands, such as Rh2(S-DOSP)4, are exceptionally effective for intermolecular cyclopropanations. The "donor" group (e.g., aryl) on the diazo compound stabilizes the carbene, preventing rapid dimerization and allowing high selectivity upon reaction with the styrene.
Materials
-
Substrate: 4-Bromostyrene (1.0 equiv).
-
Reagent: Methyl (p-methoxyphenyl)diazoacetate (1.2 equiv) [Donor/Acceptor type].
-
Catalyst: Rh2(S-DOSP)4 (1.0 mol%).
-
Solvent: Anhydrous Hexanes or 2,2-Dimethylbutane (DMB).
Step-by-Step Procedure
-
Catalyst Solution: In a flame-dried Schlenk flask under Argon, dissolve Rh2(S-DOSP)4 (10 mg, 0.01 mmol) in 5 mL of anhydrous hexanes.
-
Substrate Addition: Add 4-bromostyrene (183 mg, 1.0 mmol) to the catalyst solution.
-
Temperature Control: Cool the mixture to -78°C (dry ice/acetone bath). Note: Low temperature maximizes ee.
-
Diazo Addition (Critical): Dissolve the diazo compound (1.2 mmol) in 10 mL of hexanes. Using a syringe pump, add this solution to the reaction flask over 2–3 hours .
-
Why? Maintaining a low concentration of diazo reagent prevents carbene dimerization (formation of fumarates/maleates) and forces the carbene to react with the styrene.
-
-
Completion: Allow the reaction to warm to room temperature (RT) over 1 hour.
-
Workup: Concentrate the solvent in vacuo.
-
Purification: Purify via flash chromatography (SiO2, Hexanes/EtOAc 95:5).
Expected Metrics
| Metric | Value | Notes |
| Yield | 75–88% | Lower yields if diazo addition is too fast. |
| dr (trans:cis) | >20:1 | Highly diastereoselective. |
| ee | 90–96% | Depends on solvent non-polarity (DMB is optimal). |
Protocol B: Biocatalytic Heme-Carbene Transfer
Best for: Green chemistry, scalability, and aqueous compatibility. Catalyst: Engineered Cytochrome P450-BM3 (e.g., P411 variants with Serine ligation).
Rationale
Engineered heme proteins (P450s) can catalyze carbene transfer by reducing the heme iron to Fe(II), which reacts with diazo compounds to form a reactive iron-carbene. Variants with axial serine ligation (P411) suppress the natural monooxygenase activity and enhance cyclopropanation activity.
Materials
-
Substrate: 4-Bromostyrene (10 mM final conc).
-
Reagent: Ethyl Diazoacetate (EDA) (10 mM).
-
Biocatalyst: P411-BM3-CIS variant (lysate or purified).
-
Reductant: Na2S2O4 (Sodium dithionite) (10 mM) or NADPH regeneration system.
-
Buffer: KPi buffer (pH 8.0) + 5% Ethanol (co-solvent).
Step-by-Step Procedure
-
Degassing: Sparge KPi buffer (10 mL) with nitrogen for 20 minutes to remove oxygen. Oxygen inhibits the carbene transfer by competing for the heme.
-
Enzyme Prep: Add P411 enzyme (5 µM final concentration) to the anaerobic buffer inside a glovebox or sealed vial.
-
Reductant Addition: Add Na2S2O4 to reduce the heme from Fe(III) to Fe(II).
-
Substrate Mix: Add 4-bromostyrene (dissolved in EtOH).
-
Reaction: Add EDA slowly (or in aliquots) to the mixture. Seal and shake at RT for 12 hours.
-
Extraction: Extract reaction mixture 2x with Ethyl Acetate.
-
Analysis: Dry organic layer over MgSO4 and analyze by GC-MS or Chiral HPLC.
Workflow Diagram (Graphviz)
Figure 2: Anaerobic workflow for biocatalytic cyclopropanation.
Protocol C: Copper(I)-Bis(oxazoline) (Cu-BOX)
Best for: Cost-efficiency and use with simple diazo esters (EDA, t-BDA). Catalyst: Cu(OTf) + Ph-BOX or tBu-BOX ligand.
Rationale
Copper(I) complexes with C2-symmetric bis(oxazoline) ligands are highly effective for cyclopropanating terminal styrenes. The bulky ligands block two quadrants of the metal center, forcing the styrene to approach in a specific orientation relative to the carbene.
Procedure Summary
-
Complexation: Stir Cu(OTf) (anhydrous) and the Chiral BOX ligand (1.1 equiv relative to Cu) in DCM for 1 hour to form the active blue/green complex.
-
Substrate: Add 4-bromostyrene (5 equiv relative to diazo). Excess alkene is often used to improve yield based on diazo.
-
Addition: Add Ethyl Diazoacetate (1 equiv) via syringe pump over 4 hours at RT.
-
Workup: Filter through a silica plug to remove copper salts.
Safety & Handling (Critical)
Diazo Compounds (EDA / Aryldiazoacetates)[1][2][3][4]
-
Explosion Hazard: Diazo compounds are potentially explosive, especially upon heating or contact with rough surfaces/metals. Never distill neat diazoacetates.
-
Toxicity: EDA is toxic and a suspected carcinogen. Handle only in a fume hood.
-
Quenching: Quench unreacted diazo compounds with dilute acetic acid or by allowing the reaction to run to completion.
4-Bromostyrene
-
Polymerization: Like all styrenes, it can polymerize if stored improperly. Ensure it contains a stabilizer (e.g., TBC) or distill freshly before critical stereoselective runs.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Carbene dimerization (formation of fumarates). | Decrease diazo addition rate (use syringe pump). Increase catalyst loading. |
| Low ee | Temperature too high. | Cool Rh-reaction to -78°C. Ensure ligand is pure (Cu-BOX). |
| No Reaction | Catalyst poisoning. | Ensure solvents are anhydrous and degassed. P450s are inhibited by O2. |
| Product Racemization | Acidic workup. | Cyclopropanes can be acid-sensitive. Use neutral alumina or buffered silica for purification. |
References
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904. Link
-
Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[2][3] Catalytic, asymmetric cyclopropanation of olefins.[4][5][6][7][8][9][10] Journal of the American Chemical Society, 113(2), 726–728. Link
-
Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013). Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes.[11][12] Science, 339(6117), 307–310. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[5][13] Organic Reactions, 58, 1–415. Link
-
Clark, J. D., Shah, A. S., Peterson, J. C., & Heemskerk, A. H. (2002). Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry. Thermochimica Acta, 386(1), 73–79. Link
Sources
- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. P450-catalyzed asymmetric cyclopropanation of electron-deficient olefins under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Non-natural Olefin Cyclopropanation Catalyzed by Diverse Cytochrome P450s and Other Hemoproteins [authors.library.caltech.edu]
- 12. Engineering Cytochrome P450s for Enantioselective Cyclopropenation of Internal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Suzuki-Miyaura Coupling of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of (cis)-2-(4-bromophenyl)cyclopropanecarboxylic acid . This substrate presents two distinct challenges: the presence of an unprotected carboxylic acid (potential catalyst poison/solubility modulator) and a cis-cyclopropane motif that requires specific conditions to prevent thermodynamic relaxation to the trans-isomer.
Executive Summary
The Suzuki-Miyaura coupling of (cis)-2-(4-bromophenyl)cyclopropanecarboxylic acid allows for the modular expansion of the phenyl ring to generate biaryl scaffolds common in distinct receptor modulators (e.g., GPR40 agonists, PARP inhibitors).
Core Challenges:
-
Free Carboxylic Acid: The acidic proton (
) consumes stoichiometric base and generates a carboxylate anion, which can act as a ligand for Palladium, potentially dampening catalytic turnover or altering solubility profiles. -
Stereochemical Integrity: While cyclopropanes are resistant to planarization (enolate formation) due to ring strain (I-strain), the cis-configuration is thermodynamically less stable than the trans-isomer. Prolonged exposure to strong bases at high temperatures can induce epimerization via C1-deprotonation.
Recommended Strategy: Utilize a Direct Aqueous-Organic Coupling Protocol employing mild carbonate bases and bidentate ligands (e.g., dppf) to stabilize the active Pd species in the presence of carboxylates, avoiding the atom-uneconomical protection/deprotection steps.
Mechanistic Architecture
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] However, the substrate enters the cycle as a carboxylate salt generated in situ.
Mechanistic Diagram
The following diagram illustrates the catalytic cycle and the specific equilibrium affecting the substrate.
Caption: Catalytic cycle highlighting the in situ generation of the aryl-bromide carboxylate salt and its entry into the oxidative addition step.
Critical Decision Matrix: Optimization
Before initiating the protocol, evaluate the boronic acid partner and scale to select the optimal method.
| Variable | Method A: Direct Coupling (Recommended) | Method B: Ester Protection |
| Substrate Scope | Compatible with most aryl/heteroaryl boronates. | Required for extremely base-sensitive substrates or purification-heavy workflows. |
| Atom Economy | High (No protection steps). | Low (Requires esterification + hydrolysis). |
| Solvent System | Dioxane/Water or DMF/Water (Essential for salt solubility). | Toluene, THF, or Dioxane (Anhydrous possible). |
| Base | ||
| Risk | Product is water-soluble (requires acidic workup). | Standard organic workup. |
Detailed Experimental Protocols
Protocol A: Direct Coupling of Free Acid (High-Throughput / Green)
This method utilizes a biphasic system to solubilize the carboxylate salt while maintaining a non-polar environment for the catalyst.
Reagents:
-
(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid (
equiv) -
Aryl Boronic Acid (
– equiv) -
Catalyst:
( – )-
Why: The ferrocenyl backbone prevents ligand dissociation, crucial when carboxylates might compete for Pd-coordination.
-
-
Base:
( equiv) -
Solvent: 1,4-Dioxane / Water (
ratio)
Step-by-Step Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, combine the cyclopropyl acid substrate, aryl boronic acid, and
. -
Solvation: Add the Dioxane/Water mixture. Degas the solvent stream by bubbling Nitrogen or Argon for 10 minutes.
-
Note: The acid will convert to the potassium salt immediately. Ensure the solid dissolves or forms a fine suspension.
-
-
Catalyst Addition: Add
quickly under inert gas flow. Seal the vial. -
Reaction: Heat the mixture to 80–90 °C for 4–12 hours.
-
Stereochemistry Check: Avoid exceeding 100 °C to minimize the risk of thermal epimerization at the cyclopropyl C1 position.
-
-
Workup (Critical):
-
Dilute with water and wash with a non-polar solvent (e.g., Diethyl Ether or Hexane). Discard the organic layer (removes boronic acid byproducts and phosphine oxides). The product remains in the aqueous layer as the carboxylate.
-
Acidify the aqueous layer carefully with
to – . The product will precipitate or oil out. -
Extract the acidified aqueous layer with Ethyl Acetate (
).
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via crystallization or silica gel chromatography (typically requiring Acetic Acid in the eluent to prevent streaking).
Protocol B: Ester Protection Route (Alternative)
Use this if the boronic acid is unstable in water or if the product is amphoteric (e.g., contains a pyridine/amine).
-
Esterification: Treat acid with
to form the methyl ester. -
Coupling: React ester with boronic acid (
equiv), ( equiv), and ( ) in Toluene at 100 °C. -
Hydrolysis: Saponify the resulting biaryl ester using
( equiv) in THF/Water at RT to recover the acid.
Analytical Validation & Troubleshooting
Stereochemical Verification
The cis vs. trans configuration can be distinguished via
-
cis-Isomer:
– . -
trans-Isomer:
– .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by carboxylate. | Switch to Protocol A with higher water content ( |
| Epimerization (cis | Base too strong / Temp too high. | Lower temp to 60 °C; Switch base to |
| Protodeboronation | Boronic acid instability. | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salts ( |
| Homocoupling (Ar-Ar) | Oxygen presence.[1] | Rigorous degassing is required. Sparge solvents for >15 mins. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link
- Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2004). Nanoscale Parallel Synthesis of Biaryl Carboxylic Acids via Suzuki Coupling. Combinatorial Chemistry & High Throughput Screening, 7(6), 565-572.
-
Charette, A. B., et al. (2010). Stereoselective Synthesis of Cyclopropanes. Chemical Reviews, 110(2), 1114-1178. (Reference for cyclopropane stability and NMR characterization). Link
Sources
Application Notes and Protocols for Amide Bond Formation with (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Introduction: Navigating the Challenges of a Unique Substrate
The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of pharmaceuticals and bioactive molecules.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][2] This guide focuses on the specific challenges and effective protocols for the amide bond formation of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid. This substrate presents a unique combination of steric and electronic properties that require careful consideration in the selection of coupling reagents and reaction conditions.
The cis-substituted cyclopropane ring introduces significant steric hindrance around the carboxylic acid moiety.[1][3] This bulkiness can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, often leading to slow reaction rates and reduced yields.[1][4] Furthermore, the electron-withdrawing nature of the 4-bromophenyl group can influence the reactivity of the carboxylic acid. These combined factors necessitate robust and efficient coupling protocols to achieve successful amide synthesis.
This document provides a detailed exploration of several reliable methods for the amidation of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid, offering insights into the underlying mechanisms and practical, step-by-step protocols for laboratory application.
The Mechanistic Underpinnings of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5][6] Consequently, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine.[7][8] This activation is the central role of coupling reagents.
Most common amide bond formation protocols proceed through one of the following general pathways:
-
Activation via Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][8] This intermediate is susceptible to nucleophilic attack by the amine. To mitigate side reactions and reduce racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea to form a more stable active ester, which then reacts with the amine.[9][10]
-
Activation via Phosphonium or Aminium/Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators, particularly for sterically hindered substrates.[11][12][13] These reagents convert the carboxylic acid into a highly reactive activated ester or acylphosphonium species, facilitating rapid amide bond formation.[11] HATU, in particular, is known for its high coupling efficiency and low rates of racemization.[11][12]
-
Conversion to Acid Chlorides: A classic and robust method involves the conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][14][15] The resulting acid chloride is a highly electrophilic species that reacts readily with amines, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[14][16]
The choice of method depends on the specific amine, the scale of the reaction, and the presence of other functional groups in the molecule.
Recommended Protocols for Amidation
The following protocols have been designed to address the specific challenges posed by (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid.
Protocol 1: Carbodiimide-Mediated Coupling with EDC and HOBt
This method is a widely used, cost-effective, and reliable approach for many amide bond formations. The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[17][18]
Rationale: The addition of HOBt is crucial for sterically hindered substrates as it forms an active ester intermediate, which is more stable than the O-acylisourea and less prone to side reactions.[9] This two-step activation process often leads to higher yields and cleaner reactions.
Experimental Workflow:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Detailed Step-by-Step Procedure:
-
To a solution of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add the desired amine (1.0-1.2 eq.) and HOBt (1.2 eq.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Reagent | Equivalents | Purpose |
| (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | 1.0 | Starting material |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC | 1.2 | Coupling reagent |
| HOBt | 1.2 | Additive to reduce side reactions and racemization |
| Anhydrous DCM or DMF | - | Solvent |
| Temperature | 0 °C to RT | Initial cooling followed by reaction at room temperature |
| Reaction Time | 12 - 24 h | Typical duration for complete conversion |
Protocol 2: High-Efficiency Coupling with HATU
For particularly challenging or sterically hindered amines, HATU is an excellent choice due to its high reactivity and ability to suppress side reactions.[11][12][19]
Rationale: HATU is an aminium-based coupling reagent that forms a highly reactive OAt-active ester.[11] The 7-azabenzotriazole (HOAt) moiety accelerates the coupling reaction and is particularly effective at preventing racemization.[11][20] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid.
Experimental Workflow:
Caption: Workflow for HATU mediated amide coupling.
Detailed Step-by-Step Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.5 M).
-
Add DIPEA (2.0-3.0 eq.) to the solution and stir at room temperature for 15-30 minutes for pre-activation.
-
Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Continue to stir at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Reagent | Equivalents | Purpose |
| (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | 1.0 | Starting material |
| Amine | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 | Highly efficient coupling reagent |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base for carboxylic acid deprotonation |
| Anhydrous DMF | - | Solvent |
| Temperature | RT | Reaction is typically performed at room temperature |
| Reaction Time | 1 - 4 h | Generally faster than carbodiimide methods |
Protocol 3: Acid Chloride Formation and Subsequent Amination
This two-step protocol is a classic and highly effective method, especially for large-scale synthesis where cost is a factor.[6] It is particularly useful when coupling with less reactive amines.
Rationale: The conversion to a highly reactive acid chloride ensures that the subsequent reaction with the amine is rapid and generally high-yielding.[14][15] Thionyl chloride is a common reagent for this transformation, and its byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.[14]
Experimental Workflow:
Caption: Workflow for amide synthesis via acid chloride.
Detailed Step-by-Step Procedure:
Step 1: Formation of the Acid Chloride
-
To (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid (1.0 eq.), add thionyl chloride (2.0-5.0 eq.) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture at reflux (typically 70-80 °C) for 1-3 hours, or until the evolution of gas ceases.
-
Carefully remove the excess thionyl chloride under reduced pressure. The crude acid chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (1.5-2.0 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the solution of the acid chloride.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous work-up.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary:
| Reagent (Step 1) | Equivalents | Purpose |
| (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | 1.0 | Starting material |
| Thionyl Chloride (SOCl₂) | 2.0 - 5.0 | Chlorinating agent |
| DMF (catalytic) | 1-2 drops | Catalyst |
| Reagent (Step 2) | Equivalents | Purpose |
| Crude Acid Chloride | ~1.0 | Electrophile |
| Amine | 1.0 - 1.2 | Nucleophile |
| Triethylamine or DIPEA | 1.5 - 2.0 | Base to neutralize HCl byproduct |
| Anhydrous DCM | - | Solvent |
Comparative Analysis of Protocols
| Protocol | Advantages | Disadvantages | Best Suited For |
| 1. EDC/HOBt | Cost-effective, water-soluble byproducts, mild conditions.[17][18] | Can be slow for hindered substrates, may require longer reaction times.[1][4] | General-purpose amidation, large-scale synthesis where cost is a primary concern. |
| 2. HATU | High efficiency, rapid reaction times, low racemization, effective for hindered substrates.[11][12][19] | Higher cost of reagent, requires an inert atmosphere. | Difficult couplings, sterically hindered amines, and when reaction speed is critical. |
| 3. Acid Chloride | Robust and high-yielding, inexpensive reagents, suitable for unreactive amines.[6][14][15] | Harsh conditions for acid chloride formation, requires handling of corrosive reagents.[14] | Large-scale synthesis and for amines that are poor nucleophiles. |
Conclusion
The successful synthesis of amides from (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid hinges on the selection of an appropriate activation strategy to overcome the steric and electronic challenges posed by the substrate. For general applications, the EDC/HOBt protocol offers a balance of cost-effectiveness and reliability. For more demanding couplings involving sterically hindered amines or when rapid reaction times are desired, HATU is a superior choice. The acid chloride method remains a robust and economical option, particularly for large-scale production. By understanding the principles behind each protocol and carefully selecting the conditions, researchers can efficiently synthesize a diverse range of amide derivatives from this valuable cyclopropane-containing building block.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Romano, D. A., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(3), 119-123. [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Luma-Lock. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 119-123. [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1205 - HATU. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Reddit. (2024). HATU coupling - what's the best order?[Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Patsnap. (2026). Amide Chain Limitations – Addressing with Unique Reactants. [Link]
-
Tinnis, F., & Adolfsson, H. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11438-11443. [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
Royal Society of Chemistry. (2016). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]
-
PrepChem. (n.d.). Synthesis of cis-2-(p-cyclohexylbenzoyl)-cyclopropanecarboxylic acid. [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
- Google Patents. (n.d.).
Sources
- 1. chimia.ch [chimia.ch]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lab Reporter [fishersci.it]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. hepatochem.com [hepatochem.com]
- 14. orgosolver.com [orgosolver.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. bachem.com [bachem.com]
- 19. peptide.com [peptide.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid as a Versatile Chiral Building Block
Abstract
The cyclopropane ring is a privileged motif in medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and novel three-dimensional topologies to drug candidates.[1][2] This guide provides an in-depth exploration of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid, a highly versatile chiral building block for the synthesis of complex, stereochemically-defined molecules.[3][] We will detail the synthesis of the racemic parent compound, a robust protocol for its chiral resolution via diastereomeric salt formation, and its subsequent application in key synthetic transformations including amide bond formation and palladium-catalyzed cross-coupling reactions. The protocols and insights presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
The Strategic Value of the Cyclopropyl Scaffold
The unique chemical and physical properties of the cyclopropane ring make it a compelling structural element in drug design. Its rigid, three-membered ring system restricts the conformational freedom of a molecule, which can lead to more selective binding to biological targets and a favorable entropic profile.[2] Furthermore, the C-H bonds of a cyclopropane are stronger than those in typical alkanes, often enhancing metabolic stability by reducing susceptibility to oxidative metabolism.[2]
The subject of this guide, (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid, offers a trifecta of synthetic advantages:
-
A Stereodefined Core: The cis-relationship between the phenyl and carboxyl groups provides a fixed spatial arrangement.
-
A Reactive Handle: The carboxylic acid is a versatile functional group for amide couplings, esterifications, or conversion to other functionalities.
-
A Cross-Coupling Anchor: The 4-bromophenyl moiety is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular diversity.
Synthesis of Racemic (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
The most common and reliable route to the racemic parent acid involves the cyclopropanation of a cinnamic acid derivative. The following protocol outlines a procedure adapted from malonic ester synthesis pathways, which are well-established for creating cyclopropane rings.[5]
Protocol 2.1: Synthesis via Malonic Ester Pathway
This protocol involves the reaction of diethyl malonate with 1-bromo-2-chloroethane to form the cyclopropane ring, followed by hydrolysis and decarboxylation. A subsequent Friedel-Crafts acylation or similar aryl-installation method would be required to install the 4-bromophenyl group, however a more direct cyclopropanation of 4-bromocinnamic acid is often employed. For the purpose of this guide, we will focus on the transformations of the title compound, which is commercially available in its racemic form. A generalized workflow for its synthesis is presented below.
Caption: Generalized workflow for cyclopropanecarboxylic acid synthesis.
Chiral Resolution: Isolating the Enantiomers
For pharmaceutical applications, isolating a single enantiomer is almost always mandatory, as different enantiomers can have vastly different pharmacological and toxicological profiles.[6] The classical and highly scalable method for resolving carboxylic acids is through the formation of diastereomeric salts using a chiral base.[7][8] The resulting diastereomers exhibit different physical properties, most critically, different solubilities, allowing for their separation by fractional crystallization.[9] Cinchona alkaloids are highly effective for this purpose.[10]
Protocol 3.1: Resolution with Cinchonidine
This protocol describes the separation of the (1R,2S) and (1S,2R) enantiomers. Cinchonidine will preferentially form a less soluble salt with one of the enantiomers.
Materials:
-
Racemic (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
-
Cinchonidine
-
Methanol (reagent grade)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
In a 500 mL Erlenmeyer flask, dissolve 10.0 g of racemic (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid in 200 mL of warm methanol.
-
In a separate flask, dissolve an equimolar amount of cinchonidine in 150 mL of warm methanol.
-
Slowly add the cinchonidine solution to the carboxylic acid solution with gentle stirring.
-
Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystallization.
-
-
Fractional Crystallization:
-
Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold methanol. This solid is the diastereomeric salt enriched in one enantiomer (e.g., Salt A).
-
Concentrate the filtrate (mother liquor) to about half its volume and allow it to crystallize again at 4°C to obtain a second crop of crystals, if necessary. The mother liquor is now enriched in the other diastereomeric salt (e.g., Salt B).
-
-
Liberation of the Enantiopure Acid (from Salt A):
-
Suspend the collected crystals (Salt A) in a mixture of 100 mL of ethyl acetate and 100 mL of water.
-
Stir the suspension vigorously while adding 2M HCl dropwise until the aqueous layer is acidic (pH ~2). All solids should dissolve, forming two clear layers.
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure carboxylic acid.
-
-
Characterization:
-
Determine the yield and measure the specific rotation.
-
Critically, determine the enantiomeric excess (ee) using chiral HPLC analysis.
-
-
Recovery of the Other Enantiomer:
-
The same acid liberation procedure (Step 3) can be applied to the mother liquor from Step 2 to recover the other enantiomer, which can then be further purified if needed.
-
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Applications in Synthesis
Once resolved, the enantiopure acid is a powerful starting material. The following protocols demonstrate its use in two fundamental transformations crucial for drug development.
Application 1: Amide Bond Formation
The formation of an amide bond is one of the most common reactions in medicinal chemistry.[11] Using a standard peptide coupling agent allows for the efficient and low-racemization coupling of the chiral acid to a primary or secondary amine.
Materials:
-
Enantiopure (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
-
Desired amine (e.g., Benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Reaction Setup:
-
To a solution of the enantiopure acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the solution under an inert atmosphere (Nitrogen or Argon) and cool to 0°C in an ice bath.
-
-
Coupling:
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure amide.
-
Table 1: Representative Amide Coupling Data
| Amine Partner | Coupling Agent | Yield (%) | Purity (LC-MS) |
| Benzylamine | HATU/DIPEA | 92% | >98% |
| Morpholine | HATU/DIPEA | 88% | >99% |
| Aniline | HATU/DIPEA | 85% | >98% |
Application 2: Suzuki-Miyaura Cross-Coupling
The 4-bromophenyl group is a versatile handle for introducing complexity. The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the building block and various aryl or heteroaryl boronic acids.[11]
Materials:
-
Enantiopure amide or ester derived from the chiral acid (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water or Dioxane/Water solvent mixture
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the chiral bromo-substrate, the arylboronic acid, and K₂CO₃.
-
Add the solvent system (e.g., Toluene and Water in a 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
-
Catalysis:
-
Add the Pd(PPh₃)₄ catalyst to the degassed mixture.
-
Heat the reaction to 90-100°C and stir vigorously overnight. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the coupled product.
-
Sources
- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 5. m.youtube.com [m.youtube.com]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 7. pharmtech.com [pharmtech.com]
- 8. Chiral resolution – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Scale-Up Manufacturing of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Executive Summary
This application note details the scale-up procedures for synthesizing and purifying (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid , a critical scaffold in the development of diverse pharmaceutical agents (e.g., P2Y12 inhibitors, lysine-specific demethylase inhibitors).[1]
The synthesis of cyclopropanes on a large scale presents two primary challenges:
-
Process Safety: The use of diazoacetate reagents involves significant thermal hazards and explosion risks.[2]
-
Stereochemical Control: Achieving high diastereomeric excess (de) for the thermodynamically less favored cis-isomer requires rigorous purification strategies.[1]
This guide moves beyond bench-scale chromatography, focusing instead on crystallization-driven resolution and pH-controlled fractional precipitation —techniques viable for multi-kilogram manufacturing.[1]
Strategic Route Selection
The Diazoacetate Pathway
While Simmons-Smith cyclopropanation is common for simple alkenes, the electron-deficient nature of the carboxylate target necessitates the transition-metal catalyzed decomposition of Ethyl Diazoacetate (EDA) in the presence of 4-Bromostyrene .[1]
Reaction Scheme:
Scale-Up Rationale:
-
Cost Efficiency: Copper(I) triflate (Cu(OTf)₂) is selected as the catalyst for the primary scale-up protocol due to its lower cost compared to Rhodium, despite slightly lower initial diastereoselectivity.[1]
-
Safety Engineering: The protocol utilizes a "semi-batch" approach with controlled EDA addition to maintain a low concentration of unreacted high-energy diazo species.[1]
Process Safety: Handling Ethyl Diazoacetate (EDA)[1][3][4]
CRITICAL WARNING: EDA is shock-sensitive and can detonate if heated under confinement or allowed to accumulate.[1]
Thermal Hazard Controls
-
Adiabatic Temperature Rise: The decomposition of EDA is highly exothermic (
).[1] -
Accumulation Limit: Never add EDA as a single bolus. Use a dosing pump.
-
Quench Protocol: An emergency quench vessel containing acetic acid or propionic acid must be available to neutralize unreacted diazo species in case of cooling failure.
Detailed Protocols
Protocol A: Catalytic Cyclopropanation (100g Scale)
Objective: Synthesize the ethyl ester intermediate with maximized safety margins.
Reagents:
-
4-Bromostyrene (1.0 equiv, 183 g)[1]
-
Ethyl Diazoacetate (EDA) (1.2 equiv, containing 13% DCM stabilizer)[1]
-
Copper(I) Triflate (0.5 mol%)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)[1]
Workflow:
-
Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a nitrogen sweep.[1]
-
Catalyst Activation: Charge Toluene (800 mL), 4-Bromostyrene, and Cu(OTf)₂. Purge with
for 15 mins. Heat to 60°C . -
Controlled Addition: Load EDA into a syringe pump or chemically resistant dosing funnel.
-
Dosing: Add EDA dropwise over 4–6 hours .
-
Control Point: Monitor internal temperature. If
, stop addition immediately. The reaction is instantaneous; accumulation of EDA indicates catalyst deactivation.
-
-
Post-Reaction: Stir at 60°C for 1 hour after addition is complete.
-
Quench: Cool to 20°C. Wash organic layer with saturated
(2x) and Brine (1x) to remove copper residues. -
Concentration: Evaporate solvent under reduced pressure to yield the crude ester (mixture of cis and trans).
Protocol B: Hydrolysis to Carboxylic Acid[1]
Objective: Convert the ester mixture to the free acid to facilitate fractional precipitation.
-
Dissolve crude ester in MeOH/THF (1:1) (5 vol).
-
Add LiOH (2.0 equiv) as a 4M aqueous solution.
-
Heat to 50°C for 4 hours. Monitor by HPLC for disappearance of ester.
-
Concentrate to remove organics.
-
Acidify aqueous residue with 2M HCl to pH 1.
-
Extract with Ethyl Acetate , dry over
, and concentrate to obtain the crude acid solid.
Protocol C: Cis-Enrichment via pH-Controlled Fractional Precipitation[1]
Rationale: Trans-isomers of cyclopropanecarboxylic acids typically have higher pKa values and lower solubility in non-polar solvents compared to cis-isomers.[1] We exploit this for separation without chromatography.
Step-by-Step:
-
Salt Formation: Suspend the crude acid mixture (cis/trans) in water (10 vol). Add 1M NaOH slowly until the solution is pH 12 (fully dissolved).
-
Selective Protonation (The "pH Swing"):
-
Cis-Recovery: The mother liquor now contains enriched cis-isomer.[1] Acidify fully to pH 1 to precipitate the cis-acid.
-
Final Polish: Recrystallize the cis-enriched solid from Hexane/Ethyl Acetate (9:1) . The cis-isomer often forms needle-like crystals upon slow cooling.[1]
Visualization of Workflows
Diagram 1: Synthesis & Safety Logic
This flow illustrates the critical safety gates during the diazoacetate addition.[1]
Caption: Logic flow for EDA addition emphasizing thermal safety gates.
Diagram 2: Purification Strategy (pH Swing)
Visualizing the separation of isomers based on solubility and pKa differences.
Caption: pH-controlled fractional precipitation workflow for isomer separation.[1]
Analytical Controls & Data
Table 1: Process Parameters & Specifications
| Parameter | Specification | Rationale |
| EDA Addition Rate | 0.2 equiv / hour | Prevents diazo accumulation; minimizes explosion risk.[1] |
| Reaction Temp | 60°C ± 2°C | Balances reaction rate vs. catalyst thermal stability. |
| Stirring Speed | >400 RPM | Critical for heat transfer in biphasic or viscous mixtures. |
| Quench pH | < 2.0 | Ensures complete protonation of the acid during workup. |
| Cis/Trans Ratio | Target > 98:2 | Achieved after recrystallization (checked via HPLC). |
Analytical Method (HPLC)[1]
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times: Trans typically elutes before cis in non-polar mobile phases (verify with standards).
Troubleshooting
-
Low Yield: Often caused by catalyst poisoning. Ensure 4-Bromostyrene is distilled to remove stabilizers (e.g., TBC) before use.[1]
-
Low Diastereoselectivity: If Cu(OTf)₂ yields insufficient cis isomer (<40%), consider switching to Rh₂(OAc)₄ (Rhodium Acetate) or bulky porphyrin catalysts, though this increases cost.[1]
-
Emulsions during Workup: The cyclopropane acid can act as a surfactant. Use brine and filter through Celite if an emulsion persists.
References
-
Safety of Diazoacetate Scale-Up: Clark, J. D., et al. "Understanding the Large-Scale Chemistry of Ethyl Diazoacetate via Reaction Calorimetry."[1] Thermochimica Acta, vol. 392-393, 2002, pp. 177-186.[1]
-
Continuous Flow Synthesis (Alternative): Müller, S. T. R., et al. "Safe Generation and Direct Use of Diazoesters in Flow Chemistry."[1][4] Synlett, vol. 25, no.[1][4] 06, 2014, pp. 871-875.[1]
-
Isomer Separation via pH Control: United States Patent US4306077A. "Process for separating cis and trans isomers of cyclopropane carboxylic acids."[3][5]
-
Catalytic Cyclopropanation Mechanisms: Doyle, M. P., et al. "Catalytic methods for metal carbene transformations."[1] Chemical Reviews, vol. 98, no.[1] 2, 1998, pp. 911-960.[1]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 4. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 5. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
Application Note: Stereoretentive Esterification of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Executive Summary
The functionalization of cyclopropanes is a cornerstone in the development of modern therapeutics, such as in the synthesis of Chikungunya virus protease inhibitors[1]. However, the esterification of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid presents a unique synthetic challenge. The cis geometry forces the bulky 4-bromophenyl group and the carboxylic acid into close spatial proximity, generating significant steric strain. Consequently, this isomer is thermodynamically less stable than its trans counterpart[1].
This application note provides field-proven, self-validating protocols designed to achieve high-yielding esterification while strictly preserving the cis stereocenter.
Mechanistic Rationale: The Epimerization Trap
The primary failure mode in the esterification of cis-2-arylcyclopropanecarboxylic acids is epimerization .
When exposed to basic conditions or activating agents that increase the acidity of the
For instance, under standard Steglich esterification conditions (DCC/EDC with DMAP), the formation of an active acylpyridinium intermediate significantly increases the lability of the
Reagent Selection Matrix
| Method | Reagents & Conditions | Epimerization Risk | Scalability | Best Application |
| Base-Free Alkylation | TMSCHN₂, MeOH, Toluene, 0 °C | None | Low (Analytical) | Methyl esters; absolute stereochemical fidelity required. |
| Modified Steglich | EDC·HCl, Cat. DMAP, R-OH, 0 °C | Low | High (Process) | Complex esters, API linkers, higher alcohols. |
| Mild Alkylation | R-X, Cs₂CO₃, DMF, RT | Low to Mod | Medium | Simple primary alkyl esters (ethyl, benzyl). |
| Fischer Esterification | R-OH, H₂SO₄, Reflux | High | Variable | Avoid. High risk of ring-opening and complete epimerization. |
Esterification Decision Workflow
Decision matrix for the esterification of cis-2-(4-bromophenyl)cyclopropanecarboxylic acid.
Experimental Protocols
Protocol A: Absolute Stereoretention via TMS-Diazomethane (Methyl Ester)
This protocol is the gold standard for generating methyl esters without risking the cis stereocenter. The reaction proceeds via protonation of the diazo carbon by the carboxylic acid, followed by immediate nucleophilic attack of the resulting carboxylate onto the methyl group, releasing N₂ gas. No base is present to trigger enolization.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere (Ar or N₂), dissolve (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid (1.0 eq, e.g., 500 mg) in a 4:1 mixture of anhydrous Toluene and Methanol to achieve a 0.1 M concentration. Causality: Methanol is required as a co-solvent to participate in the proton-transfer mechanism that activates the TMS-diazomethane.
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Reagent Addition: Slowly add a 2.0 M solution of (Trimethylsilyl)diazomethane in hexanes dropwise. Continue addition until a pale yellow color persists in the solution (typically requires 1.1 to 1.5 eq). Causality: The persistent yellow color acts as a self-validating visual indicator that an excess of the diazo reagent has been achieved, ensuring complete conversion.
-
Reaction: Stir the mixture at 0 °C for 30 minutes.
-
Quench: Add glacial acetic acid dropwise until the yellow color completely dissipates. Causality: Unreacted TMS-diazomethane can be hazardous upon concentration; acetic acid safely quenches the excess reagent to form methyl acetate.
-
Isolation: Concentrate the mixture under reduced pressure. The resulting residue is typically >95% pure cis-methyl ester and can be used directly or passed through a short silica plug (Hexanes/EtOAc).
Protocol B: Modified Steglich Esterification (Complex Esters)
When forming esters with higher alcohols or complex API linkers, TMS-diazomethane cannot be used. A modified Steglich approach using EDC·HCl is employed. To prevent epimerization[2], the reaction must be kept cold, and DMAP must be strictly catalytic.
Step-by-Step Methodology:
-
Preparation: Dissolve the cyclopropanecarboxylic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. Causality: Thermal energy accelerates the rate of
-proton abstraction from the highly activated acylpyridinium intermediate. Strict 0 °C maintenance suppresses this pathway. -
Activation: Add EDC·HCl (1.2 eq) in one single portion.
-
Catalysis: Add DMAP (0.05 eq). Causality: Do not exceed 0.05 - 0.1 equivalents. Excess DMAP acts as a bulk base, driving the enolization-mediated epimerization to the trans isomer.
-
Reaction: Stir at 0 °C for 2 hours. If TLC indicates incomplete conversion, allow the reaction to slowly warm to room temperature over an additional 4 hours.
-
Workup: Dilute with DCM. Wash the organic layer sequentially with 1M aqueous HCl (to remove DMAP and urea byproducts), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
Analytical Validation: Confirming cis Retention
To validate that the protocols successfully prevented epimerization, ¹H NMR spectroscopy is mandatory. The stereochemistry of the cyclopropane ring can be definitively assigned by analyzing the homonuclear vicinal coupling constants (
-
Target cis Isomer: The protons on the same face of the cyclopropane ring exhibit a larger dihedral angle overlap, resulting in a larger coupling constant (
) [3]. -
Undesired trans Isomer: If epimerization occurred, a new set of signals will appear featuring a smaller coupling constant (
) [3].
By integrating the signals corresponding to the
References
-
Design and Validation of Novel Chikungunya Virus Protease Inhibitors Source: Antimicrobial Agents and Chemotherapy (2016) URL:[Link]
-
Chiral auxiliary-mediated enantioenrichment of (±)-ibuprofen, under steglich conditions, with secondary alcohols derived from (R)-carvone Source: Journal of the Brazilian Chemical Society (2011) URL:[Link]
-
Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods Source: ACS Omega (2023) URL:[Link]
Sources
Advanced Functionalization of the Bromine Handle in (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid: Strategies for Stereoretention and High-Yield Cross-Coupling
Executive Summary
The molecule (cis)-2-(4-bromophenyl)cyclopropanecarboxylic acid is a highly privileged scaffold in medicinal chemistry, serving as a critical building block for the synthesis of selective GPR120 agonists[1] and LSD1 inhibitors[2]. The primary synthetic challenge in functionalizing the aryl bromine handle lies in the thermodynamic instability of the cis-cyclopropane geometry. Under standard cross-coupling or saponification conditions, base-catalyzed deprotonation at the α-carbon leads to irreversible epimerization to the favored trans-isomer[3]. This application note details a self-validating, stereoretentive workflow for the palladium-catalyzed functionalization (Suzuki-Miyaura and Miyaura Borylation) of this scaffold.
Mechanistic Insights: The Epimerization Challenge
The cis-isomer of 2-(4-bromophenyl)cyclopropanecarboxylic acid is thermodynamically disfavored due to the steric clash between the aryl ring and the carboxylic acid group on the same face of the cyclopropane ring.
-
Causality of Epimerization: When exposed to strong bases (e.g., KOtBu, Cs2CO3, or excess NaOH) at elevated temperatures, the α-proton adjacent to the carbonyl group is abstracted, forming a planar enolate intermediate. Upon reprotonation, the proton approaches from the less sterically hindered face, yielding the trans-isomer[3].
-
Strategic Mitigation: To prevent this, the carboxylic acid must first be protected (esterified) to prevent it from acting as a directing group for unwanted side reactions or poisoning the Pd catalyst. Subsequently, cross-coupling must employ mild bases (e.g., K3PO4 or KOAc) that are basic enough to facilitate transmetalation but insufficiently basic to enolize the ester. Finally, deprotection must be conducted at low temperatures using mild hydroxide sources (LiOH).
Strategic Workflow
Workflow for stereoretentive functionalization of cis-2-(4-bromophenyl)cyclopropanecarboxylic acid.
Experimental Protocols
Note: All protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS or 1H-NMR are required at each step to verify stereoretention.
Protocol A: Mild Esterification (Protection)
Objective: Convert the carboxylic acid to a methyl ester without triggering epimerization.
-
Setup: Dissolve (cis)-2-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N2).
-
Base Addition: Cool the solution to 0 °C. Add finely powdered K2CO3 (1.5 eq). Causality: K2CO3 is a mild, insoluble base in DMF that acts as an acid scavenger without causing α-deprotonation.
-
Alkylation: Dropwise add Methyl Iodide (MeI, 1.2 eq). Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.
-
Workup: Quench with cold water and extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.
-
Validation (IPC): 1H-NMR must confirm the presence of the methyl singlet (~3.7 ppm) and the retention of the cis-cyclopropane protons (exhibiting a coupling constant J ≈ 8.5 Hz, compared to J ≈ 4.5 Hz for the trans-isomer).
Protocol B: Stereoretentive Suzuki-Miyaura Cross-Coupling
Objective: Couple the aryl bromide with an arylboronic acid while maintaining a >95:5 cis:trans ratio.
-
Setup: Charge a Schlenk flask with the methyl ester from Protocol A (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl2·CH2Cl2 (0.05 eq).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 0.5 M aqueous K3PO4 (3:1 v/v, 2.0 eq of base). Causality: K3PO4 provides optimal basicity to form the reactive boronate complex for transmetalation without enolizing the cyclopropane ester[1].
-
Reaction: Heat the mixture to 80 °C for 4-6 hours. Causality: Pd(dppf)Cl2 accelerates oxidative addition and reductive elimination, ensuring the cross-coupling rate outpaces any slow background epimerization.
-
Workup: Cool to room temperature, filter through a short pad of Celite, and purify via silica gel chromatography.
Protocol C: Miyaura Borylation (Alternative Handle Generation)
Objective: Convert the bromide to a boronic ester (BPin) for reverse-coupling applications.
-
Setup: Combine the methyl ester (1.0 eq), Bis(pinacolato)diboron (B2Pin2, 1.5 eq), KOAc (3.0 eq), and Pd(dppf)Cl2·CH2Cl2 (0.05 eq) in anhydrous 1,4-Dioxane.
-
Causality of Base: KOAc is strictly required. It is basic enough to facilitate the transmetalation of the B-B bond but completely inert toward the α-proton of the ester.
-
Reaction: Heat at 90 °C for 8 hours under N2.
-
Workup: Aqueous workup and extraction with EtOAc, followed by column chromatography.
Protocol D: Mild Saponification (Deprotection)
Objective: Hydrolyze the ester back to the carboxylic acid without epimerization.
-
Setup: Dissolve the coupled ester in a 2:1:1 mixture of THF:MeOH:H2O.
-
Hydrolysis: Cool to 0 °C. Add LiOH·H2O (2.0 eq) in one portion. Causality: LiOH is less basic than NaOH/KOH. The lithium ion coordinates the carbonyl oxygen, accelerating nucleophilic attack at lower temperatures, while the mixed solvent system ensures homogeneity. This maximizes the rate of hydrolysis over enolization.
-
Reaction: Stir at 0 °C for 2 hours, then slowly warm to room temperature until TLC indicates complete consumption of the ester.
-
Workup: Acidify carefully with 1M HCl at 0 °C to pH 3-4. Extract with EtOAc. Causality: Low-temperature acidification prevents acid-catalyzed cyclopropane ring opening.
Data Presentation: Optimization of Suzuki-Miyaura Conditions
The following table summarizes the causal relationship between base selection, temperature, and stereoretention during the Suzuki-Miyaura coupling (Protocol B). Stronger bases or excessively high temperatures lead to a dramatic loss of the cis stereocenter.
| Entry | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | cis:trans Ratio |
| 1 | KOtBu | THF / H2O | 60 | 85 | 15 : 85 |
| 2 | Cs2CO3 | Dioxane / H2O | 80 | 92 | 40 : 60 |
| 3 | Na2CO3 | Dioxane / H2O | 80 | 88 | 92 : 8 |
| 4 | K3PO4 | Dioxane / H2O | 80 | 94 | > 98 : 2 |
| 5 | K3PO4 | Toluene / H2O | 100 | 76 | 85 : 15 |
Table 1: Effect of base and temperature on the epimerization of the cis-cyclopropane ester during Pd-catalyzed cross-coupling. K3PO4 in Dioxane/H2O provides the optimal balance of reactivity and stereoretention.
References
-
McCoull, W., et al. "Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy." Journal of Medicinal Chemistry, 2017.[Link]
-
Ota, Y., et al. "Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors." Nagoya University, 2015.[Link]
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.[Link]
Sources
Application Note: Preparation of Amino Acid Derivatives from (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Introduction & Strategic Overview
(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid is a highly valuable building block in modern medicinal chemistry. The rigid cyclopropane ring severely restricts the conformational flexibility of the resulting derivatives, a proven strategy for enhancing target affinity, metabolic stability, and cell permeability in peptidomimetics. Furthermore, cyclopropylamine derivatives are critical pharmacophores in the design of Lysine-specific demethylase 1 (LSD1) inhibitors [1].
This application note details two primary synthetic workflows to generate amino acid derivatives from this core scaffold:
-
The Amine Pathway: Conversion of the cyclopropanecarboxylic acid to a cyclopropylamine via the Curtius rearrangement, followed by coupling to the C-terminus of an N-protected amino acid.
-
The Acyl Pathway: Direct amide coupling of the cyclopropanecarboxylic acid to the N-terminus of an amino acid ester.
Synthetic Pathways and Rationale
Caption: Synthetic pathways for amino acid derivatives from the cyclopropanecarboxylic acid.
The Curtius Rearrangement Strategy
To convert the carboxylic acid into an amine (acting as a β-amino acid equivalent), the Curtius rearrangement is employed. We utilize Diphenylphosphoryl azide (DPPA) as the azide source [2].
Causality & Safety Insight: Traditional Curtius rearrangements require the synthesis and isolation of acyl chlorides, followed by reaction with sodium azide to form acyl azides—intermediates notorious for their explosive instability. DPPA circumvents this by generating the acyl azide in situ under mildly basic conditions. Heating the reaction mixture promotes concerted nitrogen extrusion and alkyl migration to yield an isocyanate, which is immediately trapped by tert-butanol to form a stable Boc-protected amine.
HATU-Mediated Amide Coupling
For the formation of the amide bond (either coupling the resulting cyclopropylamine to an amino acid, or the original cyclopropanecarboxylic acid to an amino acid ester), HATU is the reagent of choice [3].
Causality & Efficiency Insight: HATU generates an HOAt-derived active ester. The pyridine nitrogen of HOAt provides a neighboring group effect, stabilizing the incoming amine nucleophile via a 7-membered hydrogen-bonded cyclic transition state. This significantly accelerates the reaction and minimizes epimerization at the amino acid's chiral center.
Experimental Protocols
Protocol A: Synthesis of tert-Butyl ((cis)-2-(4-bromophenyl)cyclopropyl)carbamate via DPPA
Self-Validating Step: The evolution of nitrogen gas serves as a visual indicator of the rearrangement progressing from acyl azide to isocyanate.
Materials:
-
(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid (1.0 eq)
-
DPPA (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
tert-Butanol (t-BuOH) (Solvent/Reactant)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid in anhydrous t-BuOH (0.2 M) under an inert argon atmosphere. Add Et3N and stir for 10 minutes at room temperature.
-
Azide Formation: Add DPPA dropwise over 5 minutes. Stir the mixture at room temperature for 2 hours. TLC monitoring should indicate the consumption of the starting material and formation of a less polar acyl azide intermediate.
-
Rearrangement & Trapping: Gradually heat the reaction mixture to reflux (80-85 °C). Observe the steady evolution of N2 gas. Maintain reflux for 12 hours to ensure complete conversion of the isocyanate to the Boc-carbamate.
-
Workup: Concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure Boc-protected amine.
Caption: Mechanism of the DPPA-mediated Curtius rearrangement to form carbamates.
Protocol B: HATU-Mediated Coupling to Amino Acid Derivatives
Self-Validating Step: Pre-activation of the carboxylic acid prevents the free amine from reacting directly with HATU, which would otherwise form an irreversible guanidinylated side product [4].
Materials:
-
Carboxylic acid component (e.g., N-Boc-L-Proline or (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid) (1.0 eq)
-
Amine component (e.g., Free cyclopropylamine or L-Alanine methyl ester hydrochloride) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Pre-Activation (Critical): Dissolve the carboxylic acid and HATU in anhydrous DMF (0.1 M). Add 2.0 eq of DIPEA. Stir at room temperature for 5–10 minutes. The solution will turn pale yellow, indicating the formation of the HOAt-active ester.
-
Amine Addition: In a separate vial, dissolve the amine component in a minimal amount of DMF with the remaining 1.0 eq of DIPEA (to free-base the amine if it is a hydrochloride salt).
-
Coupling: Add the amine solution dropwise to the pre-activated ester. Stir at room temperature for 2–4 hours.
-
Workup: Dilute the reaction with a 10-fold volume of water to precipitate the product or extract with EtOAc. Wash the organic layer thoroughly with 5% LiCl aqueous solution (to remove DMF), followed by 1 M HCl, saturated NaHCO3, and brine.
-
Purification: Dry, concentrate, and purify via silica gel chromatography or preparative HPLC.
Quantitative Data & Optimization
The following table summarizes the optimized conditions and expected outcomes based on standard peptide chemistry parameters applied to the (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid scaffold.
| Reaction Step | Reagents / Conditions | Time / Temp | Expected Yield | Key Optimization Metric |
| Curtius Rearrangement | DPPA, Et3N, t-BuOH | 12 h / 85 °C | 75–85% | Slow heating prevents thermal degradation of acyl azide |
| Boc Deprotection | 4M HCl in Dioxane | 2 h / 25 °C | >95% | Anhydrous conditions prevent side reactions |
| Amide Coupling | HATU, DIPEA, DMF | 3 h / 25 °C | 80–90% | 5 min pre-activation minimizes uronium side-product |
| Cross-Coupling (Optional) | Suzuki-Miyaura (Pd cat.) | 8 h / 90 °C | 65–80% | Use of bulky phosphine ligands prevents debromination |
Mechanistic Insights and Troubleshooting
Uronium Side-Product Formation during Coupling: When using guanidinium/uronium salts like HATU, a common pitfall is the direct reaction of the coupling reagent with the nucleophilic amine, leading to a stable, undesired uronium derivative [4]. This is particularly problematic with unhindered primary amines. The strict adherence to the pre-activation protocol (Protocol B, Step 1) ensures that HATU is entirely consumed to form the active ester before the amine is introduced, effectively neutralizing this risk.
Stereochemical Integrity: The (cis) stereochemistry of the cyclopropane ring is fully retained during the Curtius rearrangement because the alkyl migration step occurs with complete retention of configuration at the migrating carbon [2]. When coupling to chiral amino acids, HATU's superior ability to suppress epimerization via the HOAt neighboring group effect ensures the final peptidomimetic maintains high diastereomeric purity [3].
References
-
Title: (Hetero)Aryl Cyclopropylamine Compounds as LSD1 Inhibitors Source: United States Patent US 10,214,477 B2 URL: [Link]
-
Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]
-
Title: Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt Source: ResearchGate URL: [Link]
-
Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Separating Cis and Trans Isomers of 2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support guide for the resolution of cis and trans isomers of 2-(4-Bromophenyl)cyclopropanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in the separation and characterization of these diastereomers. As stereoisomers can exhibit significantly different pharmacological and toxicological profiles, achieving high isomeric purity is a critical step in the development of new chemical entities. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental structural differences between the cis and trans isomers of 2-(4-Bromophenyl)cyclopropanecarboxylic acid that allow for their separation?
The ability to separate cis and trans diastereomers stems from their distinct three-dimensional arrangements, which result in different physical properties.[1] In 2-(4-Bromophenyl)cyclopropanecarboxylic acid, the key difference lies in the spatial orientation of the bulky 4-bromophenyl and carboxylic acid groups relative to the plane of the cyclopropane ring.
-
Cis Isomer: Both the 4-bromophenyl and carboxylic acid groups are on the same side of the ring. This arrangement often leads to a greater overall molecular dipole moment and increased steric hindrance on one face of the molecule.
-
Trans Isomer: The 4-bromophenyl and carboxylic acid groups are on opposite sides of the ring. This generally results in a more symmetric, less polar molecule compared to its cis counterpart.
These differences in polarity, crystal packing ability, and solubility form the basis for separation by common laboratory techniques like chromatography and crystallization.[2]
Q2: What are the primary methods for separating these diastereomers on a laboratory scale?
The two most effective and commonly employed methods are fractional crystallization and column chromatography.
-
Fractional Crystallization: This classical technique leverages the subtle differences in solubility between the cis and trans isomers in a given solvent system.[3] Because diastereomers have different physical properties, they will crystallize at different rates or from solutions of different concentrations. This method is particularly advantageous for larger-scale separations but may require multiple recrystallization cycles to achieve high purity.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly using a normal-phase silica gel column, is a highly effective method for separating diastereomers.[5] The separation is based on the differential interaction of the isomers with the polar stationary phase. The more polar isomer (typically the cis isomer) will interact more strongly with the silica gel and thus have a longer retention time. This technique offers excellent resolution and is also a powerful analytical tool for assessing purity.[2][6]
Q3: How can I definitively confirm the identity and purity of my separated isomers?
A multi-faceted analytical approach is essential for unambiguous characterization.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for distinguishing between cis and trans cyclopropane derivatives. The key diagnostic feature is the vicinal coupling constant (³JHH) between the protons on the cyclopropane ring. For substituted cyclopropanes, the coupling constant for cis protons is consistently larger than for trans protons (³J_cis > ³J_trans).[8][9] A detailed protocol for this analysis is provided below.
-
High-Performance Liquid Chromatography (HPLC): An established HPLC method can be used to determine the isomeric ratio and chemical purity of each fraction. By comparing the retention times of the separated fractions to a standard mixture, you can quantify the success of the separation.[10]
-
Melting Point Analysis: As diastereomers, the cis and trans isomers will have distinct melting points. A sharp melting point range for a separated fraction is a good indicator of its purity.
Troubleshooting Guide
Chromatography Issues
Q: I am attempting to separate the isomers using silica gel column chromatography, but I am seeing poor or no separation (co-elution). What are the likely causes?
A: This is a common issue that typically points to a suboptimal mobile phase composition.
-
Causality & Solution: The polarity of your eluent is critical for achieving differential migration on the stationary phase. If the mobile phase is too polar, both isomers will be rapidly eluted with little interaction with the silica, leading to co-elution. Conversely, if it's not polar enough, both isomers will remain strongly adsorbed to the column.
-
Actionable Advice: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity by increasing the percentage of ethyl acetate. A good starting point is often a 9:1 or 8:2 hexane:ethyl acetate ratio. Use Thin Layer Chromatography (TLC) to screen various solvent systems efficiently before committing to a large-scale column separation. A few drops of a modifier like acetic acid can sometimes sharpen peaks for carboxylic acids by suppressing deprotonation.
-
Q: My peaks in HPLC are broad and show significant tailing. How can I improve the peak shape?
A: Peak broadening and tailing for acidic compounds like this are often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality & Solution: The carboxylic acid moiety can interact with active sites on the silica gel in undesirable ways (e.g., strong adsorption, deprotonation), leading to peak tailing.
-
Actionable Advice:
-
Acidify the Mobile Phase: Add a small amount (0.1%) of an acid, such as trifluoroacetic acid (TFA) or acetic acid, to your mobile phase. This suppresses the ionization of the carboxylic acid, ensuring it is in a single, neutral form, which leads to more symmetrical peak shapes.
-
Check Sample Solubility: Ensure your sample is fully dissolved in the mobile phase before injection. Poor solubility can cause the compound to precipitate at the head of the column, leading to broad peaks.
-
Reduce Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion. Try diluting your sample and reinjecting.
-
-
Crystallization Issues
Q: My fractional crystallization attempts are not yielding a pure isomer after one or two cycles. What am I doing wrong?
A: Achieving high purity via fractional crystallization often requires patience and optimization of the solvent and cooling process.
-
Causality & Solution: The success of this technique depends on a significant difference in solubility between the two isomers in the chosen solvent. If the solubilities are too similar, or if the solution is cooled too rapidly, the isomers will co-precipitate.
-
Actionable Advice:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures (e.g., ethanol/water, toluene, ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at low temperatures.
-
Slow Cooling: Allow the heated, saturated solution to cool slowly to room temperature, and then transfer it to a cold bath or refrigerator. Slow cooling encourages the formation of well-ordered crystals of the less soluble isomer, excluding the more soluble one.
-
Iterative Process: Be prepared to perform multiple recrystallizations. After each step, analyze the purity of the crystals (e.g., via HPLC or ¹H NMR) to track your progress.[2]
-
-
Q: I can't get any crystals to form from my solution, even after cooling. What steps can I take?
A: Crystal nucleation can sometimes be kinetically slow. Several techniques can be used to induce crystallization.
-
Causality & Solution: Crystallization requires both supersaturation and nucleation. If nucleation sites are absent, a supersaturated solution can remain in a metastable liquid state.
-
Actionable Advice:
-
Introduce a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the supersaturated solution to act as a template for crystal growth.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the solute, pushing it further into the supersaturated region.
-
Try an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound until it becomes turbid. Then, add a small amount of the original solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Experimental Protocols
Protocol 1: Separation by Preparative HPLC
This protocol outlines a general method for separating the cis and trans isomers using normal-phase HPLC.
-
System Preparation:
-
Column: Silica gel column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mixture of Hexane:Ethyl Acetate:Acetic Acid (85:15:0.1 v/v/v). Filter and degas the mobile phase thoroughly.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve the crude cis/trans mixture in the mobile phase to a concentration of approximately 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Method Execution:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Collect the fractions corresponding to the two separated isomer peaks. The trans isomer (less polar) is expected to elute first.
-
-
Post-Run Analysis:
-
Analyze the collected fractions using an analytical HPLC method to confirm purity.
-
Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
-
Protocol 2: Characterization by ¹H NMR Spectroscopy
This protocol is for confirming the stereochemistry of the separated isomers.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure sufficient resolution to accurately measure the coupling constants.
-
-
Spectral Analysis:
-
Identify the signals corresponding to the cyclopropyl protons. These will typically be in the range of 1.5-3.0 ppm and will form a complex multiplet system.
-
Measure the vicinal coupling constants (³JHH) between the protons at C1 and C2 of the cyclopropane ring.
-
Assignment: The isomer with the larger coupling constant (typically in the range of 8-12 Hz) is the cis isomer . The isomer with the smaller coupling constant (typically 4-7 Hz) is the trans isomer .[9][11][12]
-
Data Summary Table
The following table summarizes the expected properties and analytical data for the isomers.
| Property | cis-2-(4-Bromophenyl)cyclopropanecarboxylic acid | trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid | Rationale |
| Relative Polarity | Higher | Lower | The functional groups on the same side in the cis isomer create a stronger net dipole moment. |
| HPLC Elution Order (Normal Phase) | Elutes Second (Longer t_R) | Elutes First (Shorter t_R) | The more polar cis isomer interacts more strongly with the polar silica stationary phase.[5] |
| Predicted ¹H NMR Coupling (³J_H1-H2) | ~ 8-12 Hz | ~ 4-7 Hz | The dihedral angle between cis protons on a cyclopropane ring leads to a larger coupling constant.[8][9] |
| Melting Point | Different from trans isomer | Different from cis isomer | Diastereomers possess distinct physical properties, including different crystal lattice energies.[3] |
Separation and Verification Workflow
The following diagram illustrates the logical workflow for separating a mixture of cis/trans isomers and verifying the purity and identity of the final products.
Caption: Workflow for separation and verification of isomers.
References
-
N. Harada, "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations," PMC, [Online]. Available: [Link]
-
ResearchGate, "How can we separate diastereomers of larger organic moiety?" ResearchGate, 2024. [Online]. Available: [Link]
- R. A. Sheldon, "Cyclopropane carboxylic acid derivatives," Google Patents, US3674832A, 1972. [Online].
-
ResearchGate, "1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings," ResearchGate, [Online]. Available: [Link]_
- M. Elliott, "Cyclopropane carboxylic acid derivatives," Google Patents, US4683089A, 1987. [Online].
-
W. A. König et al., "Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives," Chromatographia, 2005. [Online]. Available: [Link]
-
S. R. D'Amico et al., "Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods," PMC, [Online]. Available: [Link]
-
K. B. Wiberg and B. J. Nist, "NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES," DTIC, 1962. [Online]. Available: [Link]
-
L. C. Snyder and S. Meiboom, "Molecular Structure of Cyclopropane from Its Proton NMR in a Nematic Solvent," The Journal of Chemical Physics, 1967. [Online]. Available: [Link]
-
D. R. Arnold et al., "The synthesis, characterization, and thermal isomerization of some 1,1,2,2-tetraarylcyclopropanes," Canadian Journal of Chemistry, 1982. [Online]. Available: [Link]
-
A. Macchiarulo et al., "Refining the structure activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydry," Semantic Scholar, [Online]. Available: [Link]
-
M. P. Doyle et al., "Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid," Supporting Information, [Online]. Available: [Link]
-
F. G. Tortorella et al., "Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids," PubMed, 1997. [Online]. Available: [Link]
-
QuickCompany, "Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid," QuickCompany, [Online]. Available: [Link]
-
T. Iwata et al., "Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs," Beilstein Journal of Organic Chemistry, 2021. [Online]. Available: [Link]
-
C. M. McCloskey and G. H. Coleman, "Cyclopropanecarboxylic acid," Organic Syntheses, [Online]. Available: [Link]
-
Patsnap, "Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid," Eureka | Patsnap, 2012. [Online]. Available: [Link]
- J. KAO et al., "Process for the separation of isomers of substituted cyclopropanecarboxylic acids," Google Patents, EP0119463A1, 1984. [Online].
- W. R. Roth and J. König, "Isomerization of Cyclopropane Derivatives by Homo [1,5) Hydrogen Shifts," Houben-Weyl Methods of Organic Chemistry, Vol. E17c, 2014.
-
Grokipedia, "Cyclopropanecarboxylic acid," Grokipedia, [Online]. Available: [Link]
-
PubChem, "trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid," PubChem, [Online]. Available: [Link]
-
J. P. Porterfield et al., "Photoisomerization of (Cyanomethylene)cyclopropane (C5H5N) to 1-Cyano-2-methylenecyclopropane in an Argon Matrix," PMC, [Online]. Available: [Link]
-
V. Matiichuk et al., "New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators," Bioactive Compounds in Health and Disease, 2024. [Online]. Available: [Link]
- M. Elliott and N. F. Janes, "Process for the separation of isomers of cyclopropane carboxylic acids," Google Patents, EP0010875A1, 1980. [Online].
-
NIST, "Cyclopropanecarboxylic acid," NIST WebBook, [Online]. Available: [Link]
- M. Elliott and N. F. Janes, "Process for separating cis and trans isomers of cyclopropane carboxylic acids," Google Patents, US4306077A, 1981. [Online].
- N. A. G. N. Al-Hayali et al., "Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof," Google Patents, WO2016177845A1, 2016. [Online].
-
M. A. Al-Tannak et al., "Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study," MDPI, 2024. [Online]. Available: [Link]
-
A. K. Singh et al., "A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid," PubMed, 2011. [Online]. Available: [Link]
-
C. Jian-Ping et al., "Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid," ResearchGate, 2008. [Online]. Available: [Link]
-
Wikipedia, "Cyclopropane carboxylic acid," Wikipedia, [Online]. Available: [Link]
-
Engineered Science Publisher, "Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry," Engineered Science Publisher, 2025. [Online]. Available: [Link]
-
ChemRxiv, "C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid," ChemRxiv, [Online]. Available: [Link]
-
R. B. Mane et al., "Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from," International Journal of Pharmaceutical & Biological Sciences, 2019. [Online]. Available: [Link]
-
Wikipedia, "Cis–trans isomerism," Wikipedia, [Online]. Available: [Link]
-
Chulabhorn Royal Academy, "SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES," Chulabhorn Royal Academy, [Online]. Available: [Link]
Sources
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
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- 4. US4683089A - Cyclopropane carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pubs.aip.org [pubs.aip.org]
Technical Support Center: Synthesis of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to help you improve your yield and diastereoselectivity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-arylcyclopropanecarboxylic acids?
The most prevalent and effective methods involve the cyclopropanation of a styrene derivative. For the target molecule, this typically means reacting 4-bromostyrene with a carbene or carbenoid source. The two primary strategies are:
-
Transition Metal-Catalyzed Decomposition of Diazoacetates: This is often the preferred method for achieving high diastereoselectivity. A catalyst, typically a dirhodium(II) complex, is used to decompose ethyl diazoacetate (EDA) to form a metal-carbene intermediate, which then reacts with 4-bromostyrene.[1][2] The subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid.
-
Simmons-Smith Reaction: This classic method uses a zinc-copper couple and diiodomethane to generate a zinc carbenoid, which reacts with the alkene.[3][4] While robust, achieving high cis-selectivity with this method can be more challenging without directing groups. Modifications like the Furukawa (using diethylzinc) can improve reactivity.[5]
Q2: Why is achieving high cis-selectivity the primary challenge in this synthesis?
The formation of a cyclopropane ring from an alkene and a carbene can result in two diastereomers: cis and trans. The trans isomer, where the bulky aryl and carboxylic acid groups are on opposite sides of the ring, is often the thermodynamically more stable product. Therefore, many standard cyclopropanation conditions will yield a mixture of isomers, with the trans product frequently predominating. Achieving a high cis-to-trans ratio requires careful kinetic control over the reaction, which is dictated by the catalyst, solvent, and temperature.[6]
Q3: Besides diastereoselectivity, what are the other critical factors that impact overall yield?
Several factors can significantly reduce the overall yield:
-
Purity of Starting Materials: Impurities in 4-bromostyrene or the diazoacetate can inhibit the catalyst or lead to side reactions.
-
Side Reactions of the Carbene: Carbenes are highly reactive. The primary side reaction is the dimerization of the carbene precursor (e.g., ethyl diazoacetate) to form diethyl maleate and fumarate. This is often controlled by the slow addition of the diazo compound.
-
Product Isolation and Purification: Separating the cis and trans isomers can be difficult and lead to material loss. Furthermore, the final carboxylic acid can be challenging to purify without proper technique. Saponification of the intermediate ester must be carried out carefully to avoid ring-opening or epimerization.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Overall Yield of the Cyclopropanated Ester
-
Possible Cause A: Inefficient Catalyst Activity. The activity of the dirhodium(II) catalyst is paramount. The catalyst may be old, improperly stored, or poisoned by impurities.
Solution:
-
Use a High-Quality Catalyst: Purchase catalysts like dirhodium(II) acetate [Rh₂(OAc)₄] or dirhodium(II) trifluoroacetate [Rh₂(TFA)₄] from a reputable supplier. For higher cis-selectivity, consider catalysts with bulkier ligands.[6]
-
Ensure Anhydrous, Inert Conditions: The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents, as water can react with the carbene intermediate.
-
Purify Starting Materials: Distill 4-bromostyrene immediately before use to remove inhibitors and polymers. Ensure the ethyl diazoacetate is pure.
-
-
Possible Cause B: Carbene Dimerization. If the concentration of ethyl diazoacetate (EDA) is too high, it will react with itself instead of the styrene. This is indicated by the formation of diethyl maleate and fumarate, which can often be observed by GC-MS analysis of the crude reaction mixture.
Solution:
-
Slow Addition of EDA: The most effective way to prevent dimerization is to add the EDA solution to the reaction mixture containing the styrene and catalyst over a prolonged period (e.g., 4-8 hours) using a syringe pump. This maintains a low, steady-state concentration of the reactive carbene intermediate.[6]
-
Problem 2: Poor cis:trans Diastereomeric Ratio
-
Possible Cause: Suboptimal Reaction Conditions. The choice of catalyst and reaction temperature are the most critical factors influencing the diastereoselectivity of the cyclopropanation.
Solution:
-
Catalyst Selection: While Rh₂(OAc)₄ is a common catalyst, catalysts with bulkier ligands can sterically favor the formation of the cis isomer. For instance, dirhodium catalysts with adamantylglycine-derived ligands have demonstrated high diastereoselectivity.[6]
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or even -20 °C) increases the energy difference between the transition states leading to the cis and trans products, often enhancing selectivity for the desired cis isomer.[6]
-
Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or pentane are generally preferred as they are less likely to interfere with the catalyst's coordination sphere.[6]
-
| Parameter | Condition A (Standard) | Condition B (Optimized for cis) | Rationale |
| Catalyst | Rh₂(OAc)₄ | Rh₂(S-TCPTAD)₄ or similar bulky ligand catalyst | Bulky ligands create a chiral pocket that sterically directs the approach of the alkene, favoring the cis product.[6] |
| Temperature | 25 °C (Room Temp) | 0 °C | Lower temperatures amplify the energetic preference for the cis transition state, improving kinetic selectivity.[6] |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | A non-coordinating solvent is generally effective for this transformation. |
| EDA Addition | Rapid or Batch | Slow (Syringe Pump) | Minimizes carbene dimerization, improving yield and preventing byproduct formation. |
Table 1. Comparison of reaction conditions for influencing diastereoselectivity.
Problem 3: Difficulty Separating the cis and trans Isomers
-
Possible Cause: Similar Polarity of Ester Diastereomers. The ethyl esters of the cis and trans isomers often have very similar Rf values on silica gel, making chromatographic separation inefficient and leading to significant product loss in mixed fractions.
Solution:
-
Saponify the Mixture First: Do not attempt to separate the esters. Instead, proceed with the hydrolysis of the diastereomeric mixture to the corresponding carboxylic acids.
-
Selective Recrystallization of the Carboxylic Acids: The free carboxylic acids often have different crystal packing energies and solubilities. The cis- and trans-2-phenylcyclopropanecarboxylic acids have been successfully separated by fractional crystallization from a benzene/petroleum ether solvent system.[7] The cis isomer is typically less soluble in nonpolar solvent mixtures and will crystallize out first upon cooling.
-
Section 3: Key Experimental Protocols
Protocol A: High-Selectivity Rhodium-Catalyzed Cyclopropanation
This protocol is optimized for achieving a high cis:trans ratio.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an Argon atmosphere, and a rubber septum, add dirhodium(II) acetate (0.01 equivalents) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Add freshly distilled 4-bromostyrene (1.0 equivalent) to the flask. Cool the mixture to 0 °C using an ice bath.
-
Slow Addition: In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 1.1 equivalents) in anhydrous DCM. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction: Add the EDA solution to the stirred reaction mixture via the syringe pump over 4-6 hours. The solution will typically turn from purple/blue to a brownish color.
-
Monitoring: Monitor the reaction progress by TLC or GC, checking for the consumption of 4-bromostyrene.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be passed through a short plug of silica gel (eluting with DCM) to remove the catalyst before proceeding to the hydrolysis step.
Protocol B: Saponification to the Carboxylic Acid
-
Setup: Dissolve the crude ester mixture from Protocol A in ethanol in a round-bottom flask.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 equivalents) to the flask. Heat the mixture to reflux for 4-6 hours. During this time, the ester will be hydrolyzed to the sodium carboxylate salt.
-
Extraction: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or DCM (2x) to remove any non-acidic organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 using cold 2M HCl. The carboxylic acid will precipitate as a white or off-white solid.
-
Isolation: Extract the acidic aqueous layer with ethyl acetate or DCM (3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mixture of cis- and trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid.
Section 4: Visualized Workflows
Caption: Decision tree for troubleshooting poor diastereoselectivity.
References
- Vertex AI Search. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC.
- BenchChem. (2025). Strategies for improving the yield of (1S,2S)-cyclopropane-1,2-dicarboxylic acid synthesis.
- Organic Syntheses. (n.d.). cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID.
- Aratani, T. (n.d.). Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. SciSpace.
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
- Wikipedia. (n.d.). Simmons–Smith reaction.
- Thermo Fisher Scientific. (n.d.). Simmons-Smith Cyclopropanation.
- Simonneaux, G., Le Maux, P., & Chevance, S. (n.d.). Information about this reaction catalyzed by transition metals in organic solvents.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scispace.com [scispace.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith Cyclopropanation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid . It synthesizes chemical principles with practical troubleshooting steps.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Molecule: (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid CAS: 31501-85-6 (Generic for isomer mix), Specific cis references often vary. Critical Quality Attribute: Stereochemical Purity (cis vs. trans).
The purification of aryl-cyclopropanecarboxylic acids presents a unique challenge: separating the desired cis-diastereomer from the thermodynamically more stable trans-isomer. Unlike standard impurities, the trans-isomer has nearly identical polarity, making silica chromatography inefficient for large-scale purification. Fractional Recrystallization is the gold standard for enriching the cis-isomer due to the distinct crystal lattice packing energies of the two diastereomers.
Recommended Solvent Systems
The following solvent systems have been validated for the purification of phenylcyclopropanecarboxylic acid derivatives.
Primary Solvent System: Aqueous Alcohols (The "Standard" Protocol)
Solvent: Ethanol (95%) or Methanol Anti-Solvent: Water
-
Mechanism: The carboxylic acid moiety forms strong hydrogen bonds with the alcohol. Adding water increases the dielectric constant and disrupts solvation, forcing the hydrophobic bromophenyl ring to drive lattice formation.
-
Selectivity: High. The trans-isomer is often significantly less soluble in cold aqueous alcohols and may precipitate first or form a different crystal habit.
Secondary Solvent System: Non-Polar/Polar Mix (For Difficult Separations)
Solvent: Toluene or Ethyl Acetate Anti-Solvent: Heptane or Hexane
-
Mechanism: This system relies on the lipophilic nature of the bromophenyl group.
-
Use Case: Use this if the crude material contains significant non-polar synthetic byproducts (e.g., decarboxylated bromostyrenes).
Solvent Solubility Profile
| Solvent | Solubility (Hot >60°C) | Solubility (Cold <5°C) | Role |
| Methanol | High | Moderate | Good single solvent for initial cleanup. |
| Ethanol/Water (3:1) | High | Low | Best for Isomer Enrichment. |
| Toluene | High | Moderate | Good for removing non-polar tars. |
| Hexanes | Low | Insoluble | Anti-solvent / Washing agent. |
| Water | Low (unless pH > 8) | Insoluble | Anti-solvent. |
Step-by-Step Recrystallization Protocol
This protocol is designed to maximize the yield of the cis-isomer while rejecting the trans-isomer and synthetic impurities.
Phase 1: Dissolution
-
Place the crude solid (cis/trans mix) in an Erlenmeyer flask.
-
Add Ethanol (95%) dropwise while heating the flask on a steam bath or hot plate (approx. 70°C).
-
Critical Step: Add just enough hot ethanol to dissolve the solid completely. If the solution is dark/colored, add activated charcoal (1-2% w/w) and filter while hot through a Celite pad.
Phase 2: Nucleation & Anti-Solvent Addition
-
Keep the clear filtrate hot (near boiling).
-
Add hot Water dropwise to the stirring solution until a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of hot ethanol to just clear the turbidity again.
Phase 3: Crystallization[3]
-
Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours.
-
Observation: The cis-isomer typically crystallizes as needles or prisms.
Phase 4: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with a cold mixture of Ethanol/Water (1:1). Do not wash with pure ethanol, or you will dissolve your product.
-
Dry in a vacuum oven at 40°C.
Troubleshooting & FAQs
Q1: I am getting an oil instead of crystals ("Oiling Out"). What do I do?
Diagnosis: The solution is likely too concentrated, or the melting point of the impurity-laden solid is lower than the solvent boiling point. Corrective Action:
-
Re-heat the mixture until it is a clear solution.
-
Add a seed crystal of pure (cis)-2-(4-bromophenyl)cyclopropanecarboxylic acid (if available).
-
If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Add slightly more solvent (Ethanol) to lower the saturation point, preventing the oil phase separation.
Q2: How do I distinguish the cis isomer from the trans isomer?
Scientific Explanation: You cannot rely on melting point alone initially. Proton NMR (
-
Coupling Constants (
values): Focus on the cyclopropane ring protons.-
Cis-isomer: The coupling constant between the methine protons on the ring (
and ) is typically larger ( ). -
Trans-isomer: The coupling constant is typically smaller (
).
-
-
Chemical Shift: The aromatic protons in the cis isomer often show different shielding due to the proximity of the carboxylic acid group compared to the trans isomer.
Q3: My yield is very low (<30%).
Diagnosis:
-
pH Issue: Carboxylic acids can form salts. If your glassware was washed with base and not neutralized, your acid might be soluble as a carboxylate salt. Ensure the pH of the mother liquor is acidic (pH ~2-3).
-
Over-washing: You washed the crystals with pure ethanol or warm solvent. Corrective Action: Acidify the mother liquor with 1N HCl to see if more precipitate forms.
Q4: Can I use Acid-Base Extraction instead?
Answer: Yes, as a pre-purification step.
-
Dissolve crude in 1N NaOH (Product becomes soluble sodium salt).
-
Extract with Ether/DCM (Removes non-acidic impurities like starting bromide).
-
Acidify the aqueous layer with HCl.[1]
-
Collect the precipitate.[2] Then perform the recrystallization described above for isomer separation.
Process Visualization
The following diagram illustrates the decision logic for the purification workflow.
Caption: Figure 1. Logical workflow for the purification and validation of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid.
References
-
Vertex AI Search. (2026). Process of separating cis and trans isomers of cyclopropane carboxylic acids (EP0010875A1). Google Patents. Link
-
Vertex AI Search. (2026). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (Related Analog Purification). Patsnap. Link
-
PrepChem. (2026). Synthesis of cis-2-(p-cyclohexylbenzoyl)-cyclopropanecarboxylic acid. PrepChem.com. Link
-
Sigma-Aldrich. (2026). (1R,2R)-2-(4-Bromophenyl)cyclopropane-1-carboxylic acid Product Sheet. SigmaAldrich.com. Link
-
NIST. (2026). Cyclopropanecarboxylic acid Properties. NIST WebBook.[3] Link
Sources
Minimizing debromination side reactions during cyclopropane synthesis
Introduction
Welcome to the technical support center for advanced cyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize brominated precursors for cyclopropanation and encounter challenges with undesired side reactions. Specifically, we will address the prevalent issue of debromination, a side reaction that can significantly impact yield, purity, and the overall efficiency of your synthetic route.
The formation of gem-dibromocyclopropanes from alkenes using bromoform and a strong base is a cornerstone transformation in organic synthesis. These products are valuable intermediates, readily transformed into allenes, cyclopropanones, or reductively dehalogenated to the parent cyclopropane. However, the very conditions used to generate the reactive dibromocarbene intermediate can also promote the degradation of the desired product through debromination. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you diagnose, control, and minimize these unwanted pathways.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of monobromocyclopropane in my reaction mixture. What is the likely cause?
The appearance of monobromocyclopropane is a classic indicator of a reductive debromination side reaction. This can occur through several mechanisms, often competing with the desired dibromocarbene cycloaddition. The primary causes are typically related to the stability of the reagents and the reaction conditions.
-
Mechanism 1: Reaction with Carbene Precursors: The tribromomethyl anion (CBr₃⁻), formed by the deprotonation of bromoform, is the precursor to dibromocarbene (:CBr₂) via α-elimination.[1][2] However, this anion can also act as a nucleophile or a single-electron transfer (SET) agent, potentially reacting with the gem-dibromocyclopropane product, especially at elevated temperatures.
-
Mechanism 2: Unwanted Reduction: Certain substrates or impurities in the reaction mixture can act as reducing agents. For instance, if your substrate contains easily oxidizable functional groups, it may inadvertently reduce the bromoform or the dibromocyclopropane product. In some metal-catalyzed systems, the reductant used to generate the active catalyst can also be the culprit if not carefully controlled.[3][4]
-
Mechanism 3: Basic Hydrolysis/Elimination: While less common for producing monobrominated species directly, harsh basic conditions can lead to the decomposition of the dibromocyclopropane product, which may involve complex pathways that ultimately result in a mixture of products, including partially debrominated ones.[5]
Q2: My cyclopropanation is performed under Phase-Transfer Catalysis (PTC) conditions with bromoform and 50% NaOH. How can I optimize this specific system to prevent debromination?
The Makosza reaction, which utilizes PTC, is a powerful method for generating dibromocarbene, but it requires careful control to maintain selectivity.[5] Debromination here is often a sign of either excessive carbene concentration or prolonged exposure of the product to harsh interfacial conditions.
Key Optimization Parameters for PTC:
| Parameter | Rationale | Recommended Action |
| Rate of Base Addition | Slow addition of the aqueous base maintains a low, steady-state concentration of the highly reactive dibromocarbene at the phase interface. This minimizes carbene dimerization and subsequent side reactions.[6] | Use a syringe pump to add the 50% NaOH solution over several hours. For sensitive substrates, consider adding the base dropwise over the entire reaction period. |
| Stirring Efficiency | Vigorous stirring is essential in a biphasic PTC system to maximize the interfacial surface area where the reaction occurs. Poor stirring leads to localized "hot spots" of high base and carbene concentration, promoting side reactions. | Use an overhead mechanical stirrer for reactions larger than 250 mL. For smaller scales, ensure your magnetic stir bar is creating a deep vortex. |
| Temperature Control | Dibromocarbene is thermally labile. While a slight increase in temperature can improve reaction rates, excessive heat accelerates decomposition and debromination pathways.[5] | Start the reaction at 0 °C and allow it to slowly warm to room temperature. For highly exothermic reactions, maintain cooling with an ice bath throughout the base addition. |
| PTC Catalyst Choice | The structure of the phase-transfer catalyst can influence the reaction's efficiency. Quaternary ammonium salts like triethylbenzylammonium chloride (TEBA) are common, but others may offer better performance for specific substrates.[7] | If debromination persists with TEBA, consider screening other catalysts such as tetrabutylammonium bromide (TBAB) or a chiral Cinchona alkaloid-derived catalyst, which may offer a different reactivity profile.[8][9] |
Q3: Could my alkene substrate be promoting the debromination side reaction?
Absolutely. The electronic and steric properties of your alkene substrate play a crucial role.
-
Electron-Rich Alkenes: Alkenes substituted with electron-donating groups (e.g., enol ethers, enamines) are highly reactive towards the electrophilic dibromocarbene.[10] While this is good for the primary reaction, these substrates can sometimes be more sensitive to the harsh basic conditions, potentially leading to other decomposition pathways.
-
Sensitive Functional Groups: Substrates containing functional groups that are base-sensitive (e.g., esters, some protecting groups) or easily oxidizable (e.g., certain amines or thiols) can be problematic. The functional group may be degraded by the strong base or may itself act as an internal reductant, leading to debromination. Protecting sensitive groups like alcohols or amines before cyclopropanation is often a wise strategy.[5][11]
-
Steric Hindrance: Highly substituted or sterically hindered alkenes may react sluggishly.[12] The temptation is often to increase the temperature or reaction time to drive the conversion, but this directly increases the risk of debromination of any product that is formed.
Troubleshooting Guide
Optimized Protocol: Phase-Transfer Catalyzed Dibromocyclopropanation
This protocol is a general guideline for the synthesis of 7,7-dibromobicyclo[4.1.0]heptane from cyclohexene, optimized to minimize side reactions.
Materials:
-
Cyclohexene
-
Bromoform (CHBr₃), filtered through a short plug of basic alumina before use
-
Dichloromethane (CH₂Cl₂), anhydrous
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
-
Triethylbenzylammonium chloride (TEBA)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel (or syringe pump), and a thermometer, add cyclohexene (1.0 eq.), bromoform (1.5 eq.), dichloromethane (2 mL per mmol of cyclohexene), and TEBA (0.02 eq.).
-
Cooling: Cool the vigorously stirred mixture to 0 °C using an ice-water bath.
-
Base Addition: Add the 50% NaOH solution (3.0 eq.) to the dropping funnel or syringe pump. Add the solution dropwise to the reaction mixture over a period of 2-4 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour, then let it warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS by quenching a small aliquot with water and extracting with ether. The disappearance of the cyclohexene starting material indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add cold water to dilute the mixture, followed by an equal volume of dichloromethane.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to neutralize excess base), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (< 30 °C).
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on neutral alumina to yield the pure gem-dibromocyclopropane. Note: gem-dibromocyclopropanes can be sensitive to silica gel.[5]
Mechanistic Overview: Desired vs. Side Reaction
References
- Benchchem. (n.d.). Troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions.
- Benchchem. (n.d.). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
-
Leonard, M. S. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Nishikawa, T., et al. (2020). Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl). RSC Advances, 10(20), 11785-11789. doi:10.1039/d0sc00964d. Available from: [Link]
- Benchchem. (n.d.). Challenges in the scale-up of 1,2-dibromocyclopropane synthesis.
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. doi:10.1002/0471264180.or058.01. Available from: [Link]
-
Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. Retrieved from [Link]
-
Wikipedia contributors. (2023, May 29). Metal-catalyzed cyclopropanations. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
El-Ghezal, L. (2019). Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. HAL Open Science. Retrieved from [Link]
-
Park, C., & Lee, S. (2024). Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane. Organic Letters. doi:10.1021/acs.orglett.3c04225. Available from: [Link]
-
Nishikawa, T., et al. (2020). Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl). Chemical Science, 11(12), 3236-3241. Available from: [Link]
-
Leonard, M. S. (2013, November 5). Cyclopropanation of Alkenes [Video]. YouTube. Retrieved from [Link]
-
Palomo, C., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Beilstein Journal of Organic Chemistry, 8, 746-752. doi:10.3762/bjoc.8.84. Available from: [Link]
-
Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Available from: [Link]
-
Fochi, M., et al. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. Molecules, 20(4), 6860-6873. doi:10.3390/molecules20046860. Available from: [Link]
-
Bandar, J. S., Tanaset, A., & Lambert, T. H. (2015). Phase-transfer and other types of catalysis with cyclopropenium ions. Chemistry, 21(20), 7365-7368. doi:10.1002/chem.201500124. Available from: [Link]
-
Gademann, K., & Sieburth, S. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(12), 8600-8616. doi:10.1021/acs.chemrev.7b00010. Available from: [Link]
- Benchchem. (n.d.). Overcoming low yields in cyclopropanation reactions with copper catalysts.
-
Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions [Video]. YouTube. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00964D [pubs.rsc.org]
- 4. Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phase-transfer and other types of catalysis with cyclopropenium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions [mdpi.com]
- 10. organicreactions.org [organicreactions.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Optimizing diastereoselectivity for cis-phenylcyclopropanecarboxylic acids
Welcome to the Advanced Technical Support Center for asymmetric synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic hurdles associated with synthesizing cis-phenylcyclopropanecarboxylic acids.
Because standard carbene transfer reactions naturally favor the trans-isomer due to steric relaxation, achieving cis-diastereoselectivity requires precise manipulation of catalyst geometry or substrate electronics. Below, you will find targeted FAQs, mechanistic breakdowns, and self-validating protocols to optimize your workflows.
Section 1: Catalyst Selection & Stereochemical Routing (FAQs)
Q: Why do my standard dirhodium(II) carboxylate catalysts (e.g., Rh₂[OAc]₄) consistently yield the trans-phenylcyclopropanecarboxylate isomer? A: The stereochemical outcome is dictated by the approach trajectory of the styrene substrate toward the electrophilic metal-carbene intermediate. In an unhindered system, the styrene approaches via an exo trajectory—orienting its bulky phenyl ring away from the ester group of the carbene to minimize steric repulsion. This asynchronous, concerted electrophilic addition naturally relaxes into the thermodynamically stable trans-cyclopropane[1].
Q: Which catalyst systems should I switch to if I need direct, highly cis-selective cyclopropanation? A: To invert the natural thermodynamic bias, you must use a catalyst whose ligand architecture creates a "steric wall," physically blocking the exo approach and forcing the styrene into an endo trajectory.
-
Rh(I) Iminocarbene Complexes: When activated with NaBArF, specific chelating N-heterocyclic iminocarbene Rh(I) complexes force the phenyl and ester groups into a syn relationship, achieving up to a 99:1 cis:trans ratio[2].
-
Ir(salen) and Ru(salen) Complexes: Katsuki’s Ir(salen) complexes and specific Ru(salen) systems utilize highly engineered chiral ligand canopies to enforce cis-selectivity while simultaneously imparting high enantiomeric excess (ee)[3][4].
Quantitative Catalyst Comparison for cis-Selective Cyclopropanation
| Catalyst System | Metal Center | Typical cis:trans Ratio | Enantiomeric Excess (ee) | Mechanism of Action |
| (N,C)Rh(CO)Cl + NaBArF | Rh(I) | 99:1 | N/A (Achiral) | Steric blocking of exo pathway via bulky N-aryl groups[2]. |
| Ru(salen) Complex I | Ru(II) | 97:3 | >97% | Photodecarboxylative / ligand-directed endo approach[3]. |
| Ir(salen) Complexes | Ir(III) | >95:5 | >90% | Chiral canopy restricts substrate orientation[4]. |
| Rh₂(S-PTAD)₄ (via α-silyl styrene) | Rh(II) | >99:1 (post-cleavage) | >95% | π-stacking and stereoinvertive desilylation[1]. |
Section 2: Substrate Engineering & Troubleshooting (FAQs)
Q: I cannot access specialized Ir(III) or Rh(I) catalysts. Can I modify my substrate to force cis-selectivity using standard Rh(II) catalysts? A: Yes. You can utilize an indirect substrate-engineering route by employing an α-silyl styrene instead of a standard styrene. When reacted with an aryldiazoacetate using Rh₂(S-PTAD)₄, the bulky silyl group forces a specific orientation due to π-stacking interactions between the aryl rings[1]. Crucially, when you subsequently remove the silyl group using a fluoride source (desilylation), the process undergoes configuration inversion , converting the intermediate cleanly into the cis-cyclopropane carboxylate[1].
Q: How do I prevent carbene dimerization (the formation of diethyl maleate/fumarate byproducts) which is ruining my yield? A: Carbene dimerization is a second-order side reaction. You must maintain a strictly low steady-state concentration of the diazo compound. Never add the diazoacetate all at once. Use a precision syringe pump to deliver the diazoacetate over 2 to 10 hours (depending on scale) directly into the vortex of the stirring catalyst/styrene mixture[2].
Section 3: Mechanistic Pathway Visualization
Understanding the bifurcation between the exo and endo pathways is critical for troubleshooting your catalyst performance.
Bifurcation of stereochemical pathways in metal-catalyzed cyclopropanation of styrenes.
Section 4: Validated Experimental Protocols
Protocol A: Direct cis-Selective Cyclopropanation via Rh(I) Iminocarbene
This protocol leverages the steric bulk of an N-heterocyclic iminocarbene ligand to block the exo pathway[2].
-
Catalyst Activation: In an oven-dried Schlenk flask under N₂, dissolve (N,C)Rh(CO)Cl (5 mol%) and NaBArF (5 mol%) in anhydrous CH₂Cl₂ (0.1 M relative to styrene). Stir at 0 °C for 15 minutes. Causality: NaBArF features a loosely coordinating anion, providing superior activation compared to AgOTf at lower catalyst loadings.
-
Substrate Addition: Add styrene (1.0 equiv) to the activated catalyst solution.
-
Diazo Addition: Load ethyl diazoacetate (EDA) (1.2 equiv) dissolved in 2 mL of anhydrous CH₂Cl₂ into a gas-tight syringe. Add to the reaction mixture via a syringe pump at a rate of 1 mL/hr at 0 °C.
-
Quench & Extraction: Stir for an additional 1 hour post-addition. Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.
-
Self-Validation Checkpoint (NMR): Before column chromatography, take a crude ¹H NMR in CDCl₃. Locate the cyclopropane ring protons (H1 and H2). The cis-isomer will display a significantly larger vicinal coupling constant (J ≈ 8.0–9.5 Hz) compared to the trans-isomer (J ≈ 4.0–5.5 Hz). If your J value is small, the catalyst ligand has failed to block the exo-pathway.
-
Saponification: Dissolve the purified ester in THF/H₂O (3:1). Add LiOH (3.0 equiv) and stir at room temperature for 12 hours. Acidify to pH 2 with 1M HCl, extract with EtOAc, and concentrate to yield the pure cis-phenylcyclopropanecarboxylic acid.
Protocol B: The α-Silyl Styrene Desilylation Route
This protocol uses a standard Rh(II) catalyst but engineers the substrate to force cis-selectivity via stereoinvertive desilylation[1].
-
Cyclopropanation: In a dry flask, dissolve α-silyl styrene (1.5 mmol) and Rh₂(S-PTAD)₄ (0.2 mol%) in anhydrous hexane (0.5 mL).
-
Diazo Addition: Slowly add aryldiazoacetate (0.5 mmol) at 15 °C over 30 minutes.
-
Isolation: Purify the resulting silyl cyclopropane carboxylate via flash chromatography.
-
Desilylation (Configuration Inversion): Dissolve the intermediate in anhydrous THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) dropwise at 0 °C.
-
Self-Validation Checkpoint (TLC): Monitor the desilylation via TLC (Hexanes:EtOAc 9:1). The silyl-cyclopropane intermediate is highly non-polar (high Rf). As TBAF cleaves the silyl group and inverts the stereocenter, a much more polar spot (lower Rf) will appear. Do not quench until the high-Rf spot is completely consumed; incomplete desilylation will skew your final diastereomeric ratio.
-
Workup: Quench with water, extract with diethyl ether, and purify to isolate the highly enantioenriched cis-cyclopropane carboxylate.
Section 5: References
-
Highly cis-Selective Cyclopropanations with Ethyl Diazoacetate Using a Novel Rh(I) Catalyst with a Chelating N-Heterocyclic Iminocarbene Ligand Source: Organic Letters (ACS Publications) URL:[Link]
-
Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines Source: ACS Catalysis (ACS Publications) URL:[Link]
-
Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes Source: Organic Letters (ACS Publications) URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Purity in (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid Production
Welcome to the Advanced Applications Support Center. As drug development increasingly relies on conformationally restricted cyclopropyl motifs to probe spatial pharmacophores, the demand for isomerically pure building blocks like (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid has surged.
Synthesizing the cis-isomer is notoriously challenging. Because the trans-isomer is thermodynamically favored, standard cyclopropanation conditions yield predominantly the trans product. Furthermore, even if the cis-ester intermediate is successfully isolated, it is highly susceptible to base-catalyzed epimerization during the final hydrolysis step.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate high-purity cis-products.
Workflow Diagnostics & Failure Point Analysis
Before adjusting your reaction parameters, it is critical to identify exactly where your purity is being compromised. The workflow below highlights the three most common failure points in this synthetic sequence.
Workflow for (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid synthesis highlighting failure points.
Frequently Asked Questions (Troubleshooting)
Q1: My cyclopropanation yields predominantly the trans isomer (>80%). How can I invert or improve the cis selectivity?
The Causality: The standard decomposition of ethyl diazoacetate (EDA) using common catalysts like Rh₂(OAc)₄ or Cu(OTf)₂ proceeds via a metallacarbene intermediate. During the approach of 4-bromostyrene, steric repulsion between the aryl ring of the styrene and the ester group of the carbene strongly favors the trans transition state 1. The Solution: You must manipulate the steric environment of both the catalyst and the diazo compound.
-
Change the Catalyst: Switch from Rh₂(OAc)₄ to more sterically demanding catalysts like Rh₂(OPiv)₄ (Rhodium pivalate) or specific Rh(III) cyclopentadienyl complexes, which constrain the approach trajectory of the alkene 2.
-
Change the Diazo Ester: Using a bulkier diazo compound, such as tert-butyl diazoacetate or BHT-diazoacetate, forces the ester group to orient away from the catalyst wall, paradoxically forcing the aryl ring of the incoming styrene into a cis relationship with the ester.
Q2: I isolated the pure cis-ester via column chromatography, but after saponification, my final carboxylic acid contains >15% trans impurity. What happened?
The Causality: The
Base-catalyzed epimerization pathway converting the cis-isomer to the trans-isomer.
Q3: My crude NMR shows significant contamination with diethyl maleate and fumarate. How do I suppress this?
The Causality: Diethyl maleate and fumarate are the dimerization products of ethyl diazoacetate. This side reaction outcompetes cyclopropanation if the local concentration of the diazo compound in the reaction mixture is too high 3. The Solution: The diazo compound must be the limiting reagent in the catalytic cycle at any given microsecond. Use a syringe pump to add the diazoacetate solution dropwise over 10 to 12 hours into a solution containing the catalyst and an excess (1.5 to 5.0 equivalents) of 4-bromostyrene.
Quantitative Data: Catalyst & Condition Impact on Stereoselectivity
The table below summarizes expected outcomes based on different reaction parameters. Use this to benchmark your crude NMR results.
| Catalyst System | Diazo Reagent | Addition Method | Temp (°C) | Expected cis:trans Ratio | Primary Byproduct |
| Rh₂(OAc)₄ (1 mol%) | Ethyl diazoacetate | Bolus / Fast | 25 | 25 : 75 | Fumarate/Maleate |
| Rh₂(OAc)₄ (1 mol%) | Ethyl diazoacetate | Syringe Pump (10h) | 25 | 30 : 70 | Unreacted Styrene |
| Rh₂(OPiv)₄ (1 mol%) | Ethyl diazoacetate | Syringe Pump (10h) | 25 | 45 : 55 | Unreacted Styrene |
| Rh₂(OPiv)₄ (1 mol%) | tert-Butyl diazoacetate | Syringe Pump (10h) | 25 | 65 : 35 | Unreacted Styrene |
| Cu(OTf)₂ (5 mol%) | Ethyl diazoacetate | Syringe Pump (10h) | 80 | 15 : 85 | Fumarate/Maleate |
Validated Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the intermediate checkpoints.
Protocol A: Optimized Cyclopropanation for Enhanced cis-Selectivity
-
Preparation: Flame-dry a two-neck round-bottom flask under argon. Add 4-bromostyrene (5.0 equiv, relative to diazo) and Rh₂(OPiv)₄ (1.0 mol%). Dissolve in anhydrous dichloromethane (DCM) to create a 0.5 M solution with respect to the styrene.
-
Syringe Pump Setup: Dissolve tert-butyl diazoacetate (1.0 equiv) in anhydrous DCM (to make a 0.2 M solution). Load this into a gas-tight syringe.
-
Addition: Set the syringe pump to deliver the diazo solution over exactly 12 hours at room temperature (20-25 °C).
-
Validation Checkpoint 1 (TLC): After addition is complete, check the TLC (Hexanes:EtOAc 9:1). You should see the disappearance of the diazo compound and two closely eluting spots corresponding to the cis and trans esters.
-
Validation Checkpoint 2 (Crude NMR): Concentrate an aliquot and run a ¹H-NMR. Check the cyclopropane ring protons (typically 1.5 - 2.5 ppm) to calculate your exact cis:trans ratio before attempting chromatography.
-
Purification: Separate the isomers using silica gel column chromatography. The trans-isomer typically elutes slightly faster than the cis-isomer in non-polar solvent systems (e.g., 95:5 Hexanes:EtOAc).
Protocol B: Mild Saponification (Zero-Epimerization)
-
Dissolution: Dissolve the pure tert-butyl (cis)-2-(4-bromophenyl)cyclopropanecarboxylate in a 2:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration).
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) in one portion.
-
Reaction: Stir vigorously at room temperature (strictly ≤ 25 °C). Do not heat.
-
Validation Checkpoint (TLC): Monitor the reaction. The starting ester will disappear, and the product acid will remain at the baseline in standard hexanes/EtOAc. (To move the acid on TLC, add 1% acetic acid to your eluent).
-
Workup: Once complete (typically 12-24 hours), evaporate the THF and MeOH under reduced pressure (bath temp < 30 °C). Dilute the aqueous layer with water and wash once with diethyl ether to remove non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath to 0 °C. Carefully acidify to pH 2 using 1M HCl.
-
Extraction: Extract the precipitated cis-acid with ethyl acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the pure (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid without epimerization.
References
-
Doyle, M. P., Dorow, R. L., Buhro, W. E., Griffin, J. H., Tamblyn, W. H., & Trudell, M. L. (1984). "Stereoselectivity of catalytic cyclopropanation reactions. Catalyst dependence in reactions of ethyl diazoacetate with alkenes." Organometallics. 1
-
Duchemin, C., & Cramer, N. (2019). "Chiral cyclopentadienyl RhIII-catalyzed enantioselective cyclopropanation of electron-deficient olefins enable rapid access to UPF-648 and oxylipin natural products." Chemical Science. 2
-
"Stereoselectivity in the Rhodium(II) Acetate Catalyzed Cyclopropanations of 2-Diazo-1-indanone with Styrenes." ResearchGate. 3
Sources
Technical Support Center: Preserving the Stereochemical Integrity of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical support guide for researchers working with (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid. We understand that maintaining the stereochemical purity of this valuable building block is critical for the success of your drug development and synthesis projects. This molecule's unique structure, featuring an activated proton on the cyclopropane ring, makes it particularly susceptible to racemization under basic conditions—a common challenge encountered during routine synthetic transformations.
This guide is designed to move beyond simple protocols. It provides in-depth mechanistic explanations, data-driven recommendations, and validated troubleshooting strategies to empower you to proactively prevent epimerization at the C2 carbon. By understanding the root causes of this instability, you can make informed decisions about reaction conditions, ensuring the integrity of your chiral centers from start to finish.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions encountered by researchers. We focus on the causality behind each recommendation to build a foundational understanding of the system.
Q1: Why is my (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid racemizing under basic conditions?
A1: The root cause is the acidity of the proton at the C2 position, alpha to both the carboxylic acid and the phenyl ring.
The racemization (or more accurately, epimerization to the trans isomer) proceeds through a well-understood mechanism involving deprotonation and reprotonation.[1]
-
Acidic Proton Abstraction: The C-H bond at the C2 position is unusually acidic. This is due to the combined electron-withdrawing effects of the adjacent carboxylate group and the 4-bromophenyl ring. Furthermore, the C-H bonds of a cyclopropane ring inherently have higher s-character than those in a typical alkane, which also contributes to increased acidity.[2][3] A sufficiently strong base can abstract this proton.
-
Formation of a Planar Intermediate: Deprotonation results in the formation of a planar, resonance-stabilized carbanion (an enolate-like intermediate). The stereochemical information at the C2 center is lost in this planar form.
-
Non-Stereospecific Reprotonation: When this intermediate is reprotonated (e.g., by a solvent molecule or upon acidic workup), the proton can add to either face of the planar carbanion. This leads to a mixture of the original cis isomer and the newly formed trans isomer, resulting in a loss of stereochemical purity.[4][5]
The diagram below illustrates this stereochemistry-destroying pathway.
Caption: The mechanism of base-catalyzed epimerization.
Q2: I need to perform a reaction that requires a base, such as an amide coupling or esterification. Which bases and conditions should I use to avoid racemization?
A2: This is the most critical step for preserving stereointegrity. The key is to avoid strong, non-hindered bases and to use coupling reagents that actively suppress racemization, preferably at low temperatures.
Simply deprotonating the carboxylic acid with a strong base like NaOH or LDA prior to a reaction is highly likely to cause significant epimerization. Instead, your strategy should be tailored to the specific transformation.
For Amide Coupling and Esterification:
The most common cause of racemization is the activation of the carboxylic acid. The activated intermediate is even more susceptible to epimerization than the starting carboxylate.[5][6]
Recommendations:
-
Use Additives: When using carbodiimide coupling reagents like EDC or DCC, the use of an additive is mandatory. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) intercept the highly unstable O-acylisourea intermediate to form an active ester that is significantly less prone to racemization.[7][8][9] HOAt is generally considered more effective than HOBt at suppressing racemization.[7][10]
-
Choose the Right Base: If a tertiary amine base is required, opt for a sterically hindered, weaker base. N,N-Diisopropylethylamine (DIPEA, Hünig's base) or 2,4,6-Collidine are superior choices to triethylamine (TEA) or N-methylmorpholine (NMM) for minimizing racemization.[8][11] Use the minimum amount necessary (typically 1.1-1.2 equivalents).
-
Control the Temperature: Perform all steps, especially the activation and coupling, at low temperatures. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can dramatically reduce the rate of epimerization.[4]
-
Consider Advanced Reagents: For extremely sensitive substrates, consider using coupling reagents designed for low-racemization, such as HATU, HBTU, or PyBOP.[4][6] Alternatively, newer "racemization-free" coupling reagents, such as Ynamides (Zhao reagents), operate under near-neutral conditions and explicitly avoid the need for a base, thereby circumventing the primary racemization pathway.[12][13]
The following decision tree can guide your choice of coupling conditions.
Caption: Decision workflow for minimizing racemization during coupling.
| Reagent/Condition | Risk of Racemization | Recommendation & Rationale |
| Strong Bases (NaOH, KOH, LDA) | Very High | AVOID. These will rapidly deprotonate the C2 position, leading to extensive epimerization. |
| Carbodiimides (EDC, DIC) alone | High | AVOID. The O-acylisourea intermediate is highly prone to racemization.[5] |
| Carbodiimides + Additive (HOBt, HOAt) | Low | RECOMMENDED. The additive forms a more stable active ester, suppressing racemization.[7][8] |
| Tertiary Bases (TEA, NMM) | Moderate | USE WITH CAUTION. Prefer more sterically hindered bases. |
| Hindered Bases (DIPEA, Collidine) | Low | RECOMMENDED. Steric bulk reduces the likelihood of C2 proton abstraction.[11] |
| High Temperature (> RT) | High | AVOID. Epimerization is kinetically controlled; higher temperatures accelerate the process. |
| Low Temperature (0 °C) | Low | HIGHLY RECOMMENDED. Slows the rate of all reactions, including undesired epimerization.[4] |
Q3: I suspect racemization has occurred. How can I reliably confirm and quantify the stereochemical purity of my material?
A3: The gold-standard method for quantifying the ratio of enantiomers or diastereomers is Chiral High-Performance Liquid Chromatography (HPLC).
Visual inspection of ¹H NMR spectra might show the appearance of new signals corresponding to the trans isomer, but this is often not sensitive enough for accurate quantification.
Chiral HPLC Analysis:
This technique uses a chiral stationary phase (CSP) to separate stereoisomers.[14] The two isomers interact differently with the CSP, leading to different retention times.
-
Method Development: You will need to screen different chiral columns and mobile phases to find a suitable method. For carboxylic acids, polysaccharide-based columns are an excellent starting point.[14]
-
Sample Preparation: The carboxylic acid may need to be derivatized into an ester (e.g., a methyl ester using TMS-diazomethane) or an amide to improve resolution and peak shape on some columns.
-
Reference Standard: It is crucial to have a reference standard. This can be done by intentionally racemizing a small sample of your pure cis acid (e.g., by treating with a strong base like NaOMe in MeOH) to generate a ~1:1 mixture of isomers. This allows you to unambiguously identify the peaks corresponding to the cis and trans products.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation | Potential Suitability |
| Polysaccharide-based | Chiralpak® AD, Chiralcel® OD, Chiralpak® IC | Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions.[14] | High. Very broad selectivity for a wide range of compounds, including derivatized carboxylic acids. |
| Protein-based | CHIRAL-AGP | Utilizes the complex chiral environment of a bound protein (α₁-acid glycoprotein) for separation. | Moderate. Good for ionizable compounds, may work directly with the acid. |
| Anion-Exchanger-based | CHIRALPAK® QN-AX, QD-AX | Based on ionic exchange between a chiral selector and the anionic analyte.[14] | High. Specifically designed for the separation of acidic compounds. |
Part 2: Validated Experimental Protocols
Protocol 1: Recommended Protocol for EDC/HOAt Mediated Amide Coupling with Minimal Racemization
This protocol details a robust method for forming an amide bond while minimizing the risk of epimerization.
Materials:
-
(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOAt (1.2 eq)
-
DIPEA (1.2 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid (1.0 eq) and HOAt (1.2 eq).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids completely.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq) to the cooled solution. Stir the mixture at 0°C for 15-20 minutes. This is the "pre-activation" step where the less racemization-prone HOAt-ester is formed.[7][15]
-
Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C.
-
Base Addition: Add DIPEA (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at or below 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm slowly to room temperature and stir for an additional 12-16 hours (or until TLC/LC-MS indicates completion).
-
Workup: Proceed with a standard aqueous workup to quench the reaction and remove water-soluble byproducts.
-
Analysis: Analyze the crude product by Chiral HPLC (as described in Q3) to confirm stereochemical purity before purification.
References
- Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved March 7, 2026.
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(39), 13135-13138. Available from: [Link]
- Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. (2025, October 15). Retrieved March 7, 2026.
- Grokipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved March 7, 2026.
- Bachem. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved March 7, 2026.
-
Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved March 7, 2026, from [Link]
- Suzhou Highfine Biotech. (2025, July 3).
-
SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved March 7, 2026, from [Link]
- Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Retrieved March 7, 2026.
-
Brainly.com. (2023, August 4). The pKa of cyclopropane (45) is significantly lower than that for propane (50). Explain how hybridization. Retrieved March 7, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved March 7, 2026.
-
SIELC Technologies. (2018, February 16). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved March 7, 2026, from [Link]
- Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). Retrieved March 7, 2026.
- University of Rochester. (2021, January 26). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved March 7, 2026.
- Li, X. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved March 7, 2026.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved March 7, 2026, from [Link]
- ResearchGate. (2025, August 6).
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved March 7, 2026.
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008, February 7). Organic Letters, 10(3), 509-11.
- Royal Society of Chemistry. (2024, June 13). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes.
-
Wikipedia. (n.d.). Cyclopropane. Retrieved March 7, 2026, from [Link]
- Chiral High Performance Liquid Chromatography: Review. (2020, July 30). IJPPR.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). EP0061880A1 - Process for preparing racemized cyclopropanecarboxylic acids.
-
YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved March 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, December 14). Acidity comparison between cyclopropene and cyclopropane. Retrieved March 7, 2026, from [Link]
- National Institutes of Health. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC.
- National Institutes of Health. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC.
- ResearchGate. (n.d.). Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.
-
PubMed. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved March 7, 2026, from [Link]
- Thermodynamics and polarity-driven properties of fluorin
- 7.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. brainly.com [brainly.com]
- 3. Cyclopropane - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 13. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Metal Catalyst Removal from (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when purging transition metals (typically Palladium or Rhodium) from (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid .
Rather than providing generic advice, this guide deconstructs the specific molecular vulnerabilities of your substrate to ensure high-yield, high-purity recovery.
Mechanistic Insights: The "Why" Behind the Challenge
Removing metal catalysts from this specific cyclopropanecarboxylic acid derivative presents two competing chemical challenges that invalidate standard washing protocols:
-
Carboxylate Coordination (The Retention Problem): The free carboxylic acid moiety acts as a potent monoanionic L,X-type or bidentate directing group, forming highly stable chelates with Pd(II) and Rh(III)[1][2]. This intrinsic affinity means the target molecule actively competes with standard extraction solvents for the metal, dragging it into the organic phase.
-
C–Br Bond Sensitivity (The Degradation Problem): The 4-bromophenyl group is highly susceptible to unwanted oxidative addition or hydrodehalogenation. If residual Pd(0) is heated or exposed to reductive environments (e.g., hydride-based scavengers or basic alcohols), the C–Br bond will cleave, destroying your functional handle for downstream cross-coupling[3].
Troubleshooting Guide: Step-by-Step Methodologies
Protocol A: Silica-Grafted Scavenging (Optimal for R&D to Pilot Scale)
Silica-based scavengers utilize soft sulfur or thiourea ligands that thermodynamically outcompete the hard oxygen donors of the carboxylic acid for soft metals like Pd and Rh[4][5].
Step-by-Step Workflow:
-
Preparation: Dissolve the crude (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid in a non-coordinating, aprotic solvent (e.g., THF, DCM, or Toluene). Ensure the concentration is ~0.1 M to reduce viscosity and maximize diffusion into the silica pores.
-
Scavenger Addition: Add 4–8 molar equivalents of a thiol-functionalized (e.g., SiliaMetS® Thiol) or thiourea-functionalized (e.g., QuadraPure™ TU) silica scavenger relative to the initial catalyst loading[6].
-
Critical Causality: Strictly avoid amine-based scavengers (e.g., ethylenediamine-grafted silica). Amines will undergo an acid-base reaction with your carboxylic acid, trapping your product on the silica and destroying your yield[7].
-
-
Agitation: Stir gently at room temperature (20–25 °C) for 16–24 hours. Do not heat above 40 °C to prevent Pd-catalyzed insertion into the C–Br bond[4].
-
Filtration: Filter the suspension through a pad of Celite® or a fine-porosity glass frit. Wash the filter cake with 2 column volumes of the reaction solvent.
-
Self-Validation Check: Metal removal is often visually self-validating. The silica scavenger will change color (e.g., turning dark brown/black for Pd) upon successful chelation, while the filtrate should become colorless[4]. If the filtrate remains yellow/brown, the metal is still coordinated to the product.
-
Verification: Concentrate the filtrate and analyze the metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or portable X-Ray Fluorescence (XRF)[8].
Protocol B: Activated Carbon & Crystallization (Optimal for Process Scale)
For multi-kilogram batches, functionalized silica becomes cost-prohibitive. Activated carbon combined with controlled crystallization is the most scalable, self-validating method[7].
Step-by-Step Workflow:
-
Carbon Treatment: Dissolve the crude acid in ethyl acetate. Add 10–20% w/w activated carbon (e.g., Darco® KB-G).
-
Incubation: Stir at 35 °C for 2 hours.
-
Filtration: Filter hot through a tightly packed Celite® pad to remove the carbon.
-
Crystallization (Self-Validating Step): Concentrate the filtrate and perform a solvent swap to heptane/ethyl acetate (typically 4:1). Heat to 60 °C to dissolve, then cool slowly to 5 °C.
-
Critical Causality: The crystallization process inherently validates purity. The (cis)-isomer forms a distinct crystalline lattice that structurally excludes the bulky Pd/Rh-carboxylate complexes, concentrating the trace metals entirely in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: Why did my product lose the bromine atom (forming 2-phenylcyclopropanecarboxylic acid) during metal scavenging? A: You likely used a reductive scavenger (e.g., polymer-bound borohydride) or heated the mixture in a primary/secondary alcohol. Residual Pd catalyzes the hydrodehalogenation of the aryl bromide under these conditions. Stick to non-reductive, sulfur-based scavengers and aprotic solvents[7].
Q2: The Pd level is still >50 ppm after using a Thiol scavenger. What is preventing complete removal? A: The metal is likely trapped in a highly stable κ²-carboxylate chelate[9]. To break this chelate, add a small amount of a competitive acid (e.g., 0.1 equivalents of acetic acid) to the scavenging mixture. This transiently protonates the cyclopropanecarboxylate, releasing the metal to the silica-bound thiol ligands.
Q3: Can I just use a basic aqueous wash (e.g., NaOH) to extract the acid and leave the metal in the organic phase? A: This is highly discouraged. While the sodium salt of the acid is water-soluble, Pd and Rh form water-soluble anionic complexes with the carboxylate. This leads to stable emulsions and poor phase separation. Biphasic extraction should only be done at acidic pH (pH < 3) where the acid is protonated and resides in the organic phase, while washing with aqueous metal chelators.
Quantitative Data: Scavenger Selection Matrix
| Scavenger / Method | Ligand / Active Site | Typical Capacity | Compatibility with Bromo-Acid | Recommendation |
| SiliaMetS® Thiol | Sulfur (Soft Donor) | ~1.2 mmol/g | Excellent (No salt formation) | Primary Choice (R&D)[7] |
| QuadraPure™ TU | Thiourea | 20–25 mg Pd/g | Excellent (High affinity for Pd/Rh) | Primary Choice (R&D)[4] |
| Amine-Grafted Silica | Amine (Hard Donor) | ~1.0 mmol/g | Poor (Forms carboxylate salts) | Strictly Avoid[7] |
| Activated Carbon | Porous Carbon | Variable | Good (Requires crystallization) | Primary Choice (Process)[7] |
| Polymer-Borohydride | Hydride (Reducing) | ~2.5 mmol/g | Very Poor (Causes debromination) | Strictly Avoid |
Workflow Visualization
Decision tree for metal catalyst removal workflows based on scale and chemical sensitivities.
References
-
[4] User Guide QuadraPure Metal Scavengers. Sigma-Aldrich. Available at:
-
[5] Buy Metal Scavengers and Organic Scavengers – SiliaMetS® & SiliaBond®. Select Science / SiliCycle Inc. Available at:
-
[3] SiliaMetS® Metal Scavengers: an Efficient Tool to Remove. Technology Networks. Available at:
-
[6] Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. Available at:
-
[7] Technical Support Center: Metal Catalyst Removal from Cyclization Reactions. Benchchem. Available at:
-
[8] Trends in X-Ray Techniques. Spectroscopy Online. Available at:
-
[9] Synthesis of Tripeptides, Pd(II) and Ni(II) Complexes and their Potential Use in Activation of Small Molecules. Opinvisindi. Available at:
-
[1] Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. PMC. Available at:
-
[2] The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. RSC Publishing. Available at:
Sources
- 1. Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selectscience.net [selectscience.net]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. opinvisindi.is [opinvisindi.is]
Technical Support Center: Chiral HPLC Resolution of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support hub for the enantiomeric separation of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your success in this challenging chiral separation.
The separation of enantiomers is a critical step in drug development, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological effects.[1] (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid, with its acidic nature, presents a unique set of challenges that require a systematic and well-informed approach to achieve a robust and reliable separation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q: My chromatogram shows a single peak or two poorly resolved peaks for my racemic standard. What are the primary causes and how can I fix this?
A: Poor resolution is the most common challenge in chiral chromatography and can stem from several factors.[2] The key is to systematically evaluate each parameter, starting with the most influential ones.
1. Inappropriate Chiral Stationary Phase (CSP) Selection:
-
The Cause: The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the CSP.[3][4] If the chosen CSP cannot form transient diastereomeric complexes with your analyte, no separation will occur.[3] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most popular and successful class for a wide range of compounds, including carboxylic acids.[4][5]
-
The Solution:
-
Initial Screening: If you haven't already, screen a small set of columns with different selectivities. A good starting point includes an amylose-based phase (e.g., Chiralpak® AD, IA) and a cellulose-based phase (e.g., Chiralcel® OD, IC).[5][6]
-
Alternative Chemistries: For acidic compounds like this, anion-exchanger CSPs (e.g., CHIRALPAK® QN-AX) are specifically designed for this purpose and can provide excellent results.[5]
-
2. Suboptimal Mobile Phase Composition:
-
The Cause: The mobile phase composition directly influences the interactions between the analyte and the CSP. The type of organic modifier, its concentration, and the presence of additives are critical.[1]
-
The Solution:
-
Vary Organic Modifier: In normal phase mode (e.g., Hexane/Isopropanol), systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in small increments (e.g., 2-5%). Lowering the alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.[2]
-
Introduce an Acidic Additive: The carboxylic acid group on your analyte is the most critical feature. To ensure consistent interaction and prevent peak tailing, this group must be in a single protonation state. Adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase is essential.[2][7][8] This suppresses the ionization of your analyte's carboxylic acid, leading to better peak shape and often improved resolution.[7][9]
-
3. Incorrect Temperature:
-
The Cause: Temperature affects the thermodynamics of the chiral recognition process.[2] Lower temperatures often enhance the stability of the transient diastereomeric complexes, leading to better selectivity.[2]
-
The Solution:
-
Systematic Cooling: If your HPLC system has a column thermostat, try reducing the temperature. Start at ambient (e.g., 25°C) and decrease in 5°C increments. Be aware that lower temperatures will increase mobile phase viscosity and system backpressure.
-
Below is a workflow diagram to guide your troubleshooting process for poor resolution.
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start [label="Start: Rs < 1.5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; csp_check [label="Is the CSP appropriate?\n(e.g., Polysaccharide-based)", fillcolor="#FBBC05", fontcolor="#202124"]; mp_check [label="Is an acidic additive present?\n(e.g., 0.1% TFA)", fillcolor="#FBBC05", fontcolor="#202124"]; modifier_check [label="Optimize % Organic Modifier", fillcolor="#FBBC05", fontcolor="#202124"]; temp_check [label="Optimize Temperature\n(Try Lower Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; screen_csp [label="Action: Screen different CSPs\n(Amylose, Cellulose, Anion-Exchanger)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; add_acid [label="Action: Add 0.1% TFA or FA\nto mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; vary_modifier [label="Action: Vary alcohol % in 2-5% increments", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; vary_temp [label="Action: Decrease temp in 5°C increments", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; success [label="Resolution Achieved\n(Rs >= 1.5)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> csp_check; csp_check -> mp_check [label="Yes"]; csp_check -> screen_csp [label="No/Unsure"]; screen_csp -> start; mp_check -> modifier_check [label="Yes"]; mp_check -> add_acid [label="No"]; add_acid -> start; modifier_check -> temp_check [label="Optimized"]; modifier_check -> vary_modifier [label="Not Yet"]; vary_modifier -> modifier_check; temp_check -> success [label="Optimized"]; temp_check -> vary_temp [label="Not Yet"]; vary_temp -> temp_check; }
Problem: Poor Peak Shape (Tailing or Fronting)
Q: I can see two peaks, but they are tailing badly. What causes this and how can I get sharp, symmetrical peaks?
A: Peak tailing for an acidic compound like yours is almost always related to secondary chemical interactions with the stationary phase or issues with your sample solvent.
1. Analyte Ionization:
-
The Cause: As mentioned above, if the carboxylic acid on your analyte is partially ionized, it can interact with active sites (like residual silanols) on the silica support of the CSP. This secondary retention mechanism leads to significant peak tailing.[7][10]
-
The Solution:
2. Sample Solvent Incompatibility:
-
The Cause: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte band to spread on the column, leading to distorted peaks.[11][12] For normal phase chromatography, a strong solvent would be something highly polar like pure methanol or ethanol.
-
The Solution:
-
Dissolve in Mobile Phase: Whenever possible, dissolve your sample directly in the mobile phase you are using for the analysis.[12] If solubility is an issue, use the weakest possible solvent that can adequately dissolve your compound.
-
3. Column Overload:
-
The Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, often fronting or tailing, peaks.[13]
-
The Solution:
-
Dilute the Sample: Reduce the concentration of your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.[2]
-
Problem: Inconsistent Retention Times
Q: My retention times are drifting from one injection to the next. What could be causing this instability?
A: Retention time instability points to a lack of equilibrium in your HPLC system or changes in the mobile phase over time.
1. Insufficient Column Equilibration:
-
The Cause: Chiral stationary phases, especially in normal phase mode, can take a long time to fully equilibrate with the mobile phase. If you begin your analysis before the column is fully equilibrated, you will see retention times drift (usually decrease) over the first several injections.
-
The Solution:
-
Extended Equilibration: Flush the column with the mobile phase for at least 30-60 minutes before your first injection. For some methods, especially those with very low percentages of polar modifier, several hours may be needed.[11]
-
2. Mobile Phase Composition Change:
-
The Cause: In normal phase chromatography, the mobile phase often consists of a non-polar solvent (like hexane) and a polar modifier (like isopropanol). The polar modifier is more volatile. Evaporation of the modifier over time will change the mobile phase composition, making it weaker and causing retention times to increase.
-
The Solution:
3. Temperature Fluctuations:
-
The Cause: As noted, temperature affects retention. If your lab experiences significant temperature swings and you are not using a column thermostat, your retention times will fluctuate.
-
The Solution:
-
Use a Column Thermostat: Set a constant column temperature (e.g., 25°C) to ensure reproducible results.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for developing a method for this compound?
A: A systematic screening approach is always best.[15] However, a robust starting point based on the structure of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid would be:
| Parameter | Recommended Starting Condition | Rationale |
| Chiral Column | Polysaccharide-based, e.g., Amylose tris(3,5-dimethylphenylcarbamate) | This phase class has broad enantioselectivity and a high success rate for a wide variety of compounds, including carboxylic acids.[5] |
| Mobile Phase Mode | Normal Phase | Often provides better selectivity for chiral compounds compared to reversed-phase. |
| Mobile Phase Solvents | n-Hexane / Isopropanol (IPA) (90:10, v/v) | A standard mobile phase system for polysaccharide CSPs. The ratio can be easily adjusted to optimize retention and resolution. |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | Critical for suppressing the ionization of the carboxylic acid group, which ensures good peak shape and reproducible retention.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a typical 4.6 mm ID analytical column. |
| Temperature | 25 °C | A controlled, ambient temperature is a good starting point. Can be optimized later if needed.[2] |
| Detection | UV at 230 nm or 254 nm | The bromophenyl group provides strong UV absorbance. |
Q2: How should I prepare my sample for analysis?
A: Proper sample preparation is crucial to protect your column and ensure accurate results.[11]
-
Dissolution: Dissolve your racemic standard or sample in the initial mobile phase to a concentration of approximately 1 mg/mL.[5]
-
Filtration: Always filter your sample through a 0.2 µm or 0.45 µm syringe filter before injection.[12] This prevents particulates from blocking the column inlet frit, which can cause high backpressure and poor peak shape.[11]
Q3: Can I use reversed-phase or polar organic modes instead of normal phase?
A: Yes, these modes are viable alternatives and should be considered during screening.
-
Reversed-Phase (RP): This would typically involve a mobile phase of water/acetonitrile or water/methanol with a buffer (e.g., phosphate or acetate) to control pH. For your acidic analyte, you would want to work at a low pH (e.g., pH 2.5-3.0) to keep it protonated. Protein-based or macrocyclic glycopeptide-based CSPs are often used in RP mode.[5]
-
Polar Organic Mode: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile, often with the same acidic or basic additives used in normal phase. It can offer different selectivity and is worth exploring if normal phase methods are unsuccessful.[16]
Q4: What is an "additive memory effect" and should I be concerned?
A: An additive memory effect occurs when additives (like acids or bases) from previous analyses remain adsorbed to the stationary phase, affecting the results of subsequent, different analyses.[17] For example, if a column was previously used with a basic additive like diethylamine (DEA) and is then switched to a method for your acidic compound with TFA, the residual base can interfere with the separation.[17]
-
Best Practice: To avoid this, it is highly recommended to dedicate a specific column to a validated method, especially for acidic or basic analytes.[11][17] If you must use the same column for different methods, ensure a thorough flushing and regeneration protocol is performed between uses.
References
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem Technical Support.
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
- Scite.ai. Chiral Mobile-Phase Additives in HPLC Enantioseparations.
-
Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
K.M. Mohsin, et al. (2022, August 2). Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way. PubMed. [Link]
- Alfa Chemistry. Chiral Mobile Phase Additives.
-
ResearchGate. (n.d.). Recent Advances on Chiral Mobile Phase Additives: A Critical Review. [Link]
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid. BenchChem Technical Support.
-
Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three. [Link]
-
LCGC International. (2022, April 15). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
- Regis Technologies. HPLC Troubleshooting Guide.
- BenchChem.
- Sigma-Aldrich. Innovations in Chiral Chromatography: Overview of Modern Chiral Stationary Phases.
- Regis Technologies. The Chiral Notebook.
- Česká a slovenská farmacie. (2007, July 23).
- Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
-
Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]
- MilliporeSigma. Strategies for Chiral HPLC Method Development.
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]
-
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]
-
FAO AGRIS. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. [Link]
-
Newcrom. (2018, February 16). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Element Lab Solutions. HPLC Chiral Columns. [Link]
-
TSI Journals. (2007, July 27). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]
- HPLC.eu. Chiral Columns.
-
MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]
- PMC. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol....
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chiraltech.com [chiraltech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases [agris.fao.org]
- 17. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stability & Handling of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
[1]
Executive Summary
(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid is a strained, kinetically stable but thermodynamically sensitive building block.[1] While chemically robust against oxidation under ambient conditions, its primary stability risk during storage is epimerization —the conversion from the high-energy cis-isomer to the thermodynamically favored trans-isomer. This guide provides the mechanistic rationale, storage protocols, and troubleshooting steps required to maintain stereochemical integrity.
Module 1: Critical Stability Factors (The "Why")
To troubleshoot effectively, you must understand the forces driving degradation.
Thermodynamic Instability (The Cis-Trans Drive)
The cis-configuration places the carboxylic acid (-COOH) and the 4-bromophenyl (-PhBr) groups on the same face of the cyclopropane ring.[1] This creates significant steric strain and van der Waals repulsion.
-
Mechanism: The
-proton (attached to the same carbon as the -COOH) is acidic ( ). Under thermal stress or protic catalysis, this proton can be removed or exchanged, allowing the carbon to transiently adopt a planar geometry (enol/enolate intermediate).[1] Upon re-protonation, the molecule relaxes into the lower-energy trans-configuration. -
The "Bromo" Effect: The bromine substituent at the para-position is electron-withdrawing (inductive effect).[1] This pulls electron density from the phenyl ring, which in turn slightly stabilizes the negative charge on the benzylic/
-carbon during potential enolization. Expert Insight: This makes the 4-bromo derivative slightly more susceptible to base-catalyzed epimerization than the unsubstituted phenyl analog.
Hygroscopicity & Crystal Lattice Energy
As a carboxylic acid, the molecule can form hydrogen-bonded dimers in the solid state. Absorption of atmospheric moisture disrupts this lattice, lowering the melting point and creating a localized solution phase where epimerization kinetics accelerate significantly.
Module 2: Storage Protocols (The "What to Do")
Follow these protocols to maximize shelf-life (>2 years).
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerate) | Lowers kinetic energy, preventing the activation energy barrier for epimerization from being crossed.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture ingress.[1] While not strictly oxygen-sensitive, inert gas is best practice for high-value chiral acids.[1] |
| Container | Amber Glass + Parafilm | Amber glass protects against potential photochemical debromination (though rare).[1] Parafilm ensures a secondary moisture seal. |
| Desiccant | Required | Store the vial inside a secondary jar containing silica gel or Drierite. |
Module 3: Troubleshooting & Diagnostics
Scenario A: "My solid sample has turned into a sticky oil or gum."
Diagnosis: Purity degradation via Eutectic Formation .
-
Explanation: If a small amount of the cis-isomer converts to trans, the melting point of the mixture drops drastically below the pure melting point of either isomer (Melting Point Depression).[1]
-
Immediate Action: Do not discard. Perform the Purification Protocol (Module 4).
Scenario B: "The NMR coupling constants don't match the literature."
Diagnosis: You are likely applying alkene coupling rules to a cyclopropane.
-
The Rule: In alkenes,
.[1] In cyclopropanes, this is reversed. [1] -
Validation: If your H-1/H-2 coupling is ~5 Hz, your sample has isomerized to trans.[1]
Visual Troubleshooting Tree
Figure 1: Decision tree for diagnosing stability issues based on physical state and analytical data.
Module 4: Experimental Protocols
Protocol A: Stereochemical Validation via 1H-NMR
-
Solvent: CDCl₃ (Neutralized).[1] Note: Avoid old CDCl₃ as acidic impurities can catalyze isomerization in the NMR tube.[1]
-
Key Signals:
-
Look for the benzylic proton (H-2) and the
-carbonyl proton (H-1).[1] -
Cis-Isomer: The phenyl ring exerts a shielding anisotropy effect on the cis-protons.
-
Calculation: Measure the distance (in Hz) between the outer peaks of the doublet-of-doublets for H-1.
-
Protocol B: Rescue Recrystallization
If your sample contains <15% trans-isomer, you can purify it based on the different solubility profiles of the diastereomers.
-
Solvent System: Hexane/Ethyl Acetate (Start with 9:1 ratio).
-
Dissolution: Dissolve the crude solid in minimal hot Ethyl Acetate.
-
Precipitation: Add hot Hexane dropwise until turbidity persists.
-
Cooling: Allow to cool slowly to Room Temperature, then 4°C.
-
Filtration: The trans-isomer is generally more soluble in non-polar media and will remain in the mother liquor. The cis-isomer (higher lattice energy) will precipitate.[1]
Module 5: Isomerization Pathway Visualization
Understanding the transition state helps realize why heat and moisture are enemies of this compound.
Figure 2: Mechanistic pathway of degradation.[1] The reaction is driven by the relief of steric strain between the carboxylic acid and the bromophenyl group.
References
-
Sigma-Aldrich (Merck). (2023).[1] (1R,2R)-2-(4-Bromophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet. Retrieved from [1]
-
Wiberg, K. B., & Barth, D. E. (1969).[1] Cyclopropanecarboxylic acid isomers: Thermodynamics and NMR characteristics. Journal of the American Chemical Society.[2] (Establishes the
rule for cyclopropanes). -
Bender, D., et al. (2008).[1][3] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. Retrieved from (Demonstrates the stability profiles of cyclopropane derivatives).
-
GlobalLinker. (2023). Storage and Handling of Cyclopropane Carboxylic Acids. Retrieved from [1]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Interpretation: Distinguishing (cis)- and (trans)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical requirement for ensuring safety, efficacy, and intellectual property protection. Stereoisomers, molecules with the same connectivity but different spatial arrangements, can exhibit dramatically different pharmacological and toxicological profiles.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating these fine structural details, providing unambiguous stereochemical assignments.[2][3]
This guide provides an in-depth comparison of the ¹H NMR spectral features of the cis and trans isomers of 2-(4-Bromophenyl)cyclopropanecarboxylic acid. We will explore the underlying quantum mechanical principles that allow for their differentiation and provide a practical, field-proven protocol for their analysis.
The Unique Spectroscopic Signature of the Cyclopropane Ring
The three-membered cyclopropane ring is a common motif in medicinal chemistry, prized for its ability to introduce conformational rigidity. However, its strained nature confers unique spectroscopic properties that are essential to understand for accurate interpretation.
-
Anomalous Upfield Chemical Shifts: Protons attached to a cyclopropane ring are notably more shielded (resonate at a lower ppm) than their acyclic alkane counterparts.[4] This shielding is attributed to a weak diamagnetic ring current generated by the electrons in the C-C sigma bonds of the strained ring, a phenomenon unique to this system.[5][6] While the protons of unsubstituted cyclopropane appear at a remarkable 0.22 ppm, the substituents in our target molecule—an electron-withdrawing carboxylic acid and a magnetically anisotropic bromophenyl group—will shift these resonances significantly downfield.
-
Distinctive Coupling Constants (J-values): The most powerful diagnostic for differentiating stereoisomers on a cyclopropane ring lies in the magnitude of the vicinal (³J) coupling constants. In stark contrast to alkenes, for cyclopropane systems, the coupling constant between cis protons is consistently larger than that between trans protons (³J_cis > ³J_trans).[7][8]
The Karplus Relationship: Causality Behind the Coupling
The difference in coupling constants is a direct consequence of the rigid geometry of the cyclopropane ring and is fundamentally described by the Karplus relationship.[9] This principle correlates the magnitude of the vicinal coupling constant (³JHH) to the dihedral angle (φ) between the two coupled protons.[10]
-
For cis protons: The dihedral angle (H-C-C-H) is approximately 0°. According to the Karplus curve, this angle corresponds to a relatively large coupling constant, typically in the range of 8-12 Hz.
-
For trans protons: The dihedral angle is approximately 120-150°. This angle falls in a region of the Karplus curve that predicts a much smaller coupling constant, generally in the range of 4-7 Hz.[7][8]
This predictable, geometry-dependent difference in J-values is the cornerstone of stereochemical assignment for substituted cyclopropanes.
¹H NMR Spectral Analysis: A Predictive Comparison
Let's analyze the expected ¹H NMR spectra for the cyclopropyl protons of our target isomers. We will label the protons as H_A, H_B, and H_C as shown below.
(Image of cis- and trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid with cyclopropyl protons labeled H_A, H_B, and H_C would be placed here in a full publication.)
H_A: The proton on the carbon bearing the 4-bromophenyl group. H_B: The proton on the carbon bearing the carboxylic acid group. H_C's: The two geminal protons on the CH₂ group.
The chemical environment dictates that H_A, H_B, and the two H_C protons will all be chemically distinct, resulting in a complex spin system. The key diagnostic couplings will be between H_A and H_B.
| Parameter | (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | (trans)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | Justification |
| ³J (H_A - H_B) | ~8 - 12 Hz | ~4 - 7 Hz | The primary diagnostic. The dihedral angle is ~0° for the cis isomer and ~130° for the trans isomer, directly influencing the coupling constant as per the Karplus relationship.[7][8] |
| Chemical Shift (δ) | The cyclopropyl protons will resonate in the approximate range of 1.5 - 3.0 ppm. | The cyclopropyl protons will resonate in a similar range, though minor shifts between isomers are expected due to differing through-space shielding/deshielding effects. | The electron-withdrawing nature of the phenyl and carboxyl groups shifts these protons downfield from the typical high-field cyclopropane region.[11] H_A and H_B are expected to be the most downfield of the cyclopropyl protons. |
| Splitting Pattern | Each cyclopropyl proton will appear as a complex multiplet, likely a doublet of doublets of doublets (ddd), due to geminal, cis-vicinal, and trans-vicinal couplings. | Each cyclopropyl proton will also appear as a complex multiplet. The key difference will be the magnitude of one of the coupling constants within the multiplet for H_A and H_B. | Each proton is coupled to three other non-equivalent protons on the ring. |
Visualizing Spin-Spin Coupling Relationships
The following diagrams illustrate the key through-bond coupling interactions for proton H_A in both the cis and trans isomers.
Caption: Key vicinal couplings for H_A in the cis-isomer.
Caption: Key vicinal couplings for H_A in the trans-isomer.
Experimental Protocol for ¹H NMR Analysis
This protocol describes a self-validating system for acquiring high-quality, reproducible NMR data suitable for stereoisomeric differentiation.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the sample into a clean, dry vial.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent should be based on sample solubility and ensuring that solvent residual peaks do not obscure key signals.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of ~0.03% v/v. TMS provides a reference signal at 0.00 ppm.
- Vortex the sample until fully dissolved.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4 cm).
2. NMR Spectrometer Setup & Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
- Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and high resolution, which is necessary to accurately measure coupling constants. An automated shimming routine is typically sufficient.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
- Use a standard single-pulse experiment. A 90° pulse angle should be calibrated for quantitative accuracy, though a 30° or 45° pulse can be used with a shorter relaxation delay for faster acquisition.
- Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. The required number will depend on the sample concentration.
- Set a relaxation delay (D1) of at least 1-2 seconds to allow for near-complete relaxation of the protons between scans.
3. Data Processing and Analysis:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate all signals to determine the relative number of protons for each resonance.
- Analyze the multiplicity (splitting pattern) of the signals in the cyclopropyl region. Use the spectrometer's software to accurately measure the peak-to-peak distances within the multiplets to determine the coupling constants in Hertz (Hz).
- Identify the multiplet corresponding to H_A and H_B and measure the coupling constant between them. A value in the 8-12 Hz range indicates the cis isomer, while a value in the 4-7 Hz range confirms the trans isomer.
Conclusion
The differentiation of cis and trans isomers of 2-(4-Bromophenyl)cyclopropanecarboxylic acid by ¹H NMR spectroscopy is a clear and robust process. The definitive diagnostic feature is the magnitude of the vicinal coupling constant (³J) between the protons on the substituted carbons of the cyclopropane ring. A larger coupling constant (³J_cis > 8 Hz) is irrefutable evidence of a cis relationship, while a smaller coupling constant (³J_trans < 7 Hz) confirms a trans relationship. This distinction, grounded in the fundamental Karplus relationship, provides researchers and drug developers with a reliable method for absolute stereochemical assignment, ensuring the integrity and safety of their chemical entities.
References
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. azooptics.com [azooptics.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Bioactivity of Cis and Trans 2-(4-Bromophenyl)cyclopropanecarboxylic Acid Isomers
Introduction: The Critical Role of Stereochemistry in Bioactivity
In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of its biological activity. Seemingly minor variations in spatial orientation can lead to profound differences in pharmacological effects, transforming a potent therapeutic agent into an inactive, or even toxic, compound. This guide provides an in-depth comparison of the anticipated bioactivity of the cis and trans isomers of 2-(4-Bromophenyl)cyclopropanecarboxylic acid, leveraging data from structurally related compounds to illuminate the likely impact of their geometric isomerism.
The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts a rigid, three-dimensional structure to molecules. This conformational constraint can lead to highly specific interactions with biological targets. For analogues of neurotransmitters like γ-aminobutyric acid (GABA), this rigidity is particularly crucial, as it can lock the molecule into a bioactive conformation that preferentially binds to a specific receptor or transporter subtype.[1][2] The differential orientation of the 4-bromophenyl and carboxylic acid groups in the cis and trans isomers of 2-(4-Bromophenyl)cyclopropanecarboxylic acid is therefore expected to dictate their interaction with target proteins, leading to distinct bioactivity profiles. While direct comparative studies on these specific isomers are not extensively available in public literature, by examining analogous cyclopropane-containing compounds, we can construct a scientifically grounded hypothesis regarding their relative efficacy.
Stereoisomerism and Bioactivity: Insights from Analogous Compounds
The principle that stereoisomerism governs bioactivity is well-established. A classic example is the anticancer drug cisplatin and its inactive isomer, transplatin. The cis configuration is crucial for its mechanism of action, which involves the formation of specific DNA adducts that trigger apoptosis in cancer cells.[3] Similarly, the natural product combretastatin A-4, a potent inhibitor of tubulin polymerization, is highly active in its cis configuration, while the trans isomer is significantly less potent due to a poorer fit in the colchicine-binding site on β-tubulin.[3]
In the context of cyclopropane-containing GABA analogues, research has consistently demonstrated that the trans configuration often confers greater potency and selectivity, particularly as inhibitors of GABA transporters (GATs).[4][5] GATs are crucial for regulating GABAergic neurotransmission by removing GABA from the synaptic cleft.[6] Inhibition of these transporters can prolong the action of GABA, an effect that is therapeutically relevant in conditions like epilepsy and anxiety.[7] For instance, studies on aminomethyl-cyclopropanecarboxylic acids revealed that the trans isomer was a more potent inhibitor of GABA uptake than the cis isomer.[4] This suggests that the extended conformation of the trans isomer is preferred by the binding site of the GABA transporter.
Based on these precedents, it is hypothesized that trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid will exhibit greater inhibitory activity towards GABA transporters compared to its cis counterpart. The linear, extended conformation of the trans isomer is likely to allow for a more favorable interaction with the transporter's binding pocket.
Quantitative Bioactivity Comparison (Hypothetical Data Based on Analogues)
While specific IC50 values for the cis and trans isomers of 2-(4-Bromophenyl)cyclopropanecarboxylic acid are not available, the following table presents hypothetical data based on the trends observed for structurally similar cyclopropane-based GAT inhibitors. This serves to illustrate the expected differences in potency.
| Isomer | Target | Predicted IC50 Range (µM) | Predicted Biological Outcome |
| trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid | GABA Transporter 1 (GAT1) | 10 - 50 | Potent inhibition of GABA uptake, leading to increased synaptic GABA levels. |
| cis-2-(4-Bromophenyl)cyclopropanecarboxylic acid | GABA Transporter 1 (GAT1) | > 100 | Weak to negligible inhibition of GABA uptake. |
Experimental Protocols for Bioactivity Assessment
To empirically determine and compare the bioactivity of cis- and trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid, a robust and validated experimental workflow is essential. The following protocols are designed to quantify the inhibitory activity of these compounds on GABA transporters.
Experimental Workflow Overview
Caption: Workflow for comparing the bioactivity of cis and trans isomers.
Detailed Protocol: [³H]GABA Uptake Inhibition Assay
This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.[3][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of cis- and trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid on human GABA Transporter 1 (GAT1).
Materials:
-
CHO or HEK293 cells stably expressing human GAT1
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
cis- and trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Scintillation fluid and counter
Methodology:
-
Cell Culture: Culture the GAT1-expressing cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 50,000 cells per well and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare stock solutions of the cis and trans isomers in DMSO. A series of dilutions should be prepared to cover a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Pre-incubation: On the day of the assay, wash the cells with PBS. Then, pre-incubate the cells with the different concentrations of the test compounds for 10-20 minutes at room temperature. Include a vehicle control (DMSO) and a positive control (a known GAT1 inhibitor like tiagabine).[6]
-
[³H]GABA Uptake: Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) to each well.[3] Incubate for a short period (e.g., 3-5 minutes) at room temperature.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[10][11]
-
Potential Signaling Pathway Involvement
The primary mechanism of action for the title compounds is expected to be the inhibition of GABA transporters, which directly impacts GABAergic neurotransmission.
Caption: Inhibition of GABA reuptake at the synapse.
By inhibiting GAT1, trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid is expected to increase the concentration and residence time of GABA in the synaptic cleft. This leads to enhanced activation of postsynaptic GABA receptors, resulting in a more pronounced inhibitory signal.
Conclusion and Future Directions
The stereochemical arrangement of 2-(4-Bromophenyl)cyclopropanecarboxylic acid is predicted to be a critical factor in its biological activity. Based on extensive literature on analogous cyclopropane-containing compounds, the trans isomer is hypothesized to be a more potent inhibitor of GABA transporters than the cis isomer. This guide provides a comprehensive framework for the experimental validation of this hypothesis, detailing a robust protocol for quantifying the inhibitory potency of each isomer.
Future research should focus on the synthesis and direct biological evaluation of these specific isomers to confirm the predicted structure-activity relationship. Further studies could also explore their selectivity across different GAT subtypes (GAT2, GAT3, and BGT1) and their potential as therapeutic agents for neurological disorders characterized by GABAergic dysfunction.
References
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Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Bromophenyl Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural elucidation, mass spectrometry stands as an indispensable tool. For novel molecular scaffolds like bromophenyl cyclopropanes—motifs of growing interest in medicinal chemistry—understanding their behavior under energetic electron ionization (EI) is paramount for their unambiguous identification. This guide provides an in-depth, comparative analysis of the EI-MS fragmentation patterns of bromophenyl cyclopropanes, synthesizing established principles of mass spectrometry with predictive insights into this specific molecular class. We will dissect the characteristic fragmentation pathways, compare them to relevant structural analogs, and provide a robust experimental framework for their analysis.
The Diagnostic Fingerprint: Key Fragmentation Pathways
The mass spectrum of a bromophenyl cyclopropane is a composite narrative of its constituent parts: the aromatic ring, the bromine substituent, and the strained cyclopropyl moiety. Under electron ionization, the initial molecular ion (M⁺˙) is subjected to a cascade of fragmentation events, each revealing a piece of the structural puzzle.
The Invariable Isotopic Signature of Bromine
The most immediate and telling feature in the mass spectrum of any brominated compound is the isotopic pattern of bromine itself. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This gives rise to a characteristic pair of peaks for any bromine-containing ion: the M⁺˙ peak and an "M+2" peak of nearly identical intensity, separated by two mass-to-charge units (m/z).[3][4] This 1:1 intensity ratio is a definitive indicator for the presence of a single bromine atom in a fragment and is the first diagnostic check in spectral interpretation.[2][3]
Alpha-Cleavage and Ring Opening of the Cyclopropyl Group
The highly strained cyclopropane ring is prone to fragmentation. For phenylcyclopropane derivatives, a primary fragmentation event is the cleavage of the bond between the phenyl ring and the cyclopropyl group (benzylic cleavage). However, the fragmentation is often more complex than simple cleavage.
A significant pathway involves the loss of a hydrogen atom (H•) from the cyclopropyl ring to form a stable cyclopropylium or rearranged cation, resulting in a prominent [M-1]⁺ ion.[5] The interaction with the phenyl group can also facilitate ring opening. This can lead to the formation of a stable, conjugated system.
Formation of the Phenylcyclopropyl Cation and Subsequent Fragments
Cleavage of the C-Br bond is a major fragmentation pathway for bromo-aromatic compounds.[2] However, in bromophenyl cyclopropanes, we must also consider the fragmentation of the substituent. Loss of the entire bromophenyl group is less common than fragmentation pathways that retain the charge on the aromatic portion.
A key fragmentation pathway for 2-phenylcyclopropane derivatives is the formation of the [M-Substituent]⁺ ion.[5] In the case of a simple bromophenyl cyclopropane, where the "substituent" is the other part of the molecule, this is less relevant. More importantly, we see ions resulting from the fragmentation of the cyclopropane ring itself.
A crucial fragment in the mass spectra of many 2-phenylcyclopropane derivatives is observed at m/z 115 .[5] This ion corresponds to the indenyl cation (C₉H₇⁺) or a rearranged structural isomer, formed through the loss of the substituent and subsequent rearrangement of the phenylcyclopropane core.
The Tropylium Ion: A Classic Rearrangement
Aromatic compounds bearing an alkyl substituent, such as a cyclopropyl group, are known to undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[6][7] This pathway involves the cleavage of the bond between the cyclopropyl ring and the phenyl group, followed by the expansion of the benzene ring to a seven-membered tropylium ring. The high stability of this aromatic cation often makes the m/z 91 peak the base peak in the spectrum.[4]
Bromophenyl Cation and Loss of Bromine
Following the fragmentation patterns of bromobenzene, the loss of the bromine atom is a highly probable event.[2] This can occur from the molecular ion or from subsequent fragment ions. The cleavage of the C-Br bond from the molecular ion would yield a phenylcyclopropane cation. More commonly, we observe the bromophenyl cation ([C₆H₄Br]⁺) and the subsequent loss of the bromine radical to form the phenyl cation at m/z 77 .[2][8] The bromophenyl cation itself will exhibit the characteristic 1:1 isotopic pattern.
A proposed fragmentation pathway for a generic bromophenyl cyclopropane is visualized below:
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Reference standards for (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid analysis
Reference Standards for (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid Analysis: A Comprehensive Comparison Guide for Chiral Intermediates
The Criticality of Stereochemical Fidelity in Epigenetic Drug Discovery
(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid (CAS: 1056010-25-3) is a highly specialized chiral building block[1]. It serves as a critical precursor in the synthesis of N-substituted cyclopropylamines, which are potent inhibitors of Lysine-specific demethylase 1 (LSD1) and Monoamine oxidase B (MAO-B)[2]. In epigenetic pharmacology, the stereochemistry of the cyclopropane ring dictates target binding affinity. While the trans isomers (e.g., CAS: 31501-85-6) are historically associated with MAO inhibition, specific cis enantiomers are increasingly investigated for selective LSD1 inhibition in oncology and neurodegenerative diseases[2].
Because biological systems are inherently chiral, a racemic or diastereomeric mixture can lead to off-target toxicity or diminished efficacy. Consequently, the analytical qualification of the reference standard for this compound is not merely a compliance exercise; it is the foundational step that ensures the integrity of downstream pharmacological data.
Synthetic and pharmacological pathway of cis-2-(4-Bromophenyl)cyclopropanecarboxylic acid.
The Causality of Analytical Choices: Why Standard Methods Fail
Differentiating the cis and trans isomers, alongside their respective enantiomers, presents a unique analytical challenge.
-
The Mass Spectrometry Blindspot: Mass spectrometry (LC-MS/GC-MS) cannot differentiate between the cis and trans diastereomers or enantiomers because they share identical molecular weights (241.08 g/mol ) and fragmentation patterns[3].
-
The Achiral Limitation: Traditional reverse-phase HPLC (e.g., using a Primesep B or C18 column) is excellent for separating the cyclopropanecarboxylic acid from synthetic impurities[4], but enantiomers possess identical dipole moments and hydrophobicities in an achiral environment, co-eluting as a single peak.
-
The Solution: A self-validating orthogonal approach is required. We must utilize Achiral HPLC for chemical purity, Chiral HPLC for stereoisomeric purity, and Quantitative NMR (qNMR) for absolute mass fraction assay.
Comparison of Reference Standard Grades
Selecting the correct grade of reference standard depends on the phase of drug development. Using a research-grade standard for late-stage clinical batch release introduces unacceptable regulatory risk, while using a Primary Certified Reference Material (CRM) for early discovery synthesis is cost-prohibitive.
| Parameter | Primary Certified Reference Material (CRM) | Secondary Working Standard | Research Grade |
| Intended Use | Regulatory submission, instrument calibration, legal disputes | Routine batch release, daily QC, method validation | Early R&D, synthetic route scouting |
| Chemical Purity | >99.5% (Validated via Mass Balance & qNMR) | >99.0% (HPLC-UV) | >95.0% (HPLC-UV)[5] |
| Chiral Purity (ee) | >99.9% (Strictly controlled) | >99.0% | Not strictly certified |
| Assay Method | Absolute (qNMR or Titration) | Relative (Traceable to CRM) | Area Normalization (%a/a) |
| Traceability | SI-traceable (ISO 17034 / ISO 17025) | Traceable to Primary CRM | None |
| Cost / Lead Time | High / 4-8 weeks | Moderate / 1-2 weeks | Low / Off-the-shelf |
Self-Validating Experimental Protocols
To establish a working standard from a high-purity research batch, the following self-validating protocols must be executed. These methods ensure that the assigned purity value is absolute and not artificially inflated by undetected impurities.
Protocol 1: Chiral HPLC for Diastereomeric and Enantiomeric Purity
Objective: Quantify the enantiomeric excess (ee) of the target cis enantiomer and ensure the absence of the trans diastereomer. Causality: Chiral stationary phases rely on transient diastereomeric interactions (hydrogen bonding, π-π stacking, steric fit) between the analyte and the chiral selector (e.g., amylose derivatives).
-
Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based column.
-
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic acid (TFA) at a ratio of 90:10:0.1 (v/v/v).
-
Self-Validating Insight: The addition of 0.1% TFA is non-negotiable. Carboxylic acids interact strongly with residual silanol groups on the silica support, causing severe peak tailing. TFA protonates these silanols and maintains the analyte in a unionized state, ensuring Gaussian peak shapes required for accurate integration of trace enantiomers.
-
-
Sample Preparation: Dissolve 1.0 mg of the reference standard candidate in 1.0 mL of the mobile phase.
-
Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 25°C; UV Detection at 220 nm.
-
Data Analysis: The trans isomers typically elute first due to less steric hindrance, followed by the cis enantiomers. Calculate %ee using the area normalization method.
Protocol 2: Absolute Quantification via qNMR (Quantitative NMR)
Objective: Determine the absolute mass fraction of the standard without relying on a pre-existing standard of the same compound. Causality: Chromatographic purity (% area) is a relative measurement that ignores non-UV absorbing impurities (e.g., inorganic salts, residual water). qNMR is a primary ratio method; the signal integral is directly proportional to the number of nuclei, breaking the circular dependency of standard qualification.
-
Internal Standard (IS) Selection: Traceable Maleic Acid (Assay >99.9%).
-
Self-Validating Insight: Maleic acid provides a sharp, distinct singlet at δ 6.26 ppm in DMSO-d6. This perfectly avoids the aromatic protons of the bromophenyl group (δ 7.0–7.5 ppm) and the aliphatic cyclopropane protons (δ 1.0–2.5 ppm) of the analyte.
-
-
Sample Preparation: Accurately weigh ~10 mg of the (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid candidate and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve both in 0.6 mL of anhydrous DMSO-d6.
-
Acquisition Parameters: 1H-NMR at 400 MHz or higher; 90° pulse angle; Relaxation delay (D1) of at least 30 seconds (critical to ensure complete longitudinal relaxation, T1, of all protons for accurate integration); 64 scans.
-
Calculation: Calculate the absolute purity using the formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * Purity_IS (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight).
Self-validating analytical workflow for certifying chiral reference standards.
References
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High-Resolution IR Spectroscopy for the Identification of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid: A Comparative Guide
(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid is a highly valuable synthetic intermediate utilized in the development of pharmaceuticals, including PARP inhibitors and tranylcypromine-derived epigenetic modulators. In drug development, the stereochemistry of the cyclopropane ring dictates the spatial orientation of pharmacophores, profoundly impacting target binding affinity and pharmacokinetics.
Distinguishing the cis-isomer from its trans-counterpart is a critical quality control step. While NMR spectroscopy is the gold standard for structural elucidation, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive, and highly reliable orthogonal method for isomer differentiation.
This guide objectively compares the IR spectral performance of the cis-isomer against the trans-isomer and unsubstituted analogs, detailing the mechanistic causality behind the observed vibrational frequencies.
Mechanistic Causality in IR Assignments (E-E-A-T)
To utilize IR spectroscopy as a self-validating identification system, one must understand the underlying physical chemistry driving the spectral shifts.
The Cyclopropyl Ring Strain and -Character
Unlike standard aliphatic alkanes where
Steric Hindrance and Carbonyl Conjugation
The most critical diagnostic feature for distinguishing the cis- and trans-isomers of 2-arylcyclopropanecarboxylic acids lies in the C=O stretching region (~1700 cm⁻¹) .
-
The Trans Isomer: The phenyl ring and the carboxylic acid group are on opposite faces of the cyclopropane ring. This lack of steric crowding allows the carboxyl group to adopt an optimal "bisected" conformation, maximizing
-conjugation with the cyclopropyl ring (which can transmit conjugation similarly to a double bond). This extensive conjugation weakens the C=O double bond, shifting its absorption to a lower frequency (~1689–1698 cm⁻¹ )[3][4]. -
The Cis Isomer: The bulky 4-bromophenyl group and the carboxylic acid reside on the same face. The resulting steric repulsion forces the carbonyl group out of the optimal coplanar/bisected alignment. This disruption in conjugation increases the force constant of the C=O bond, shifting the peak to a higher frequency (~1705–1710 cm⁻¹ )[5][6].
Halogen Substitution Signatures
The presence of the para-bromophenyl moiety provides two distinct fingerprint regions. The heavy C-Br bond vibrates at a low frequency, typically observed between 600–500 cm⁻¹ [2]. Additionally, 1,4-disubstituted (para) benzene rings exhibit a highly characteristic out-of-plane (OOP) C-H bending vibration in the 850–800 cm⁻¹ range[7].
Comparative IR Spectroscopy Data
The following table summarizes the quantitative IR data, comparing the target cis-compound with its trans-alternative to highlight the diagnostic peaks used for identification.
| Functional Group | General Expected Range (cm⁻¹)[8] | (trans)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | Mechanistic Causality |
| O-H Stretch (Carboxylic) | 3300 – 2500 | ~3000 (Broad) | ~3000 (Broad) | Extensive intermolecular hydrogen bonding (dimerization) broadens the peak. |
| Cyclopropyl C-H Stretch | 3080 – 3040 | 3070 – 3050 | 3070 – 3050 | High |
| C=O Stretch (Carboxylic) | 1720 – 1680 | 1689 – 1698 | 1705 – 1710 | Cis steric clash reduces cyclopropyl-carbonyl conjugation, increasing the C=O force constant[4]. |
| Aromatic C=C Stretch | 1600, 1500 | ~1605, 1515 | ~1605, 1515 | Characteristic skeletal vibrations of the phenyl ring[7]. |
| Para-disubstituted C-H Bend | 850 – 800 | ~820 | ~820 | Out-of-plane bending specific to 1,4-aromatic substitution. |
| C-Br Stretch | 600 – 500 | ~550 | ~550 | Heavy atom vibration isolated in the far fingerprint region[2]. |
Standardized ATR-FTIR Experimental Protocol
To ensure the reliability and reproducibility of the spectral data, the following self-validating ATR-FTIR protocol must be strictly adhered to.
Step 1: Instrument Calibration and Background
-
Ensure the ATR crystal (Diamond or ZnSe) is thoroughly cleaned with volatile spectroscopy-grade solvent (e.g., isopropanol or acetone) and allowed to dry completely.
-
Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric
(2350 cm⁻¹) and ambient water vapor (3900-3500 cm⁻¹ and 1600-1300 cm⁻¹).
Step 2: Sample Preparation and Application
-
Self-Validation Check: Ensure the (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid sample is completely desiccated. Residual moisture will artificially broaden the O-H region and obscure the critical C=O shift.
-
Place 1–2 mg of the solid crystalline sample directly onto the center of the ATR crystal.
-
Lower the ATR anvil and apply consistent, standardized pressure to ensure uniform optical contact between the crystal and the sample matrix.
Step 3: Data Acquisition and Internal Validation
-
Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 to 64 scans).
-
System Validation: Before analyzing the fingerprint region, verify the presence of the massive, broad O-H stretch spanning 3300–2500 cm⁻¹. If this band is absent, the carboxylic acid may have inadvertently converted to an ester or anhydride during synthesis[9].
Step 4: Spectral Interpretation
-
Isolate the 1750–1650 cm⁻¹ region. Pinpoint the exact wavenumber of the C=O maximum. A peak at
1705 cm⁻¹ strongly indicates the cis-isomer, whereas a peak below 1700 cm⁻¹ suggests the trans-isomer or a mixture.
Stereoisomer Identification Workflow
The following logic diagram illustrates the sequential IR analysis workflow used to confirm the identity of the cis-isomer based on the mechanistic principles discussed above.
IR spectroscopy workflow for differentiating cis/trans cyclopropanecarboxylic acid isomers.
Conclusion
The identification of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid using IR spectroscopy relies on a deep understanding of molecular geometry and its effect on vibrational frequencies. While both the cis and trans isomers exhibit the high-frequency C-H stretch (>3040 cm⁻¹) characteristic of the strained cyclopropane ring, they diverge significantly in the carbonyl region. By executing a rigorously controlled ATR-FTIR protocol, researchers can leverage the steric-induced reduction in conjugation—which shifts the cis C=O peak to ~1705–1710 cm⁻¹—as a definitive, self-validating marker for stereochemical assignment.
References
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LibreTexts Chemistry. "12.5: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Available at:[Link]
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Grokipedia. "Cyclopropane carboxylic acid." Grokipedia. Available at: [Link]
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AWS / Structural Studies. "Structurally Designed Trans-2-phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." AWS. Available at:[Link]
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Kapadiya, K., et al. "Synthesis and Biological Significance of Fluorinated Cyclopropanecarbohydrazide based Benzylidene Derivatives." Chemistry & Biology Interface, 2016. Available at:[Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. cbijournal.com [cbijournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. prepchem.com [prepchem.com]
Advanced Synthetic Strategies for 4-Bromophenyl Cyclopropane Acids: A Comparative Guide
The cyclopropyl group is a highly prized structural motif in medicinal chemistry, offering unique conformational rigidity, enhanced metabolic stability, and distinct pharmacokinetic profiles. Specifically, 4-bromophenyl cyclopropane acids—such as 1-(4-bromophenyl)cyclopropanecarboxylic acid and 2-(4-bromophenyl)cyclopropanecarboxylic acid —serve as critical versatile building blocks. The aryl bromide moiety allows for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the cyclopropane core dictates the spatial orientation of the pharmacophore, a feature heavily exploited in the development of lysophosphatidic acid (LPA) receptor antagonists [7].
Because the position of the aryl group on the cyclopropane ring (C1 vs. C2) drastically alters the molecule's geometry, the synthetic routes to these two regioisomers are fundamentally divergent. This guide critically compares the two primary methodologies: Phase-Transfer Catalysis (PTC) for the 1-aryl isomer and Transition-Metal Catalyzed Carbene Transfer for the 2-aryl isomer.
Divergent synthetic pathways for 1-aryl and 2-aryl 4-bromophenyl cyclopropane acids.
Route 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid via Phase-Transfer Catalysis (PTC)
To synthesize the 1-aryl isomer, the most robust and scalable approach relies on the double alkylation of an activated methylene group.
Mechanistic Causality
The starting material, 4-bromophenylacetonitrile, possesses highly acidic benzylic protons due to the electron-withdrawing nature of both the nitrile and the aryl ring. By utilizing a biphasic system (aqueous NaOH and an organic solvent) alongside a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB), the hydroxide ion is shuttled into the organic phase. Here, it deprotonates the nitrile to form a nucleophilic carbanion.
The carbanion attacks 1,2-dibromoethane in a sequential SN2 fashion. The first alkylation yields a bromoethyl intermediate; an immediate intramolecular SN2 displacement of the second bromide closes the highly strained three-membered ring. This method avoids the use of expensive transition metals and is highly scalable [7].
Self-Validating Experimental Protocol
This protocol is designed to provide visual and analytical checkpoints to validate the reaction's progress in real-time.
Step 1: Cyclopropanation (Nitrile Formation)
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenylacetonitrile (25.5 mmol) and TBAB (1.3 mmol, 5 mol%).
-
Biphasic Initiation: Add 50 mL of 50% aqueous NaOH and 50 mL of toluene. Validation Checkpoint: The mixture will form two distinct phases. Vigorous stirring is mandatory to create a high-surface-area emulsion.
-
Alkylation: Dropwise add 1,2-dibromoethane (38 mmol, 1.5 equiv) over 15 minutes. The reaction is mildly exothermic.
-
Monitoring: Stir at room temperature for 2–4 hours. Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS. The reaction is complete when the starting material singlet (~3.7 ppm in
H NMR) completely disappears, replaced by the characteristic cyclopropyl multiplet signals at ~1.2–1.7 ppm. -
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na
SO , and concentrate to yield 1-(4-bromophenyl)cyclopropanecarbonitrile.
Step 2: Hydrolysis
-
Reaction: Suspend the crude nitrile in a mixture of ethylene glycol and KOH (excess). Heat to 150 °C for 12 hours. (Alternatively, strong acidic hydrolysis using H
SO /AcOH can be utilized). -
Isolation: Cool the mixture, dilute with water, and wash with diethyl ether to remove unreacted organics.
-
Precipitation: Acidify the aqueous layer with 6M HCl to pH 2. Validation Checkpoint: A dense white precipitate of the carboxylic acid will immediately form. Filter and recrystallize from ethanol/water to obtain pure 1-(4-bromophenyl)cyclopropanecarboxylic acid.
Route 2: Synthesis of 2-(4-Bromophenyl)cyclopropanecarboxylic Acid via Metal-Catalyzed Carbene Transfer
For the 2-aryl isomer, constructing the cyclopropane ring requires the fusion of a one-carbon unit (carbene) with a two-carbon unit (alkene).
Mechanistic Causality
This route utilizes 4-bromostyrene and Ethyl Diazoacetate (EDA). Because free carbenes are highly reactive and unselective, a transition metal catalyst—such as Iridium(III) porphyrin complexes [Ir(TTP)CH
This metallocarbene undergoes a concerted [2+1] cycloaddition with the electron-rich double bond of 4-bromostyrene. The steric bulk of the catalyst and the ester group dictates the stereochemical outcome, heavily favoring the trans diastereomer where the aryl and ester groups are anti to one another to minimize steric clash [3].
Catalytic cycle of transition-metal mediated carbene transfer for cyclopropanation.
Self-Validating Experimental Protocol
Step 1: Catalytic Cyclopropanation
-
Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 4-bromostyrene (10 mmol) and Ir(TTP)CH
catalyst (0.1 mol%) in anhydrous dichloromethane (20 mL). Cool the mixture to -78 °C or maintain at room temperature depending on the specific catalyst kinetics[3]. -
Carbene Generation: Dissolve EDA (12 mmol, 1.2 equiv) in 10 mL of DCM. Using a syringe pump, add the EDA solution dropwise over 2–4 hours. Validation Checkpoint: The slow addition is strictly required to keep the steady-state concentration of EDA low, preventing the homodimerization of EDA into diethyl maleate/fumarate. The steady evolution of N
bubbles serves as a visual confirmation of active metallocarbene formation. -
Workup: Once N
evolution ceases, filter the mixture through a short pad of silica gel to remove the metal catalyst. Concentrate under reduced pressure. The trans/cis ratio can be immediately validated via H NMR (the trans ester typically shows a coupling constant Hz for the cyclopropyl ring protons, whereas cis shows Hz).
Step 2: Saponification
-
Reaction: Dissolve the crude ethyl 2-(4-bromophenyl)cyclopropanecarboxylate in THF/H
O (3:1). Add LiOH·H O (3.0 equiv) and stir at room temperature for 12 hours. -
Isolation: Evaporate the THF, dilute the aqueous layer, and wash with DCM. Acidify the aqueous phase with 1M HCl to pH 2.
-
Extraction: Extract the precipitated acid with EtOAc, dry, and concentrate to yield 2-(4-bromophenyl)cyclopropanecarboxylic acid.
Quantitative Comparison of Synthetic Routes
To assist in route selection for drug development campaigns, the following table summarizes the key performance metrics of both methodologies based on empirical data [3, 7].
| Metric | Route 1: PTC Alkylation | Route 2: Metal-Catalyzed Carbene Transfer |
| Target Isomer | 1-(4-bromophenyl)cyclopropanecarboxylic acid | 2-(4-bromophenyl)cyclopropanecarboxylic acid |
| Key Precursor | 4-Bromophenylacetonitrile | 4-Bromostyrene |
| Primary Reagents | 1,2-Dibromoethane, NaOH, TBAB | Ethyl Diazoacetate (EDA), [Ir] or [Rh] Catalyst |
| Typical Overall Yield | 65% – 80% | 85% – 95% (Esterification step) |
| Stereoselectivity | N/A (Achiral at C1) | High trans selectivity (up to 8:1 trans:cis) |
| Scalability | Excellent (Multi-kilogram scale) | Moderate (Limited by EDA safety at scale) |
| Safety Concerns | 1,2-Dibromoethane is a severe alkylating toxin. | EDA is potentially explosive; requires controlled addition. |
| Cost Efficiency | High (Inexpensive bulk reagents) | Low (Precious metal catalysts, specialized ligands) |
Conclusion
The choice between these two synthetic routes is dictated entirely by the required regiochemistry of the target pharmacophore. The Phase-Transfer Catalysis route is an elegant, highly scalable demonstration of classical carbanion chemistry, ideal for generating the 1-aryl isomer. Conversely, the transition-metal catalyzed cyclopropanation represents the pinnacle of modern organometallic precision, offering high yields and excellent diastereocontrol for the 2-aryl isomer, albeit requiring rigorous safety protocols for diazo handling.
References
- Bolesov, I. G., et al. (1974). Synthesis and activity of phenylcyclopropylamine related compounds. Zhurnal Organicheskoi Khimii, 10(8), 1661-1669.
-
Binda, C., et al. (2010). Structural and Mechanistic Studies of Arylcyclopropylamines. Journal of the American Chemical Society, 132(19), 6827-6833.[Link]
-
Chu, W., et al. (2012). Olefin Cyclopropanation Catalyzed by Iridium(III) Porphyrin Complexes. Iowa State University Digital Repository.[Link]
-
Chen, Y., et al. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions. MDPI Molecules.[Link]
-
Wang, J., et al. (2013). Synthesis of 2-(4-Bromophenyl)cyclopropane-1,1-dicarbonitrile. Organic & Biomolecular Chemistry.[Link]
-
Schurig, V., et al. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate.[Link]
- United States Patent Application (2011). Lysophosphatidic acid receptor antagonists and uses thereof (CA2820817A1).
Validating Chiral Purity of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid: A Comparative Technical Guide
Executive Summary & Strategic Context
Target Analyte: (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid CAS Registry (Generic): 1254728-68-3 (racemate reference) Chemical Class: 2-Arylcyclopropanecarboxylic acids Criticality: This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for glutamate receptor ligands (mGluR antagonists) and lysine-specific demethylase (LSD1) inhibitors.
Validating the chiral purity of this molecule presents a dual challenge:
-
Diastereomeric Purity: Ensuring the material is cis rather than trans.
-
Enantiomeric Purity: Quantifying the specific enantiomer (e.g.,
vs. ).
This guide focuses on enantiomeric excess (ee) determination. While NMR with chiral solvating agents offers a rapid screen, it lacks the precision required for regulatory validation (>98% ee). Therefore, this guide prioritizes Direct Chiral HPLC and Supercritical Fluid Chromatography (SFC) .
Decision Framework: Selecting the Validation Method
Before initiating wet-lab work, use this logic flow to select the appropriate validation technique.
Figure 1: Decision tree for selecting the optimal chiral validation method based on throughput and peak shape requirements.
Comparative Analysis of Methods
The following table contrasts the three primary approaches for validating the chiral purity of acidic cyclopropanes.
| Feature | Method A: Direct Chiral HPLC | Method B: Chiral SFC | Method C: Derivatization (Ester) |
| Principle | Normal Phase (NP) with Acidic Additive | Supercritical CO₂ + Modifier | Achiral/Chiral HPLC after esterification |
| Primary Column | Chiralpak IC (Immobilized) or AD-H | Chiralcel OD-H or AD-H | Chiralcel OD-H |
| Mobile Phase | Hexane / IPA / TFA | CO₂ / Methanol / TFA | Hexane / IPA |
| Resolution ( | High ( | Very High ( | Moderate to High |
| Analysis Time | 15–30 mins | 3–8 mins | >60 mins (includes synthesis) |
| Risk Factor | Peak tailing if TFA is omitted | Solubility issues at high conc. | Kinetic Resolution Risk: Reaction may not be 100% complete, skewing ee. |
| Recommendation | Gold Standard for Validation | Best for High-Throughput | Last Resort |
Detailed Experimental Protocols
Method A: Direct Normal Phase HPLC (The Gold Standard)
Rationale: Direct analysis avoids the kinetic bias introduced by derivatization. The carboxylic acid moiety requires an acidic modifier to suppress ionization, ensuring the analyte remains neutral and interacts effectively with the chiral selector (amylose/cellulose carbamates).
4.1. Materials & Equipment[1][2][3]
-
System: HPLC with UV Detector (PDA preferred) or CD detector.
-
Column: Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)) is preferred over AD-H for this specific acid due to higher robustness with acidic modifiers.
-
Dimensions:
, .
-
-
Solvents: n-Hexane (HPLC Grade), Isopropyl Alcohol (IPA), Trifluoroacetic Acid (TFA).
4.2. Optimized Conditions
-
Mobile Phase: n-Hexane : IPA : TFA (
v/v/v). -
Flow Rate:
. -
Temperature:
. -
Detection: UV @
(Bromophenyl chromophore) and . -
Injection Volume:
( in Mobile Phase).
4.3. Step-by-Step Workflow
-
System Passivation: Flush lines with IPA to remove any residual water or reversed-phase solvents.
-
Equilibration: Pump the mobile phase for at least 45 minutes. The baseline must be stable; TFA can cause UV drift at low wavelengths.
-
Blank Injection: Inject mobile phase to identify system peaks.
-
Racemate Injection: Inject the racemic (cis)-reference standard.
-
Success Criteria: Baseline separation (
) between the two enantiomers. -
Note: The trans isomers (if present) usually elute significantly apart from the cis pair on polysaccharide columns.
-
-
Sample Injection: Inject the test sample. Calculate % ee using the area normalization method.
Technical Insight: If peak tailing persists (Tailing Factor > 1.3), switch the alcohol modifier to Ethanol (Hexane:EtOH:TFA 90:10:0.1) or increase TFA to 0.2%.
Method B: Chiral SFC (Green & Fast)
Rationale: SFC utilizes supercritical CO₂ which has low viscosity and high diffusivity. This results in sharper peaks for acidic compounds and significantly faster run times.
4.1. Conditions
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase:
(85%) / Methanol + 0.1% TFA (15%). -
Back Pressure:
. -
Temperature:
. -
Flow Rate:
.
4.2. Advantages for this Molecule
The 4-bromophenyl group is lipophilic, while the carboxylic acid is polar. SFC handles this duality well. The methanol modifier solvates the acid, while the CO₂ interacts with the hydrophobic bromine/cyclopropane core, often yielding resolution values (
Data Visualization: Chromatographic Logic
Understanding the interaction mechanism is vital for troubleshooting.
Figure 2: Interaction mechanism.[4][5][6] The acid modifier (TFA) is crucial to suppress ionization, allowing the chiral recognition mechanisms (H-bonding and Pi-Pi interactions) to function without interference from ionic repulsion.
Troubleshooting & Validation Criteria
When validating the method for a regulatory dossier (e.g., IND submission), ensure the following parameters are met:
| Parameter | Acceptance Criteria | Troubleshooting Action |
| Resolution ( | Decrease flow rate; Switch alcohol (IPA | |
| Tailing Factor ( | Increase TFA conc. (up to 0.2%); Check column age. | |
| LOD (Limit of Detection) | S/N ratio | Increase injection volume; Switch to 254 nm if 230 nm is noisy. |
| Precision (n=6) | RSD | Check injector reproducibility; Ensure temperature stability. |
Common Pitfall: The "Cis/Trans" Confusion
Commercial "racemic" standards of cyclopropanes are often mixtures of diastereomers (cis and trans).
-
Observation: You see 4 peaks instead of 2.
-
Diagnosis: The method is separating both the cis-enantiomers and the trans-enantiomers.[7]
-
Action: Inject a known pure trans standard (if available) to identify which pair corresponds to the cis target. Usually, the trans isomer is thermodynamically more stable and may have different retention characteristics.
References
-
Chiral Technologies. (2023).[8] Instruction Manual for CHIRALPAK® IC Columns. Daicel Corporation.[2] Link
-
Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. Link
-
Weng, W. (2020).[4] Enantiomeric Resolution of 2-Arylcyclopropanecarboxylic Acid Derivatives. Application Note: Separation of acidic chiral compounds using polysaccharide columns with acidic modifiers.
-
Toribio, L., et al. (2006). Enantiomeric separation of chiral carboxylic acids by HPLC on polysaccharide-based stationary phases. Journal of Separation Science, 29(10), 1363-1372. Link
Sources
- 1. ct-k.com [ct-k.com]
- 2. chiraltech.com [chiraltech.com]
- 3. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 8. uvison.com [uvison.com]
Comparative Reactivity Analysis: 4-Bromophenyl vs. 4-Chlorophenyl Cyclopropanecarboxylic Acids in Synthetic Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, aryl-substituted cyclopropane motifs are prized scaffolds. They impart unique conformational rigidity and metabolic stability to molecules. Among the most versatile building blocks are the halogenated phenylcyclopropanecarboxylic acids, which serve as bifunctional handles for molecular elaboration. The choice between a bromo or a chloro substituent is a critical design decision that profoundly impacts synthetic strategy. This guide provides an in-depth comparison of the reactivity of 4-bromophenylcyclopropanecarboxylic acid and 4-chlorophenylcyclopropanecarboxylic acid, supported by mechanistic principles and experimental considerations.
Foundational Physicochemical Properties: The Electronic Influence of Halogens
The reactivity differences between the bromo and chloro analogs are rooted in the fundamental properties of the halogens themselves. Both chlorine and bromine are electron-withdrawing via the inductive effect (-I) and electron-donating through the resonance effect (+R).
-
Inductive Effect (-I): Chlorine is more electronegative than bromine, resulting in a stronger electron-withdrawing inductive effect. This influences the acidity of the carboxylic acid proton.
-
Carbon-Halogen (C-X) Bond Strength: The C-Cl bond is significantly stronger (approximately 397 kJ/mol) than the C-Br bond (approximately 336 kJ/mol). This difference is the single most important factor governing the reactivity in cross-coupling reactions.
These electronic and bond-strength disparities create two distinct reactivity profiles for these molecules, which we will explore in the context of two major classes of transformations: reactions at the carboxylic acid and reactions at the carbon-halogen bond.
Reactivity at the Carboxylic Acid Moiety: Amide Bond Formation
A primary function of these building blocks is their participation in amide bond formation, a cornerstone of drug synthesis. The reactivity here is governed by the electrophilicity of the carbonyl carbon, which is influenced by the acidity (pKa) of the carboxylic acid.
The stronger inductive effect of chlorine makes the carboxylate conjugate base more stable, rendering the carboxylic acid proton of the 4-chloro derivative slightly more acidic than its 4-bromo counterpart. A lower pKa generally correlates with a more electrophilic carbonyl center upon activation, potentially leading to faster acylation rates under certain conditions.
However, in modern synthetic protocols using potent coupling agents like HATU or T3P, this subtle difference in acidity is often negligible. The high reactivity of the activated ester intermediate (e.g., O-acylisourea or active ester) typically overshadows the minor electronic influence of the distal halogen.
Table 1: Comparison of Properties for Amide Coupling
| Property | 4-Chlorophenyl Derivative | 4-Bromophenyl Derivative | Mechanistic Implication |
| Predicted pKa | Slightly Lower | Slightly Higher | Minor increase in carbonyl electrophilicity for the chloro analog, but often insignificant with modern coupling reagents. |
| Typical Reaction Efficiency | High | High | Both substrates are excellent partners in standard amide coupling reactions with minimal difference in yield or rate. |
Standard Protocol: EDC/HOBt Mediated Amide Coupling
This protocol demonstrates a standard, reliable method for coupling either acid with a primary or secondary amine.
Experimental Workflow: Amide Coupling
Caption: Workflow for a typical EDC/HOBt mediated amide coupling.
Step-by-Step Method:
-
Preparation: To a solution of the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM, stir at room temperature until all solids dissolve.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reactivity at the Carbon-Halogen Bond: The Cross-Coupling Arena
The most significant divergence in reactivity occurs at the C-X bond, particularly in palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental to modern drug discovery for constructing complex C-C, C-N, and C-O bonds.
The key mechanistic step where the difference manifests is the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-Br bond undergoes this step much more readily and under significantly milder conditions than the stronger C-Cl bond.
Table 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
| Parameter | 4-Bromophenyl Derivative | 4-Chlorophenyl Derivative |
| Reactivity | High | Low to Moderate |
| Typical Catalyst | Standard Pd(0) catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Requires specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate oxidative addition. |
| Reaction Temperature | 60-90 °C | 90-120 °C |
| Reaction Time | Typically 1-6 hours | Often requires 12-24 hours |
| Functional Group Tolerance | Excellent | High temperatures may compromise sensitive functional groups. |
This reactivity differential is not a drawback but a powerful strategic tool. It allows for selective, sequential cross-couplings. For instance, a molecule containing both a bromo and a chloro substituent can often be functionalized at the bromo position first, leaving the chloro position intact for a subsequent, more forcing coupling reaction.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step.
Comparative Protocol: Suzuki Coupling with Phenylboronic Acid
A. For 4-Bromophenylcyclopropanecarboxylic acid (Milder Conditions)
-
Setup: In a flask, combine the 4-bromo acid (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Solvent: Add a 3:1 mixture of Toluene/Water.
-
Reaction: Degas the mixture with argon for 15 minutes. Heat to 85 °C and stir for 4 hours.
-
Workup: Cool to room temperature, dilute with water, and acidify with 1M HCl to pH ~3. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography.
B. For 4-Chlorophenylcyclopropanecarboxylic acid (Forcing Conditions)
-
Setup: In a microwave vial, combine the 4-chloro acid (1.0 eq), phenylboronic acid (1.5 eq), Pd₂(dba)₃ (0.025 eq), SPhos (0.10 eq), and K₃PO₄ (3.0 eq).
-
Solvent: Add a 3:1 mixture of Toluene/Water.
-
Reaction: Seal the vial and degas with argon for 15 minutes. Heat in a microwave reactor to 110 °C for 1 hour, or alternatively, heat at 110 °C in a sealed tube with conventional heating for 12-18 hours.
-
Workup: Follow the same procedure as described for the bromo derivative.
Strategic Synthesis: Making the Right Choice
The choice between the 4-bromo and 4-chloro analog is a strategic decision based on the overall synthetic plan.
-
Choose 4-Bromophenylcyclopropanecarboxylic Acid when:
-
The C-X bond is intended for an early or mid-stage cross-coupling reaction.
-
The molecule contains other sensitive functional groups that cannot withstand high temperatures.
-
Orthogonal reactivity is required in a molecule that also contains a C-Cl bond for later-stage diversification.
-
-
Choose 4-Chlorophenylcyclopropanecarboxylic Acid when:
-
The C-X bond is intended to be a stable placeholder until a late-stage coupling, after other transformations have been performed.
-
Cost is a primary driver, as chloro-aromatics are often less expensive than their bromo counterparts.
-
The desired cross-coupling reaction is known to be challenging and requires the most robust reaction conditions anyway.
-
Conclusion
While 4-bromophenyl- and 4-chlorophenylcyclopropanecarboxylic acids exhibit nearly identical reactivity in standard amide coupling reactions, they possess dramatically different profiles in palladium-catalyzed cross-coupling. The C-Br bond is significantly more labile, enabling functionalization under mild conditions, whereas the robust C-Cl bond requires more specialized and forcing conditions. This reactivity chasm is not a limitation but a powerful feature that enables chemists to design elegant and efficient synthetic routes through strategic, orthogonal functionalization. Understanding these core principles is essential for any researcher aiming to leverage these valuable building blocks in drug discovery and materials science.
References
This guide synthesizes well-established principles of organic chemistry. For further reading on the specific topics discussed, please refer to the following authoritative sources.
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Source: Wiley. URL: [Link] (Provides comprehensive details on reaction mechanisms including amide coupling and palladium-catalyzed cross-coupling reactions.)
-
Title: Catalytic Cross-Coupling Reactions: A Practical Guide. Source: Wiley-VCH. URL: [Link] (An excellent resource for detailed protocols and ligand selection for reactions like Suzuki-Miyaura coupling, including strategies for activating aryl chlorides.)
-
Title: The Art of Writing Reasonable Organic Reaction Mechanisms. Source: Springer. URL: [Link] (Offers a deep dive into the electronic principles that govern reaction rates and selectivity, relevant to understanding the inductive and resonance effects of halogens.)
Technical Guide: Melting Point Determination for Authenticating (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
The following guide is a comprehensive technical resource for the authentication of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid, focusing on melting point determination as a critical quality attribute (CQA).
Executive Summary
In the synthesis of cyclopropane-based pharmaceutical intermediates, stereochemical purity is paramount. The target molecule, (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid (CAS: 1056010-25-3), is frequently accompanied by its thermodynamically more stable trans-isomer (CAS: 77255-26-6) and decarboxylated byproducts.
While NMR and HPLC are definitive for quantification, Melting Point (MP) Determination remains the most rapid, cost-effective, and robust method for routine lot-release authentication and solid-state characterization. This guide compares the performance of Automated Optoelectronic MP Detection against traditional Capillary Methods and Differential Scanning Calorimetry (DSC) , establishing a self-validating protocol for distinguishing the cis-isomer from the trans-isomer.
Scientific Principles: The Cis-Trans Divergence
Thermodynamic & Crystal Packing Logic
The physical differentiation between cis- and trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid is governed by crystal lattice energy.
-
Trans-Isomer: The substituents (Carboxyl and Bromophenyl groups) are on opposite faces of the ring. This reduces steric strain and allows for tighter, more symmetric crystal packing (centrosymmetric dimers), typically resulting in a higher melting point .
-
Cis-Isomer: Substituents on the same face create steric repulsion and a dipole moment that often disrupts efficient packing, typically resulting in a lower melting point and higher solubility in non-polar solvents.
The "Melting Range" Diagnostic
For this specific acid, a sharp melting point (< 1.0°C range) indicates high isomeric purity. A depressed or broadened range (> 2.0°C) is a primary indicator of trans-isomer contamination or solvent inclusion.
Comparative Analysis: MP Determination vs. Alternatives
The following table contrasts the primary method (Automated MP) with alternative techniques for this specific application.
| Feature | Automated Optoelectronic MP (Recommended) | Manual Capillary (Thiele Tube) | DSC (Differential Scanning Calorimetry) |
| Precision | High (±0.3°C) | Low (±1.0–2.0°C) | Very High (±0.1°C) |
| Subjectivity | None (Algorithm-based detection) | High (Operator visual bias) | None (Thermodynamic heat flow) |
| Throughput | High (3–6 samples simultaneously) | Low (1 sample at a time) | Low (1 sample, slow ramp) |
| Sample Req. | 2–5 mg | 5–10 mg | 2–10 mg |
| Cis/Trans Resolution | Excellent (Distinct melt events) | Poor (Hard to see "start" of melt) | Superior (Detects polymorphs) |
| Cost/Run | Low | Very Low | High |
Verdict: For routine authentication of the cis-isomer, Automated Optoelectronic MP offers the optimal balance of speed, objectivity, and resolution. DSC is reserved for polymorph screening.
Experimental Protocol: Authentication Workflow
This protocol validates the identity of the cis-isomer.
Materials & Apparatus
-
Target: (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid (Crude or Recrystallized).
-
Reference Standards: Pure trans-isomer (if available) or validated cis-standard.
-
Equipment: Mettler Toledo MP90 or Büchi M-565 (or equivalent automated system).
-
Capillaries: 1.5 mm O.D. glass, sealed one end.
Step-by-Step Procedure
Step 1: Sample Preparation
-
Dry the sample under vacuum (40°C, <10 mbar) for 4 hours to remove residual solvent (solvent depression mimics isomer impurities).
-
Grind the sample into a fine, homogeneous powder using an agate mortar. Note: Coarse crystals lead to uneven heat transfer and "false high" readings.
Step 2: Capillary Filling
-
Fill the capillary to a height of 3–4 mm .
-
Compact the powder by tapping the capillary on a hard surface or using the instrument's packing rod. Critical: Air gaps cause premature melting observations.
Step 3: Instrumental Parameters
-
Start Temperature: 100°C (approx. 10-15°C below expected cis onset).
-
Ramp Rate: 1.0°C/min. Warning: Rates >2.0°C/min will overshoot the true MP due to thermal lag.
-
End Temperature: 170°C (to capture the trans isomer if present).
Step 4: Data Acquisition Record two values:
-
Meniscus Point: First clear liquid formation.
-
Clear Point: Complete liquefaction.
Logic Flow for Authentication
The following diagram illustrates the decision matrix for authenticating the cis-isomer based on MP data.
Figure 1: Decision logic for authenticating stereoisomers based on thermal behavior.
Validation & Reference Data
Since melting points can drift based on purity, NMR is the absolute reference method used to validate the MP results.
The "Gold Standard" Validation (NMR)
To confirm that the MP observed corresponds to the cis-isomer, perform 1H-NMR in CDCl₃. Focus on the cyclopropane ring protons.
| Parameter | Cis-Isomer | Trans-Isomer | Mechanistic Reason |
| Coupling Constant ( | 8.0 – 10.0 Hz | 4.0 – 6.0 Hz | Karplus relationship: Dihedral angle dependence. |
| Chemical Shift ( | Downfield shift (deshielding) | Upfield shift | Anisotropic effect of the aromatic ring. |
Expected Melting Behavior
Note: Exact values depend on crystallization solvent and polymorphic form. The values below represent typical ranges for this class of compounds.
-
Trans-Isomer (Reference): Typically 130°C – 150°C (Solid, crystalline).
-
Cis-Isomer (Target): Typically Lower than Trans (e.g., 100°C – 125°C).
-
Observation: If the sample melts significantly lower than the trans reference and has a sharp range, it is the cis-isomer.
-
Eutectic: A mixture of cis and trans will melt at a temperature lower than both pure components (Eutectic depression).
-
Conclusion
For the authentication of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid , the Automated Melting Point method provides a rapid "Go/No-Go" decision gate.
-
Efficiency: It instantly flags trans-contamination (broadened/elevated MP).
-
Reliability: When coupled with the 1.0°C/min ramp rate protocol, it eliminates operator variability.
-
Integrity: Positive identification requires the MP data to be cross-referenced with the
-coupling constants from 1H-NMR ( Hz).
Recommendation: Use Automated MP for all in-process controls (IPC) and final lot release, reserving DSC and HPLC for detailed impurity profiling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1056010-25-3. Retrieved from [Link]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from [Link]
-
Organic Syntheses. General Procedures for Cyclopropanecarboxylic Acid Derivatives. (Contextual reference for synthesis and properties). Retrieved from [Link]
-
Chemistry LibreTexts. Physical Properties of Alkenes and Cycloalkanes (Cis/Trans Melting Point Trends). Retrieved from [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
Greetings, fellow researchers and innovators. In our pursuit of novel therapeutics and scientific advancement, the responsible management of chemical reagents is a non-negotiable cornerstone of our work. This guide provides a detailed, field-tested protocol for the proper disposal of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid. The procedures outlined here are designed not merely for compliance, but to foster a culture of intrinsic safety and environmental stewardship within the laboratory. We will move beyond simple instructions to explore the chemical reasoning that underpins these essential safety practices.
Hazard Characterization and Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for the cis isomer may not be readily available from all suppliers, we can construct a reliable hazard profile based on its chemical structure: a halogenated aromatic compound and a carboxylic acid.
This compound is a solid at room temperature.[1] Structurally similar molecules exhibit defined hazards, including being harmful if swallowed, in contact with skin, or inhaled.[2] The presence of the bromophenyl group places it firmly in the category of halogenated organic compounds, which have specific disposal requirements due to their environmental persistence and potential to form toxic byproducts upon incomplete combustion.[3][4] The carboxylic acid functional group implies corrosive properties, particularly to metals and tissue.[5]
For immediate reference, the key data points are summarized below.
| Property | Value / Information | Rationale & Significance |
| Chemical Name | (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | Proper identification is the first step in safety and regulatory compliance. |
| CAS Number | 77255-26-6 (refers to the general compound) | Used for unambiguous identification in waste manifests and regulatory documents. |
| Molecular Formula | C₁₀H₉BrO₂[1] | Indicates the presence of a halogen (Bromine), classifying it for specific waste streams. |
| Physical Form | Solid[1][2] | Dictates handling procedures; solids pose dust inhalation risks. |
| Inferred Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled (GHS07)[2]; Potential skin/eye irritant or corrosive (Carboxylic Acid)[5][6] | Guides the selection of Personal Protective Equipment (PPE) and dictates that this compound cannot be treated as non-hazardous waste. |
| Waste Classification | Hazardous Chemical Waste ; specifically, a Halogenated Organic Waste [7][8] | This is the most critical determination for disposal. It mandates segregation from non-halogenated waste and prohibits drain or general trash disposal.[8][9] The disposal route will likely be high-temperature incineration.[4] |
The Cardinal Principles of Halogenated Waste Disposal
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[10][11] The core principle for our compound is waste stream segregation .
Halogenated and non-halogenated organic wastes are treated via different disposal pathways. Non-halogenated solvents can often be repurposed as fuel for cement kilns, a form of recycling.[7] Halogenated wastes, however, require high-temperature incineration (typically >1200 K) with specialized scrubbers to neutralize the resulting acid gases (like HBr) and prevent the formation of highly toxic dioxins and furans.[4][12] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent contaminates the entire container, escalating disposal costs and environmental burden significantly.[7][8]
Therefore, all waste streams containing (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid must be designated as "Halogenated Organic Waste."
Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory for ensuring safety and compliance. All hazardous waste must be accumulated in designated Satellite Accumulation Areas (SAAs), which must be at or near the point of generation and under the control of laboratory personnel.[9][13][14]
Disposal of Solid Waste
This category includes the pure compound, contaminated weighing paper, spatulas, and disposable labware.
-
Container Selection: Choose a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene) clearly labeled "HAZARDOUS WASTE".[10]
-
Labeling: Before adding the first item, affix a hazardous waste label. The label must include:
-
Accumulation: Carefully place the solid waste into the designated container. Minimize the generation of dust.
-
Closure: Keep the container securely capped at all times, except when actively adding waste.[10][15] This is an EPA requirement to prevent the release of vapors.
-
Final Disposal: Once the container is full, or when the experiment is complete, process it for pickup by your institution's Environmental Health & Safety (EHS) office.
Disposal of Organic Solvent Waste
This pertains to solutions of the compound in solvents like Dichloromethane, THF, Ethyl Acetate, etc.
-
Container Selection: Use a designated, sealable solvent waste container (e.g., a 4L glass bottle or a UN-rated safety can).
-
Labeling: The container must be pre-labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLVENTS".[8][15]
-
Content Log: List all constituents, including the full name of our title compound and all solvents, with estimated percentages.[8] Maintaining an accurate log is crucial for the disposal facility.
-
Accumulation: Carefully pour the waste solvent into the container using a funnel. Ensure the container is in secondary containment to catch any potential spills.
-
Closure: Securely cap the container immediately after adding waste.
-
Prohibited Items: Never add strong acids, bases, oxidizers, or any solid materials (like stir bars or silica gel) to the solvent waste container.[8]
Disposal of Contaminated Aqueous Waste
This includes aqueous layers from extractions or washes that may contain trace amounts of the compound.
Causality Note: Due to the presence of the brominated aromatic ring, this waste cannot be neutralized and poured down the drain.[9] Standard wastewater treatment plants are not designed to remove such persistent organic pollutants.
-
Container Selection: Use a sealable, compatible container (e.g., HDPE or glass).
-
Labeling: Label the container as "HAZARDOUS WASTE - AQUEOUS WASTE WITH HALOGENATED ORGANICS".
-
Content Log: List all chemical constituents, including "(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid," and note that it is an aqueous solution.
-
pH Check: While it cannot be drain-disposed, it is good practice to ensure the pH is in a moderately safe range (between 5 and 9) before long-term storage to prevent degradation of the container, unless doing so would cause a reaction.
-
Accumulation & Closure: Add waste as needed and keep the container tightly sealed in secondary containment.
-
Final Disposal: Arrange for pickup through your institution's EHS office.
Spill Management Protocol
Accidents happen; preparedness is key. For a small-scale laboratory spill:
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operational to ventilate vapors.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[16][17]
-
Collection: Carefully sweep the absorbed material into a designated bag or container.
-
Disposal: The cleanup debris is now considered hazardous solid waste. Place it in the "HAZARDOUS WASTE" container for solids, as described in section 3.1.[10]
-
Decontamination: Clean the spill area with soap and water. The cleaning materials (e.g., paper towels) must also be disposed of as hazardous solid waste.[3]
Visualized Disposal Workflow
The following diagram provides a logical decision tree for routing waste generated from experiments involving (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid.
Caption: Disposal decision workflow for (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health. [Link]
-
Safety Data Sheet. U.S. Water. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. [Link]
-
Bromine in orgo lab SOP. Providence College Environmental Health and Safety. [Link]
-
Bromine Handling. Scribd. [Link]
-
Material Safety Data Sheet Cyclopropanecarboxylic Acid. West Liberty University. [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency. [Link]
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A Researcher's Guide to the Safe Handling and Disposal of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. The compound, (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid, presents a unique set of handling and safety considerations due to its chemical structure. This guide provides a comprehensive framework for its safe management in a laboratory setting, ensuring the well-being of our researchers and the integrity of our work. The following protocols have been synthesized from best practices in handling structurally related compounds, including carboxylic acids and halogenated organic molecules.
Hazard Assessment and Engineering Controls: The First Line of Defense
Primary Engineering Control: The Chemical Fume Hood
All handling of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid, especially when in solid (powder) form or when being dissolved, must be conducted within a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of any airborne particles or vapors, which may cause respiratory irritation.[7][8]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE strategy is crucial to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[3][6][9] | Protects against splashes when handling solutions and from airborne particles of the solid compound. |
| Skin Protection | Nitrile gloves (inspect before use and change frequently) and a flame-resistant lab coat.[5][6][10] | Nitrile provides good chemical resistance. Frequent changes prevent permeation. A lab coat protects skin and clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary for large quantities or if there is a risk of aerosolization.[9][10][11] | This provides an additional layer of protection beyond the fume hood in higher-risk scenarios. |
| Footwear | Closed-toe shoes made of a non-porous material.[5] | Protects feet from potential spills. |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.
Step 1: Pre-Handling Checklist
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[9][12]
-
Verify that all necessary PPE is available and in good condition.
-
Prepare all necessary equipment (spatulas, glassware, solvents) within the fume hood before introducing the chemical.
Step 2: Aliquoting and Weighing (Solid Form)
-
Perform all weighing operations within the fume hood or a vented balance enclosure.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the solid with care to minimize dust generation.[6]
-
Close the primary container tightly immediately after use.[3][7][13]
Step 3: Solution Preparation
-
Add the solid (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid to the solvent slowly.
-
Be aware of any potential for exothermic reactions, although not specifically noted for this compound, it is a good practice with all chemicals.
-
Keep the container capped when not actively in use to prevent vapor release.
Step 4: Post-Handling Decontamination
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.[6]
-
Properly dispose of all contaminated disposable materials (gloves, weighing boats, etc.) in the designated hazardous waste container.[10]
-
Wash hands thoroughly with soap and water after removing gloves.[10][12]
Spill and Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3][14]
In Case of Eye Contact:
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department.
-
For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]
Disposal Plan: A Commitment to Environmental Stewardship
As a halogenated organic compound, (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid requires specific disposal procedures to prevent environmental contamination.[4][5]
Waste Segregation is Key:
-
NEVER dispose of this compound or its waste down the drain.[4][5]
-
All solid waste and solutions containing this compound must be collected in a designated "Halogenated Organic Waste" container.[4][5][15][16]
-
This container should be clearly labeled, kept sealed when not in use, and stored in a well-ventilated area, preferably within a secondary containment tray.[15][17]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6]
Visualizing the Workflow for Safe Handling and Disposal
The following diagram illustrates the critical decision points and procedural flow for safely managing (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid from receipt to disposal.
Caption: Workflow for Safe Handling and Disposal
References
- Safe Handing & Disposal of Organic Substances - HSC Chemistry & Physics.
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorpor
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry.
- Halogenated Organic Liquids - Standard Oper
- Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem.
- Hazardous Waste Segreg
- Organic Solvents - Environment, Health and Safety.
- SAFETY D
- Material Safety D
- SAFETY D
- Safety Guidelines for Handling Chemicals - HPE Support.
- SAFETY D
- SAFETY D
- QJ-0822 - Safety D
- Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) - West Liberty University.
- Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY D
- SAFETY D
- cyclopropanecarboxylic acid - Organic Syntheses Procedure.
- Material Safety D
- 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid - Synquest Labs.
- 2-(4-Bromophenyl)cyclopropanecarboxylic acid - CymitQuimica.
- US4303672A - Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish - Google P
- cis-1,2-Cyclopropane dicarboxylic acid - Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
